molecular formula C12H24O4Si4 B1194404 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane CAS No. 2554-06-5

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Cat. No.: B1194404
CAS No.: 2554-06-5
M. Wt: 344.66 g/mol
InChI Key: VMAWODUEPLAHOE-UHFFFAOYSA-N
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Description

In the presence of a Pd catalyst, this reagent cross-couples with aryl bromides to give styrene derivatives.>

Properties

IUPAC Name

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
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InChI

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3
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InChI Key

VMAWODUEPLAHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C
Source PubChem
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Molecular Formula

C12H24O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

65503-75-5
Record name Tetramethyltetravinylcyclotetrasiloxane copolymer
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DSSTOX Substance ID

DTXSID3038808
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Molecular Weight

344.66 g/mol
Source PubChem
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Physical Description

Liquid, Liquid; [Aldrich MSDS]
Record name Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-
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Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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CAS No.

2554-06-5, 27342-69-4
Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, tetraethenyltetramethyl-
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Record name Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-
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Record name Cyclotetrasiloxane, tetraethenyltetramethyl-
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Record name 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane
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Record name 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
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Record name Tetramethyltetravinylcyclotetrasiloxane
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Record name 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (VMC), a key intermediate in silicone chemistry. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic pathway.

Introduction

This compound, also known as VMC or D4V, is a cyclic organosilicon compound characterized by a four-silicon, four-oxygen siloxane backbone with both methyl and vinyl functional groups attached to each silicon atom. Its unique structure, featuring reactive vinyl groups, makes it a valuable precursor for the synthesis of a wide array of silicone-based materials.[1] VMC is instrumental in the production of high-performance silicone elastomers, coatings, sealants, and adhesives.[2] Furthermore, it serves as a crucial building block in organic synthesis and polymer chemistry.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data has been aggregated from multiple sources to ensure accuracy.

PropertyValueReferences
Molecular Formula C₁₂H₂₄O₄Si₄[2]
Molecular Weight 344.66 g/mol [2][4]
CAS Number 2554-06-5[2][4]
Appearance Clear, colorless liquid[2]
Melting Point -44 °C (decomposes)[4]
Boiling Point 111-112 °C at 10 mmHg[4]
Density 0.997 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.434[2][4]
Purity ≥ 97% (GC)[2][5]
Solubility Miscible with most organic solvents.[6]

Synthesis of this compound

The primary industrial synthesis of VMC involves the hydrolysis of methylvinyldichlorosilane. This process yields a mixture of linear and cyclic siloxanes, from which the desired tetramer is isolated.

Synthesis Workflow

The overall workflow for the synthesis of VMC is depicted in the diagram below.

G cluster_0 Synthesis of VMC Start Start Hydrolysis Hydrolysis of Methylvinyldichlorosilane Start->Hydrolysis Methylvinyldichlorosilane, Water, Surfactant Phase_Separation Phase Separation Hydrolysis->Phase_Separation Mixture of linear and cyclic siloxanes Cracking Catalytic Cracking (Depolymerization) Phase_Separation->Cracking Hydrolyzate (Oil Layer) Distillation Fractional Distillation Cracking->Distillation Mixed Cyclosiloxanes Product VMC Product Distillation->Product

Caption: Overall workflow for the synthesis of VMC.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.[4]

Materials:

  • Methylvinyldichlorosilane (300 g)

  • Deionized water (800 g)

  • Triton TX-100 (500 ppm)

  • 20 wt% Sodium chloride solution (100 g)

  • Potassium hydroxide or Tetramethylammonium hydroxide (catalyst)

Equipment:

  • 2000 mL three-necked flask with mechanical stirrer

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Hydrolysis:

    • To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100.

    • Cool the mixture to 15°C using an ice-salt bath while stirring.

    • Add 300 g of methylvinyldichlorosilane dropwise to the flask over 6 hours, maintaining the reaction temperature between 15-20°C.

    • After the addition is complete, continue stirring for an additional 2 hours at 15-20°C. The resulting hydrochloric acid concentration will be approximately 6 mol/L.[4]

    • Remove the ice-salt bath and heat the mixture to 58°C with a heating mantle while stirring.

    • After 4 hours of reaction at 50-60°C, cool the mixture.[4]

  • Phase Separation and Washing:

    • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

    • Collect the upper oil layer (the hydrolysate).

    • Wash the oil layer with 100 g of 20 wt% sodium chloride solution. Allow the layers to settle and separate the oil layer.

  • Cracking (Depolymerization):

    • To the washed hydrolysate, add a catalytic amount of potassium hydroxide or tetramethylammonium hydroxide.

    • Heat the mixture to 160-180°C under high vacuum (735-745 mmHg). This "cracking" step facilitates the depolymerization of linear polysiloxanes and the formation of cyclic siloxanes.[4] The volatile cyclic products are continuously removed from the reaction mixture.

  • Purification:

    • The collected distillate, which is a mixture of cyclic siloxanes, is then subjected to fractional vacuum distillation.

    • The fraction containing this compound is collected.[4] The lower-boiling fractions and the residue from the distillation can be recycled back into the cracking step.[4]

Reaction Mechanism

The synthesis of VMC proceeds through a two-stage mechanism: hydrolysis and condensation of the dichlorosilane monomer, followed by catalytic depolymerization (cracking) of the resulting polysiloxanes.

G cluster_0 Mechanism of VMC Synthesis Monomer Methylvinyldichlorosilane Hydrolysis Hydrolysis (Formation of Silanols) Monomer->Hydrolysis + H₂O - HCl Condensation Condensation (Formation of Linear and Cyclic Oligomers) Hydrolysis->Condensation Intermolecular Condensation Cracking Catalytic Cracking (Equilibration) Condensation->Cracking High Temperature & Vacuum VMC 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane Cracking->VMC Intramolecular Cyclization

Caption: Simplified mechanism of VMC synthesis.

The initial hydrolysis of methylvinyldichlorosilane results in the formation of highly reactive methylvinylsilanols. These silanols rapidly undergo condensation reactions, eliminating water to form both linear and cyclic polysiloxanes of varying chain lengths. The subsequent high-temperature, vacuum-assisted cracking in the presence of a catalyst promotes the depolymerization of the linear chains and the equilibration of the cyclic species. This process favors the formation of the thermodynamically stable cyclic tetramer, VMC, which is continuously removed by distillation, driving the equilibrium towards the desired product.

Applications

The presence of four reactive vinyl groups makes VMC a versatile crosslinking agent and monomer in the synthesis of various silicone-based materials.

  • Silicone Elastomers: VMC is a key component in the production of high-performance silicone elastomers, which are valued for their thermal stability and flexibility in automotive and aerospace applications.[2]

  • Coatings and Sealants: It is used to formulate advanced coatings and sealants with superior water resistance and durability, making them ideal for construction and industrial uses.[2]

  • Adhesives: VMC enhances the performance of adhesives, providing strong bonding capabilities for a variety of materials.

  • Organic Synthesis: It serves as a vinyl donor in palladium-catalyzed cross-coupling reactions for the preparation of styrene derivatives.[3][6]

  • Polymer Chemistry: VMC is utilized as a building block for the synthesis of dendrimers and other complex polymer architectures.[3]

Conclusion

This compound is a fundamental building block in silicone chemistry with a well-established synthetic route and a wide range of applications. Its unique combination of a stable siloxane backbone and reactive vinyl functional groups allows for the creation of advanced materials with tailored properties. This guide provides essential technical information for researchers and professionals working with this versatile compound.

References

what is the CAS number for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2554-06-5

This technical guide provides a comprehensive overview of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of advanced silicone-based materials.

Chemical Identity and Properties

This compound is a cyclic siloxane with four vinyl and four methyl groups attached to the silicon atoms. This structure provides a unique combination of reactivity, through its vinyl groups, and stability, from the siloxane backbone.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 2554-06-5[1][2][3][4]
Molecular Formula C₁₂H₂₄O₄Si₄[1][3]
Molecular Weight 344.66 g/mol [1][3][4]
Appearance Clear, colorless liquid[1][5]
Density 0.997 g/mL at 25 °C[1][4]
Boiling Point 110-112 °C at 10 mmHg[1][4]
Melting Point -43 to -45 °C[1]
Refractive Index 1.434 at 20 °C[1][4]
Purity ≥ 97% (GC)[1][3]

Table 2: Identification and Registry Numbers

IdentifierValue
EC Number 219-863-1[4]
MDL Number MFCD00040293[1]
PubChem ID 75706[1]
InChI Key VMAWODUEPLAHOE-UHFFFAOYSA-N[4]
SMILES C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[4]

Applications in Research and Development

This compound is a key building block in polymer chemistry, particularly for the synthesis of silicone-based materials.[1] Its vinyl groups allow for cross-linking reactions, making it ideal for creating high-performance polymers with applications in various fields.[1]

  • Silicone Elastomers: It is a crucial component in the production of high-performance silicone elastomers used in the automotive and aerospace industries due to their excellent thermal stability and flexibility.[1]

  • Coatings and Sealants: The compound is used to formulate advanced coatings and sealants with superior water resistance and durability, making them suitable for construction and industrial applications.[1]

  • Adhesives: It enhances the performance of adhesives, providing strong bonding for a variety of materials.[1]

  • Medical Devices: Its biocompatibility makes it a suitable material for use in medical devices that require flexibility and durability.[1]

  • Organic Synthesis: It serves as an intermediate in organic synthesis.[6][7] For instance, it is used in the preparation of 4-vinyl-benzoic acid ethyl ester and styrene derivatives through cross-coupling reactions with aryl bromides in the presence of a palladium catalyst.[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of methyl vinyl dichlorosilane.[8]

Experimental Procedure:

  • Reaction Setup: In a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100.[8]

  • Cooling: Start stirring and lower the temperature to 15°C using an ice-salt bath.[8]

  • Addition of Reactant: Add 300 g of methyl vinyl dichlorosilane dropwise, maintaining the reaction temperature between 15-20°C.[8]

  • Reaction: After the addition is complete (approximately 6 hours), continue the reaction for an additional 2 hours at 15-20°C. The resulting hydrochloric acid concentration will be about 6 mol/L.[8]

  • Cyclization: Remove the ice-salt bath and heat the reaction mixture to 58°C using an electric heating mantle while stirring. Control the reaction temperature between 50-60°C for 4 hours.[8]

  • Separation: Cool the reaction mixture and transfer it to a separatory funnel to separate the acid water layer and the oil layer.[8]

  • Purification: The oil layer, which is the hydrolysis solution, can be further purified by vacuum distillation to obtain the desired this compound.[8]

Safety Information

Table 3: Hazard Identification

HazardDescription
Pictogram GHS08
Signal Word Danger
Hazard Statements H360FD (May damage fertility. May damage the unborn child.)
Precautionary Statements P201, P202, P280, P308 + P313, P405, P501
Flash Point 88 °C (190.4 °F) - closed cup
Personal Protective Equipment Eyeshields, Gloves, N95 dust mask (US)

It is important to handle this chemical in a well-ventilated area and to take appropriate safety precautions. It is moisture-sensitive and incompatible with acids, bases, and strong oxidizing agents.[5][7]

Visualized Workflow and Pathways

While this compound is not directly involved in biological signaling pathways, its application in the synthesis of advanced materials follows a logical workflow. The following diagram illustrates a generalized workflow for the synthesis and application of a silicone polymer using this compound as a crosslinker.

G cluster_synthesis Synthesis of Precursor cluster_polymerization Polymer Synthesis cluster_crosslinking Crosslinking cluster_application Application A Methyl Vinyl Dichlorosilane B Hydrolysis A->B Water, Surfactant C 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane B->C G Hydrosilylation Reaction C->G Crosslinker D Siloxane Monomers E Polymerization D->E F Silicone Polymer F->G H Crosslinked Silicone Network G->H Curing I Material Processing H->I J Final Product (e.g., Medical Device, Sealant) I->J

Caption: Workflow for the synthesis and application of silicone polymers.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

Table 4: Available Spectral Data

Data TypeAvailability
¹H NMR Available[9]
¹³C NMR Available[9]
FTIR Available[10]
Mass Spectrometry Available[9]
Raman Available[9]

For detailed spectra, researchers should consult specialized databases such as the NIST WebBook or ChemicalBook.[9][11]

References

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physical and chemical properties, and general experimental considerations for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane.

Chemical Identity and Properties

This compound is a cyclic organosilicon compound with the chemical formula C₁₂H₂₄O₄Si₄. It is a key intermediate in the synthesis of various silicone-based polymers and materials.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number2554-06-5[1][2][3]
EC Number219-863-1[1][2]
Molecular FormulaC₁₂H₂₄O₄Si₄[1][2][3]
Molecular Weight344.66 g/mol [1][2][3]
IUPAC Name2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Synonyms1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane, VMC
InChI KeyVMAWODUEPLAHOE-UHFFFAOYSA-N[1][2]
SMILESC[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateLiquid[1][2][3]
AppearanceColorless transparent liquid
Melting Point-44 °C (decomposes)[1][2][3]
Boiling Point111-112 °C at 10 mmHg[1][2]
Density0.997 g/mL at 25 °C[1][2]
Refractive Indexn20/D 1.434[1][2]
Flash Point88 °C (190.4 °F) - closed cup
Purity≥97% (GC)[3]
SolubilityMiscible with most organic solvents.[4]

Safety and Handling

Table 3: GHS Hazard Information

Pictogram
Signal Word Danger
Hazard Statements H360FD: May damage fertility. May damage the unborn child.
Precautionary Statements P201, P202, P280, P308 + P313, P405, P501
Hazard Classifications Reproductive toxicity, Category 1B

GHS Hazard and Precautionary Workflow

GHS_Workflow cluster_hazard Hazard Identification cluster_prevention Prevention cluster_response Response cluster_storage Storage cluster_disposal Disposal H360FD H360FD May damage fertility. May damage the unborn child. P201 P201 Obtain special instructions before use. H360FD->P201 leads to P202 P202 Do not handle until all safety precautions have been read and understood. H360FD->P202 P280 P280 Wear protective gloves/ protective clothing/eye protection/face protection. H360FD->P280 P308_P313 P308 + P313 IF exposed or concerned: Get medical advice/attention. P280->P308_P313 if exposed P405 P405 Store locked up. P308_P313->P405 after handling P501 P501 Dispose of contents/ container to an approved waste disposal plant. P405->P501

Caption: GHS hazard and precautionary statement workflow for this compound.

Experimental Protocols

1. Determination of Physical Properties

  • Boiling Point (OECD Test Guideline 103): The boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6] Alternatively, the dynamic method, which also allows for vapor pressure determination, or distillation methods can be employed.[5] For small sample volumes, the Siwoloboff method, which involves observing the emission of bubbles from a capillary tube, is suitable.[7]

  • Density (ASTM D4052): The density of the liquid can be measured using a digital density meter.[8][9] This method involves introducing a small volume of the sample into an oscillating U-tube and measuring the change in oscillation frequency, which is then correlated to the density.[10]

  • Refractive Index (ASTM D1218): The refractive index is determined using a refractometer.[2][11][12][13] A drop of the liquid is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.

2. Analytical Characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for determining the purity and identifying impurities in volatile and semi-volatile compounds. The sample is vaporized and separated based on its components' boiling points and interactions with the chromatography column. The mass spectrometer then fragments the components and detects the fragments to identify the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of the compound. The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses provides detailed information about the chemical environment of the atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds, providing a characteristic "fingerprint" of the compound. For vinylsiloxanes, characteristic peaks for Si-O-Si, Si-CH₃, and C=C bonds would be expected.

3. Toxicological Assessment

The GHS classification of this compound as a reproductive toxicant (Category 1B) is largely based on animal studies.[14][15] The following OECD guidelines describe the standard procedures for such toxicological evaluations.

  • Acute Oral Toxicity (OECD Test Guideline 420): This study provides information on the health hazards likely to arise from a single oral exposure to a substance.[1][3][16][17][18][19] A fixed dose procedure is typically used, where groups of animals are administered specific doses of the test substance.[16][17]

  • Acute Dermal Toxicity (OECD Test Guideline 402): This test is used to assess the potential adverse effects of a substance when applied to the skin.[4][20][21][22][23] The substance is applied to a shaved area of the skin of the test animals, and they are observed for signs of toxicity.[4]

  • Acute Inhalation Toxicity (OECD Test Guideline 403): This guideline is used to determine the health hazards associated with short-term inhalation exposure to a chemical.[24][25][26][27][28] The test animals are exposed to the substance in an inhalation chamber for a defined period.[27][28]

Experimental Workflow for Toxicological Assessment

Toxicology_Workflow cluster_exposure Exposure Routes cluster_observation Observation & Data Collection cluster_analysis Data Analysis & Classification substance Test Substance: 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane oral Oral Exposure (OECD 420) substance->oral dermal Dermal Exposure (OECD 402) substance->dermal inhalation Inhalation Exposure (OECD 403) substance->inhalation clinical_signs Clinical Signs of Toxicity oral->clinical_signs dermal->clinical_signs inhalation->clinical_signs body_weight Body Weight Changes clinical_signs->body_weight mortality Mortality body_weight->mortality necropsy Gross Necropsy mortality->necropsy ld50_lc50 Determination of LD50/LC50 necropsy->ld50_lc50 hazard_assessment Hazard Assessment ld50_lc50->hazard_assessment ghs_classification GHS Classification (e.g., Repr. 1B) hazard_assessment->ghs_classification

Caption: General workflow for toxicological assessment of a chemical substance.

References

An In-depth Technical Guide to the Synthesis of Vinyl-Functionalized Cyclotetrasiloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to vinyl-functionalized cyclotetrasiloxanes, critical intermediates in the development of advanced silicone-based materials. The document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through detailed diagrams.

Introduction

Vinyl-functionalized cyclotetrasiloxanes, particularly derivatives of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4), are versatile building blocks in polymer and materials science.[1] Their vinyl groups offer reactive sites for a variety of chemical transformations, including hydrosilylation, polymerization, and thiol-ene reactions.[2][3] This reactivity allows for the synthesis of a wide array of materials with tailored properties, such as silicone elastomers, resins, and hybrid organic-inorganic materials.[1] This guide will focus on the core synthetic methodologies for producing these valuable compounds.

Primary Synthetic Methodologies

The synthesis of vinyl-functionalized cyclotetrasiloxanes can be broadly categorized into two main approaches:

  • Hydrolysis and Condensation of Dichlorosilanes: This is a direct and common method for producing cyclosiloxanes from monomeric precursors.

  • Modification of Pre-existing Siloxane Scaffolds: This approach involves the functionalization of a pre-formed cyclotetrasiloxane ring.

Hydrolysis and Condensation of Methylvinyldichlorosilane

The hydrolysis of methylvinyldichlorosilane is a widely used industrial method to produce a mixture of cyclic and linear vinyl-functional siloxanes, from which the desired cyclotetrasiloxane (V4) can be isolated.[4]

Reaction Pathway:

hydrolysis_condensation MeViSiCl2 Methylvinyldichlorosilane Intermediate Silanediol Intermediate [Me(Vi)Si(OH)2] MeViSiCl2->Intermediate + 2 H2O - 2 HCl H2O Water V4 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (V4) Intermediate->V4 Condensation Linear Linear Oligomers Intermediate->Linear Condensation

Figure 1: Hydrolysis and condensation of methylvinyldichlorosilane.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (V4) is as follows:[4]

  • Reaction Setup: To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and a surfactant such as 500 ppm of Triton TX-100.

  • Hydrolysis: Cool the mixture to 15°C using an ice-salt bath. Begin the dropwise addition of 300 g of methylvinyldichlorosilane, maintaining the reaction temperature between 15-20°C.

  • Reaction Time: Continue the addition over 6 hours, followed by an additional 2 hours of stirring at 15-20°C. The resulting hydrochloric acid concentration will be approximately 6 mol/L.

  • Cyclization: Remove the ice-salt bath and heat the mixture to 58°C with stirring. Maintain this temperature for 4 hours to promote cyclization.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the acidic aqueous layer from the oil layer.

  • Washing: Wash the oil layer with 100 g of a 20 wt% sodium chloride solution and adjust the pH to neutral.

  • Purification: Perform vacuum distillation on the resulting hydrolysis solution to isolate the fraction containing 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane.

Quantitative Data:

PrecursorProductYieldPurityReference
MethylvinyldichlorosilaneThis compound (V4)High (not specified)High (distilled)[4]
Synthesis of Janus-Type Vinyl-Functionalized Cyclotetrasiloxanes

Janus-type cyclotetrasiloxanes possess different functionalities on opposite faces of the siloxane ring, offering unique opportunities for creating anisotropic nanomaterials. A common strategy involves the synthesis of a hydrido-functionalized precursor followed by selective modification.[2][3]

Experimental Workflow:

janus_synthesis_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hydrido-Functionalization cluster_step3 Step 3: Piers-Rubinsztajn Reaction start Triethoxyvinylsilane precipitate Potassium all-cis-tetravinyl- cyclotetrasiloxanolate start->precipitate Alkaline condensation koh KOH, H2O, Hexane precursor Potassium all-cis-tetravinyl- cyclotetrasiloxanolate precipitate->precursor janus_precursor Hydrido-Functionalized Janus Precursor [ViSi(OSiMe2H)O]4 precursor->janus_precursor Condensation at -5 °C reagents Me2SiHCl, NEt3, Hexane hydrido_precursor Hydrido-Functionalized Janus Precursor janus_precursor->hydrido_precursor final_product Vinyl-Functionalized Janus Ring [ViSi(OSiMe2OR)O]4 hydrido_precursor->final_product Selective Modification modifier Aryl Anisole, B(C6F5)3, Toluene

Figure 2: Workflow for the synthesis of Janus-type vinyl-functionalized cyclotetrasiloxanes.

Experimental Protocols:

  • Synthesis of Potassium all-cis-tetravinylcyclotetrasiloxanolate: [3]

    • Add triethoxyvinylsilane (14.9 g, 88 mmol) dropwise to a mixture of KOH (4.9 g, 88 mmol), water (1.6 g, 88 mmol), and hexane (90 mL) at room temperature.

    • Stir the mixture for 3.5 hours, during which a white precipitate will form.

    • Collect the precipitate, wash with hexane, and dry under high vacuum to yield the product as a white solid (5.00 g, 50% yield). This compound is highly hygroscopic and should be used immediately.

  • Synthesis of Hydrido-Functionalized Janus Precursor [ViSi(OSiMe₂H)O]₄: [3]

    • In a two-necked round-bottom flask under argon, add potassium all-cis-tetravinylcyclotetrasiloxanolate (5.00 g, 9.09 mmol).

    • Add anhydrous hexane (100 mL) and distilled triethylamine (7.6 mL, 54.54 mmol) and stir the mixture at -5°C for 60 minutes.

    • Slowly add chlorodimethylsilane (Me₂SiHCl, 54.54 mmol).

    • After the reaction is complete, the pure product is obtained as a colorless liquid in 90% yield without further purification.

  • Synthesis of Vinyl-Functionalized Janus Rings via Piers-Rubinsztajn Reaction: [2]

    • In a two-necked round-bottom flask, mix the hydrido-functionalized Janus precursor (200 mg, 0.34 mmol) with a solution of an aryl anisole (2.05 mmol) in anhydrous toluene (4 mL).

    • Add 5 mol% of B(C₆F₅)₃ (8.7 mg) under an argon flow.

    • Stir the mixture at room temperature.

    • Quench the reaction with water and purify the crude product by gel permeation chromatography (GPC).

Quantitative Data:

PrecursorProductYieldReference
TriethoxyvinylsilanePotassium all-cis-tetravinylcyclotetrasiloxanolate50%[3]
Potassium all-cis-tetravinylcyclotetrasiloxanolateHydrido-Functionalized Janus Precursor90%[3]
Hydrido-Functionalized Janus PrecursorVarious [ViSi(OSiMe₂OR)O]₄Moderate[2]
Ring-Opening Polymerization and Equilibration

Anionic or cationic ring-opening polymerization (ROP) of vinyl-substituted cyclotrisiloxanes (e.g., 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane, V3) can produce linear polyvinylsiloxanes.[5] While the primary products are linear polymers, the reaction mixture at equilibrium will also contain cyclic species, including the cyclotetrasiloxane. Subsequent depolymerization of the linear polymer under specific conditions can also be used to generate a mixture of cyclosiloxanes.

Reaction Pathway:

rop_equilibration V3 Vinylcyclotrisiloxane (V3) Initiator Initiator (e.g., N(Me)4OH) LinearPolymer Linear Polyvinylsiloxane V3->LinearPolymer ROP LinearPolymer->V3 Back-biting V4 Vinylcyclotetrasiloxane (V4) LinearPolymer->V4 Back-biting OtherCyclics Other Cyclic Species LinearPolymer->OtherCyclics Back-biting

Figure 3: Ring-opening polymerization and equilibration of vinylcyclotrisiloxane.

Experimental Protocol for Anionic ROP: [6]

  • Catalyst Preparation: Add 20 mg of tetramethylammonium hydroxide (N(Me)₄OH) to a flame-dried round-bottom flask and dry under vacuum at 100°C for 2 hours.

  • Monomer Addition: Under a nitrogen atmosphere, add a mixture of octamethylcyclotetrasiloxane (D₄) and 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (V4) (e.g., 30 g of each) and a divinyltetramethyldisiloxane end-capper (0.2 g) via syringe.

  • Polymerization: Heat the mixture to 110°C and stir overnight.

  • Catalyst Decomposition: Deactivate the catalyst by heating the mixture to 160°C for 1 hour.

  • Work-up: Cool the reaction mixture and dissolve in toluene for further characterization. The resulting mixture will contain linear polymer and cyclic species.

Characterization

The synthesized vinyl-functionalized cyclotetrasiloxanes are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the protons of the methyl and vinyl groups. The vinyl protons typically appear in the range of 5.8-6.1 ppm.

    • ²⁹Si NMR: Confirms the silicon environment in the cyclosiloxane ring. For all-cis isomers of Janus-type structures, a single signal for the T-unit silicon atoms confirms the stereochemistry.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying characteristic functional groups. The Si-O-Si stretching vibration is typically observed around 1020-1100 cm⁻¹. The presence of vinyl groups can be confirmed by C=C stretching vibrations around 1600 cm⁻¹ and =C-H stretching above 3000 cm⁻¹.

Characterization Data Summary:

Compound¹H NMR (δ, ppm)²⁹Si NMR (δ, ppm)FT-IR (cm⁻¹)Reference
[ViSi(OSiMe₂H)O]₄0.26 (CH₃), 4.76-4.80 (Si-H), 5.87-6.01 (CH=CH₂)-4.06, -79.63Not specified[3]
V4Not specifiedNot specifiedNot specified

Conclusion

The synthesis of vinyl-functionalized cyclotetrasiloxanes is a well-established field with robust methodologies for producing a variety of structures, from the commodity this compound to complex Janus-type molecules. The choice of synthetic route depends on the desired substitution pattern and stereochemistry. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to synthesize and characterize these important chemical intermediates for a wide range of applications in materials science and beyond.

References

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a key organosilicon compound. The document details its chemical structure, physicochemical properties, synthesis protocols, and significant applications in polymer science. Particular emphasis is placed on its role as a versatile crosslinking agent in the formulation of silicone-based materials. While direct applications in drug development are not prominent, this guide explores the potential of its polymeric derivatives in pharmaceutical and biomedical fields, particularly in the context of drug delivery systems.

Introduction

This compound, a member of the cyclosiloxane family, is a reactive organosilicon compound characterized by a cyclic siloxane backbone with alternating silicon and oxygen atoms. Each silicon atom is substituted with one methyl and one vinyl group.[1] This unique structure, particularly the presence of reactive vinyl moieties, makes it a crucial monomer and crosslinking agent in the synthesis of a wide array of silicone polymers.[2][3] Its ability to form stable, flexible, and durable polymeric networks has led to its widespread use in industrial applications, including the production of sealants, adhesives, coatings, and high-performance elastomers.[2][3]

Chemical Structure and Identification

The core structure of this compound consists of an eight-membered ring of alternating silicon and oxygen atoms. Each of the four silicon atoms is bonded to a methyl group and a vinyl group.

Molecular Structure of the Compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[4]
Synonyms2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane, VMC4, D4Vi[1][4]
CAS Number2554-06-5[5]
Molecular FormulaC₁₂H₂₄O₄Si₄[5]
Molecular Weight344.66 g/mol [4][5]
InChI KeyVMAWODUEPLAHOE-UHFFFAOYSA-N[5]
SMILESC[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[5]
PubChem CID75706[3]

Physicochemical Properties

This compound is a colorless liquid at room temperature with properties that make it suitable for various chemical syntheses.

Table 2: Physicochemical Data

PropertyValue
AppearanceClear, colorless liquid[3]
Density0.997 g/mL at 25 °C[6]
Boiling Point111-112 °C at 10 mmHg[6]
Melting Point-44 °C (decomposes)[6]
Refractive Indexn20/D 1.434[6]
Purity≥97% (GC)[3]

Experimental Protocols

Synthesis

The most common method for the preparation of this compound involves the hydrolysis of methyl vinyl dichlorosilane.[7]

Experimental Procedure: [7]

  • Hydrolysis: To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100. Cool the mixture to 15 °C using an ice-salt bath.

  • Slowly add 300 g of methyl vinyl dichlorosilane dropwise to the stirred mixture, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 6 hours.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 15-20 °C. The resulting hydrochloric acid concentration will be approximately 6 mol/L.

  • Cyclization: Remove the ice-salt bath and heat the mixture to 58 °C with an electric heating mantle while stirring. Maintain the temperature between 50-60 °C for 4 hours to promote cyclization.

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Separate the lower acidic aqueous layer from the upper oil layer.

  • Wash the oil layer with 100 g of a 20 wt% sodium chloride solution.

  • Neutralize the washed oil layer by adding a 20 wt% sodium hydroxide solution dropwise until the pH reaches 9.

  • Separate the upper oil phase and dry it over anhydrous sodium sulfate to yield the crude hydrolysis product.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling below 155 °C (at 745 mmHg) to obtain this compound.

Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_cyclization Cyclization & Work-up cluster_purification Purification A Methyl Vinyl Dichlorosilane + Water + Surfactant B Low-Temperature Reaction (15-20 °C) A->B C Heating to 58 °C B->C D Phase Separation C->D E Washing & Neutralization D->E F Vacuum Distillation E->F G Pure Product F->G

Synthesis Workflow Diagram.
Spectroscopic Characterization

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons (Si-CH₃) and the vinyl protons (-CH=CH₂). The vinyl protons will show characteristic splitting patterns.
¹³C NMR Resonances for the methyl carbons (Si-CH₃) and the two distinct carbons of the vinyl group (-CH=CH₂).
FTIR Characteristic vibrational bands for Si-O-Si stretching in the cyclosiloxane ring, Si-CH₃ bonds, and C=C stretching of the vinyl groups.
Raman Complementary vibrational information to FTIR, with strong signals often observed for the Si-O-Si backbone and the C=C double bonds.

Chemical Reactivity and Applications

The vinyl groups of this compound are the primary sites of its chemical reactivity, allowing it to participate in various polymerization and crosslinking reactions.

Hydrosilylation

A key reaction is hydrosilylation, where the vinyl groups react with silicon-hydride (Si-H) bonds in the presence of a platinum catalyst.[8][9] This reaction is fundamental to the curing of many silicone elastomers and resins.

Hydrosilylation cluster_reactants Reactants cluster_product Product A 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (contains Si-CH=CH₂) C Platinum Catalyst A->C B Hydrosilane (contains Si-H) B->C D Crosslinked Silicone Polymer (Si-CH₂-CH₂-Si) C->D

Hydrosilylation Reaction Pathway.

This process forms stable ethyl bridges between siloxane chains, leading to the formation of a three-dimensional network. The resulting materials exhibit excellent thermal stability, flexibility, and durability.[2][8]

Other Reactions

The vinyl groups can also undergo other transformations, such as palladium-catalyzed cross-coupling reactions with aryl bromides to form styrene derivatives, making it a useful intermediate in organic synthesis.[10]

Relevance to Drug Development

While this compound is not directly used as a therapeutic agent, its role as a monomer for biocompatible silicone polymers makes it relevant to the pharmaceutical and biomedical fields. Polysiloxanes, due to their biocompatibility, chemical inertness, and tunable physical properties, are extensively investigated for various biomedical applications.[11]

Silicone-Based Drug Delivery Systems

Polymers derived from vinyl-functionalized siloxanes can be formulated into micro- and nanoparticles for drug delivery.[12] These systems can encapsulate therapeutic agents, protecting them from degradation and enabling controlled or targeted release.[1][2] The surface of these silica-based nanoparticles can be functionalized to improve drug loading and to target specific cells or tissues.[1][2]

Drug_Delivery_Concept A 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane B Polymerization A->B C Silicone Polymer B->C D Nanoparticle Formation C->D E Drug Encapsulation C->E F Drug Delivery Vehicle D->F E->F

Conceptual Path to Drug Delivery Vehicles.

The versatility of silicone chemistry allows for the creation of drug delivery systems with a range of properties, from hydrophobic to hydrophilic, and with varying release kinetics.[7][13]

Conclusion

This compound is a cornerstone of silicone polymer chemistry. Its well-defined structure and the reactivity of its vinyl groups enable the synthesis of a vast array of materials with tailored properties. While its primary applications lie in the industrial sector, the biocompatibility of the resulting silicone polymers opens avenues for their use in advanced biomedical applications, including the development of novel drug delivery systems. Further research into the functionalization and formulation of polymers derived from this versatile monomer is likely to yield significant advancements in both materials science and pharmaceutical technology.

References

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Properties, Reactions, and Potential in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a prominent organosilicon compound, serves as a critical building block in the synthesis of advanced silicone polymers. Its unique cyclic structure, featuring four reactive vinyl groups, allows for its participation in a variety of polymerization and cross-linking reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this versatile monomer, details key experimental protocols for its primary reactions, and explores its current and potential applications, particularly in the realm of materials science with indirect relevance to the pharmaceutical and biomedical fields. While direct applications in drug delivery or modulation of signaling pathways have not been documented, its role in creating biocompatible and functional polymers warrants attention from the drug development community.

Core Physical and Chemical Properties

This compound is a colorless, transparent liquid with properties that make it highly suitable for polymer synthesis. A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₂₄O₄Si₄
Molecular Weight 344.66 g/mol [1][2]
Appearance Clear colorless liquid[1]
Density 0.997 g/mL at 25 °C[1][2][3][4]
Melting Point -43 to -45 °C (decomposes)[1]
Boiling Point 110 - 112 °C at 10 mmHg[1][2][4]
Refractive Index 1.434 at 20 °C[1][2][4]
Flash Point 88 °C (closed cup)[4]
Solubility Miscible with most organic solvents.[3]

Chemical Structure

The chemical structure of this compound consists of a four-membered siloxane ring with alternating silicon and oxygen atoms. Each silicon atom is bonded to one methyl group and one vinyl group.

Chemical structure of this compound.

Key Chemical Reactions and Experimental Protocols

The reactivity of this compound is dominated by the four vinyl groups, making it a versatile cross-linker and monomer. The primary reactions include hydrosilylation, cross-coupling reactions, and ring-opening polymerization.

Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a fundamental reaction in silicone chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, such as the vinyl groups of tetravinylcyclotetrasiloxane. This reaction is extensively used to form cross-linked silicone elastomers.

Generalized Experimental Protocol:

  • Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., toluene or xylene).

  • Addition of Hydrosilane: To the solution, add a hydrosilane cross-linker, such as polymethylhydrosiloxane (PMHS), in a stoichiometric ratio based on the desired cross-linking density.

  • Catalyst Introduction: Introduce a platinum catalyst, typically Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), in parts-per-million (ppm) concentrations.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating (e.g., 50-80 °C) to control the curing rate. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

  • Curing and Post-Curing: Allow the mixture to cure until a solid elastomer is formed. A post-curing step at a higher temperature (e.g., 100-150 °C) is often performed to ensure complete reaction and remove any volatile byproducts.

G cluster_0 Hydrosilylation Workflow A Prepare Reactants (Tetravinylcyclotetrasiloxane + Hydrosilane in Solvent) B Add Platinum Catalyst (e.g., Karstedt's catalyst) A->B C Reaction at RT or Elevated Temp. B->C D Monitor Reaction (e.g., FTIR for Si-H disappearance) C->D E Curing and Post-Curing D->E F Characterize Product (Cross-linked Silicone Elastomer) E->F

Generalized workflow for platinum-catalyzed hydrosilylation.
Palladium-Catalyzed Cross-Coupling (Heck Reaction)

The vinyl groups of tetravinylcyclotetrasiloxane can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with aryl halides to form styrene derivatives. This reaction is a powerful tool for carbon-carbon bond formation.

Generalized Experimental Protocol:

  • Reactant and Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).

  • Addition of Siloxane and Base: Add this compound and a base (e.g., triethylamine or potassium carbonate) to the reaction mixture, along with a suitable solvent (e.g., dimethylformamide or acetonitrile).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off any solids, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired styrene derivative.

G cluster_1 Heck Reaction Workflow A Combine Aryl Halide, Pd Catalyst, and Ligand B Add Tetravinylcyclotetrasiloxane, Base, and Solvent A->B C Heat Reaction Mixture (80-120 °C) B->C D Monitor Reaction (e.g., GC or TLC) C->D E Work-up and Purification (Column Chromatography) D->E F Characterize Product (Styrene Derivative) E->F

Generalized workflow for the Heck cross-coupling reaction.
Ring-Opening Polymerization (ROP)

This compound can undergo ring-opening polymerization (ROP) to form linear polysiloxanes with pendant vinyl groups. This can be initiated by either anionic or cationic catalysts.

Generalized Experimental Protocol (Anionic ROP):

  • Monomer and Initiator Preparation: In a flame-dried reaction vessel under a strictly inert atmosphere, dissolve the this compound monomer in an anhydrous, non-polar solvent (e.g., tetrahydrofuran or toluene).

  • Initiation: Introduce an anionic initiator, such as n-butyllithium or a potassium silanolate, at a controlled temperature (often low, e.g., 0 °C or below) to initiate the polymerization.

  • Propagation: Allow the reaction to proceed at the desired temperature. The polymerization can be monitored by gel permeation chromatography (GPC) to follow the increase in molecular weight and the narrowing of the molecular weight distribution.

  • Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a quenching agent, such as a chlorosilane (e.g., trimethylchlorosilane), to cap the living polymer chains.

  • Purification: Precipitate the polymer in a non-solvent (e.g., methanol) and dry it under vacuum to obtain the final product.

G cluster_2 Anionic ROP Workflow A Prepare Monomer in Anhydrous Solvent B Introduce Anionic Initiator (e.g., n-BuLi) A->B C Allow Polymerization to Propagate B->C D Monitor Polymer Growth (e.g., GPC) C->D E Terminate with Quenching Agent D->E F Purify Polymer (Precipitation) E->F

Generalized workflow for anionic ring-opening polymerization.

Relevance and Potential Applications in Drug Development

While there is no direct evidence of this compound being used as a therapeutic agent or in drug formulations, its role as a precursor to silicone polymers makes it indirectly relevant to the pharmaceutical and biomedical fields.

  • Biocompatible Materials and Medical Devices: Silicone elastomers, derived from precursors like tetravinylcyclotetrasiloxane, are known for their biocompatibility, chemical inertness, and durability. These properties make them suitable for a wide range of biomedical applications, including:

    • Catheters and Tubing: Materials that are flexible and non-reactive with biological fluids.

    • Prosthetics and Implants: Long-term implantable devices where biocompatibility is crucial.

    • Medical Device Coatings: Creating lubricious or biocompatible surfaces on medical instruments and implants.[5][6][7][8][9]

  • Microfluidics for Drug Screening: Polydimethylsiloxane (PDMS), a common silicone polymer, is a key material in the fabrication of microfluidic devices, often referred to as "lab-on-a-chip" systems.[10][11][12][13][14] These devices allow for high-throughput screening of drug candidates, studies of cell-drug interactions, and the development of organ-on-a-chip models, all of which are critical in modern drug discovery and development. The cross-linking chemistry, often involving hydrosilylation of vinyl-functionalized siloxanes, is central to creating these microfluidic structures.

It is important to note that the biocompatibility of any polymer must be rigorously tested for its specific application. While silicones are generally considered safe, factors such as residual catalysts, unreacted monomers, and low molecular weight cyclic species can influence their biological response.[15][16][17][18][19]

Signaling Pathways

There is currently no scientific literature available that suggests this compound directly interacts with or modulates any biological signaling pathways. As a synthetic monomer primarily used for polymerization, it is not expected to have specific biological activity in the same way a drug molecule would. Its biological relevance is primarily through the properties of the resulting polymers.

Conclusion

This compound is a cornerstone monomer in the field of silicone polymer chemistry. Its well-defined structure and reactive vinyl groups enable the synthesis of a wide array of materials with tunable properties. For researchers in drug development, the primary relevance of this compound lies in its role as a precursor to biocompatible and processable silicone polymers that are integral to the fabrication of advanced medical devices and cutting-edge drug screening platforms. While direct pharmacological applications are absent, a thorough understanding of its chemistry is valuable for the development of the next generation of biomedical materials and research tools. Future research could explore the synthesis of novel, functionalized polymers from this monomer with tailored properties for specific biomedical applications.

References

An In-depth Technical Guide on the Solubility of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a versatile organosilicon compound. Due to its unique structure, featuring both methyl and vinyl groups on a cyclotetrasiloxane ring, this compound exhibits solubility in a wide range of organic solvents, a critical consideration for its application in synthesis, polymer chemistry, and formulation development.

Qualitative Solubility Overview

This compound is widely reported to be miscible with most organic solvents.[1][2] This high solubility is attributed to the presence of both nonpolar methyl groups and the siloxane backbone, which readily interact with a variety of organic media. One source explicitly mentions its solubility in cyclohexane.[3]

Quantitative Solubility Data

A comprehensive search of publicly available data did not yield specific quantitative solubility values (e.g., in g/100 mL) for this compound in a range of organic solvents at various temperatures. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Hexane25Data Not AvailableGravimetric
Toluene25Data Not AvailableGravimetric
Chloroform25Data Not AvailableGravimetric
Tetrahydrofuran (THF)25Data Not AvailableGravimetric
Acetone25Data Not AvailableGravimetric
Ethanol25Data Not AvailableGravimetric

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥97%)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

    • Allow the vials to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette. Ensure no undissolved material is transferred.

  • Solvent Evaporation (Gravimetric Method):

    • Transfer the collected supernatant to a pre-weighed evaporating dish or beaker.

    • Record the exact weight of the evaporating dish with the solution.

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a desiccator can be used for slower evaporation.

    • Once the solvent has completely evaporated, re-weigh the evaporating dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Express the solubility in grams per 100 mL of solvent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Agitation C Collection of Saturated Supernatant B->C Settling D Solvent Evaporation C->D Known Volume E Gravimetric Analysis D->E Residue F Solubility Calculation E->F Mass Data

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be visualized as a relationship between the intermolecular forces of the solute and the solvent.

G cluster_solute 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (Solute) cluster_solvent Organic Solvent A Nonpolar Methyl Groups (Van der Waals Forces) Solubility Solubility A->Solubility B Polar Siloxane Backbone (Dipole-Dipole) B->Solubility C Solvent Intermolecular Forces C->Solubility

Caption: Factors influencing the solubility of the target compound in organic solvents.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the methodologies outlined herein.

References

commercial sources and suppliers of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as VMC (Vinyl Methyl Cyclosiloxane), is a cyclic siloxane compound with the chemical formula C₁₂H₂₄O₄Si₄. Its structure, featuring a four-membered siloxane ring with alternating methyl and vinyl functional groups, makes it a versatile and crucial building block in organosilicon chemistry. The presence of four reactive vinyl groups allows it to serve as a key crosslinking agent and a monomer in the synthesis of a wide array of silicone-based polymers, including elastomers, resins, and fluids.[1] This guide provides a comprehensive overview of its commercial sources, technical specifications, and key applications, complete with detailed experimental protocols.

Commercial Sources and Suppliers

This compound is readily available from a variety of chemical suppliers catering to research and industrial needs. The following table summarizes prominent commercial sources.

SupplierProduct Name/NumberPurityAvailable QuantitiesCAS Number
TCI America T2523>97.0% (GC)[2]25 g[3]2554-06-5[3]
Fisher Scientific 396281 (Sigma-Aldrich)≥97%10 mL[4]2554-06-5[4]
L16645 (Alfa Aesar)97%50 g[5]2554-06-5[5]
Changfu Chemical ChangFu® VMC4Not specified25 L pails, 200 L drums[1]2554-06-5[1]
Santa Cruz Biotechnology sc-268307≥97%[6]Not specified2554-06-5[6]
ChemScene CS-0167988≥98%Not specified2554-06-5[7]
Lab Pro Inc. T2523-25GMin. 97.0% (GC)[8]25 g[8]2554-06-5[8]
Echemi Multiple ListingsIndustrial Grade/99%Varies by supplier2554-06-5[9]

Technical Data

This section provides key physicochemical properties of this compound, essential for its handling, application, and characterization.

PropertyValue
CAS Number 2554-06-5[3][6]
Molecular Formula C₁₂H₂₄O₄Si₄[6][10]
Molecular Weight 344.66 g/mol [6][10]
Appearance Colorless to almost colorless clear liquid[2][10]
Density 0.997 g/mL at 25 °C[10]
Boiling Point 110 - 112 °C at 10 mmHg[10]
Melting Point -44 °C (decomposes)[8][10]
Refractive Index n20/D 1.434[10]
Purity Typically ≥97% (GC)[6][10]
Solubility Miscible with most organic solvents[5]
Synonyms 1,3,5,7-Tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane[6], VMC, D4V

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in common synthetic procedures are provided below.

Synthesis of this compound

This protocol describes the preparation of the title compound via the hydrolysis of methylvinyldichlorosilane.

Materials:

  • Methylvinyldichlorosilane

  • Triton TX-100 (surfactant)

  • Water

  • Ice-salt bath

  • 2000 mL three-necked flask with mechanical stirring

  • Separatory funnel

  • Electric heating mantle

Procedure:

  • Add 800 g of water and 500 ppm of Triton TX-100 to a 2000 mL three-necked flask equipped with a mechanical stirrer.

  • Cool the mixture to 15 °C using an ice-salt bath while stirring.

  • Add 300 g of methylvinyldichlorosilane dropwise to the flask, maintaining the reaction temperature between 15-20 °C. The addition should take approximately 6 hours.

  • After the addition is complete, continue stirring the reaction mixture at 15-20 °C for an additional 2 hours.

  • Remove the ice-salt bath and heat the mixture to 58 °C using an electric heating mantle. Maintain the temperature between 50-60 °C for 4 hours.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Separate the lower acid water layer from the upper oil layer. The oil layer is the hydrolysis solution containing a mixture of cyclic and linear siloxanes.

  • The crude product can be further purified by vacuum distillation to isolate this compound.

Palladium-Catalyzed Vinylation of Aryl Bromides

This compound serves as a vinyl source for the synthesis of styrene derivatives via palladium-catalyzed cross-coupling reactions.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • This compound

  • Palladium catalyst (e.g., Pd(dba)₂, Tetrakis(triphenylphosphine)palladium(0))

  • Activator (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium trimethylsilanolate)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard Schlenk line glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the activator.

  • Add anhydrous, degassed solvent (5-10 mL) via syringe.

  • Add this compound (providing 1.1 mmol of vinyl groups).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80-110 °C, depending on the catalyst and activator) for 12-24 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired styrene derivative.

Synthesis of Polysiloxane Elastomers via Hydrosilylation

This protocol outlines the use of this compound as a crosslinker for hydride-terminated polydimethylsiloxane (PDMS-H) to form a silicone elastomer.

Materials:

  • Hydride-terminated polydimethylsiloxane (PDMS-H)

  • This compound

  • Platinum complex catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)

  • Speed mixer or equivalent mixing equipment

  • Mold

  • Oven

Procedure:

  • In a suitable container, combine the hydride-terminated polydimethylsiloxane (PDMS-H) and this compound. The molar ratio of Si-H groups to Si-vinyl groups should be adjusted to achieve the desired crosslinking density (a 1:1 ratio is a common starting point).

  • Add the platinum catalyst (typically in the range of 1-10 ppm Pt).

  • Thoroughly mix the components using a speed mixer or mechanical stirrer until a homogeneous mixture is obtained.

  • Pour the mixture into a mold, taking care to avoid introducing air bubbles.

  • Cure the mixture in an oven at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) to form the crosslinked silicone elastomer.

Reaction Pathways and Experimental Workflows

For a compound like this compound, which is a synthetic building block rather than a bioactive molecule, diagrams of chemical reaction pathways and experimental workflows are more relevant than biological signaling pathways.

Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_purification Purification MVDS Methylvinyldichlorosilane Reaction Low-Temp Reaction (15-20 °C) MVDS->Reaction Water Water + Surfactant Water->Reaction Heating Cyclization (50-60 °C) Reaction->Heating Separation Phase Separation Heating->Separation Distillation Vacuum Distillation Separation->Distillation FinalProduct 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane Distillation->FinalProduct

Caption: Workflow for the synthesis of this compound.

Cross_Coupling_Workflow cluster_setup Reaction Setup ArylHalide Aryl Halide Reaction Mix & Heat (Inert Atmosphere) ArylHalide->Reaction VMC VMC (Vinyl Source) VMC->Reaction Catalyst Pd Catalyst Catalyst->Reaction Activator Activator Activator->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Styrene Derivative Purification->Product

Caption: Experimental workflow for Palladium-catalyzed vinylation using VMC.

References

synonyms for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, synthesis, and applications of this compound.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial products. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms for this compound

Synonym
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane[1]
2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane[1][2]
Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-[1]
2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane[3]
s-tetramethyltetravinylcyclotetrasiloxane[4]
Tetravinyltetramethylcyclotetrasiloxane[4]
Methylvinylcyclosiloxane[4]
TM-TVCS[1]
VMC4[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental and industrial settings.

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C12H24O4Si4[1][2]
Molecular Weight 344.66 g/mol [2][5]
CAS Number 2554-06-5[2][5]
Appearance Clear, colorless liquid[2]
Melting Point -43 to -45 °C (decomposes)[2]
Boiling Point 110-112 °C at 10 mmHg[2][5]
Density 0.997 g/mL at 25 °C[2][5]
Refractive Index 1.434 at 20 °C[2][5]
Purity ≥ 97% (GC)[2]
Flash Point 88 °C (190.4 °F) - closed cup
Solubility Miscible with most organic solvents[6][7]
Storage Conditions Store at room temperature[2]. Moisture sensitive[7][8][9].
InChI Key VMAWODUEPLAHOE-UHFFFAOYSA-N[5]
SMILES String C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[5]

Synthesis and Experimental Protocols

The most common method for the preparation of this compound involves the hydrolysis of methyl vinyl dichlorosilane.[10] A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis via Hydrolysis of Methyl Vinyl Dichlorosilane

This process involves the controlled hydrolysis of methyl vinyl dichlorosilane followed by cracking of the resulting mixture of cyclic and linear siloxanes.[10]

Materials:

  • Methyl vinyl dichlorosilane

  • Water

  • Triton TX-100 (surfactant)

  • Ice-salt bath

  • Electric heating mantle

  • 2000ml three-necked flask with mechanical stirring

  • Catalyst (e.g., potassium hydroxide, tetramethylammonium hydroxide)

Procedure:

  • Hydrolysis:

    • Add 800g of water and 500ppm of Triton TX-100 to a 2000ml three-necked flask equipped with a mechanical stirrer.[10]

    • Cool the mixture to 15°C using an ice-salt bath.[10]

    • Slowly add 300g of methyl vinyl dichlorosilane dropwise while maintaining the reaction temperature between 15-20°C.[10]

    • After the addition is complete (approximately 6 hours), continue stirring for an additional 2 hours at 15-20°C.[10]

    • Remove the ice-salt bath and heat the mixture to 58°C with an electric heating mantle while stirring to promote cyclization.[10]

    • Cool the reaction mixture and allow the phases to separate into an acid water layer and an oil layer.[10]

  • Purification and Cracking:

    • Wash the oil layer with a salt solution and adjust the pH to separate the hydrolysis solution.[10]

    • Add a catalyst (e.g., potassium hydroxide or tetramethylammonium hydroxide) to the hydrolysis solution.[10]

    • The mixture is then "cracked" under high temperature (160-180°C) and high vacuum (735-745 mmHg) to yield a mixture of cyclic compounds.[10]

  • Fractional Distillation:

    • The target compound, this compound, is obtained by fractional distillation of the mixed cyclic compounds.[10]

    • The initial fraction and the residue from the distillation can be recycled for re-cracking to improve the overall yield.[10]

Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_cracking Cracking cluster_distillation Purification Methyl_vinyl_dichlorosilane Methyl vinyl dichlorosilane Reaction_Vessel Reaction Vessel (15-20°C) Methyl_vinyl_dichlorosilane->Reaction_Vessel Water_Surfactant Water + Surfactant Water_Surfactant->Reaction_Vessel Hydrolysis_Product Hydrolysis Product (Oil & Acidic Water Layers) Reaction_Vessel->Hydrolysis_Product Cracking_Unit Cracking Unit (160-180°C, High Vacuum) Hydrolysis_Product->Cracking_Unit Catalyst Catalyst (e.g., KOH) Catalyst->Cracking_Unit Mixed_Cyclics Mixed Cyclic Compounds Cracking_Unit->Mixed_Cyclics Distillation_Column Fractional Distillation Mixed_Cyclics->Distillation_Column Final_Product 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane Distillation_Column->Final_Product Recycle Recycle (First Fraction & Residue) Distillation_Column->Recycle Recycle->Cracking_Unit

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key building block in silicone chemistry due to its four reactive vinyl groups.[3] This structure allows for the formation of highly cross-linked polymers with desirable properties.

Key Application Areas:

  • Silicone Polymers: It is a crucial monomer for the synthesis of various silicone polymers, including vinyl silicone fluids, silicone rubbers, and silicone resins.[3]

  • High-Performance Materials: The ability of its vinyl groups to undergo cross-linking reactions makes it ideal for creating high-performance materials with enhanced flexibility, durability, and thermal stability.[2] These materials are used in demanding applications such as automotive and aerospace components.[2]

  • Coatings and Sealants: It is used in the formulation of advanced coatings and sealants that provide excellent water resistance and durability.[2]

  • Adhesives: This compound enhances the performance of adhesives, leading to strong bonds between various materials.[2]

  • Organic Synthesis: It serves as an intermediate in organic synthesis. For example, it is used in the palladium-catalyzed vinylation of aryl halides to produce styrene derivatives.[4][6][7]

  • Medical Devices: Its biocompatibility makes it suitable for use in the fabrication of flexible and durable components for medical devices.[2]

  • Cosmetics: In the cosmetics industry, it is used to improve the texture and spreadability of products.[2]

Applications cluster_polymers Polymer Synthesis cluster_formulations Formulations cluster_synthesis Chemical Synthesis Core 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane Silicone_Polymers Silicone Polymers (Fluids, Rubbers, Resins) Core->Silicone_Polymers Cross_linking Cross-linking Agent Core->Cross_linking Coatings_Sealants Coatings & Sealants Core->Coatings_Sealants Adhesives Adhesives Core->Adhesives Cosmetics Cosmetics Core->Cosmetics Organic_Intermediate Organic Synthesis Intermediate Core->Organic_Intermediate Medical_Devices Medical Devices Core->Medical_Devices High_Performance_Materials High-Performance Materials Silicone_Polymers->High_Performance_Materials Styrene_Derivatives Styrene Derivatives Organic_Intermediate->Styrene_Derivatives

Caption: Key application areas of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. Below is a summary of its hazard information.

Table 3: Hazard and Safety Information

CategoryInformation
GHS Pictogram GHS08
Signal Word Danger
Hazard Statements H360FD: May damage fertility. May damage the unborn child.
Precautionary Statements P201, P202, P280, P308 + P313, P405, P501
Personal Protective Equipment N95 dust mask, eye shields, gloves
Incompatibilities Acids, bases, and strong oxidizing agents[7]
Conditions to Avoid Moisture[7][8][9], open flames, hot surfaces, and sources of ignition[9].

It is crucial to consult the full Safety Data Sheet (SDS) for this compound before use.

References

molecular weight of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

This guide provides a comprehensive overview of this compound, a versatile siloxane compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis protocols, and key applications.

Physicochemical Properties

This compound is a cyclic siloxane with four vinyl groups, which contribute to its high reactivity and utility as a cross-linking agent and monomer in polymer synthesis.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₂₄O₄Si₄[1][2]
Molecular Weight 344.66 g/mol [1][2][3]
CAS Number 2554-06-5[1][3][4]
Appearance Clear, colorless liquid[1][4]
Density 0.997 g/mL at 25 °C[1][3]
Melting Point -43 to -45 °C[1]
Boiling Point 110 - 112 °C at 10 mmHg[1][3]
Refractive Index 1.434 at 20 °C[1][3]
Purity ≥ 97% (GC)[1][2]
Solubility Miscible with most organic solvents[5][6]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of methylvinyldichlorosilane.[7]

Materials:

  • Methylvinyldichlorosilane

  • Water

  • Triton TX-100 (surfactant)

  • Ice-salt bath

  • Electric heating mantle

  • 2000 mL three-necked flask with mechanical stirring

  • Separatory funnel

  • 20 wt% sodium chloride solution

Procedure:

  • Hydrolysis: Add 800g of water and 500ppm of Triton TX-100 to a 2000ml three-necked flask equipped with a mechanical stirrer.[7] Cool the mixture to 15°C using an ice-salt bath.[7]

  • Slowly add 300g of methylvinyldichlorosilane dropwise to the flask, maintaining the reaction temperature between 15-20°C.[7]

  • After the addition is complete (approximately 6 hours), continue stirring the reaction mixture for an additional 2 hours at 15-20°C.[7]

  • Cyclization: Remove the ice-salt bath and use an electric heating mantle to heat the mixture to 58°C while stirring.[7] Control the reaction temperature between 50-60°C and continue the reaction for 4 hours.[7]

  • Separation and Washing: Cool the reaction mixture and transfer it to a separatory funnel to separate the acidic aqueous layer from the oil layer.[7]

  • Wash the oil layer with 100g of a 20wt% sodium chloride solution.[7]

  • Purification: The resulting hydrolysis solution can be further purified by vacuum distillation to obtain the final product.[7]

Applications in Research and Development

This cyclosiloxane is a key building block in polymer chemistry. Its vinyl groups allow it to undergo hydrosilylation reactions, making it an excellent cross-linker for silicone elastomers. These elastomers find use in high-performance applications in the automotive and aerospace industries due to their thermal stability and flexibility.[1]

In organic synthesis, it serves as a vinyl donor in palladium-catalyzed cross-coupling reactions with aryl halides to produce styrene derivatives.[5] It is also used as an intermediate in the synthesis of other organic compounds, such as 4-vinyl-benzoic acid ethyl ester.[5][6]

Furthermore, its biocompatibility makes it a candidate for use in medical devices.[1] In the cosmetics industry, it is utilized to improve the texture and spreadability of various formulations.[1]

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow A Hydrolysis of Methylvinyldichlorosilane B Cyclization Reaction A->B Heat C Phase Separation B->C D Washing of Organic Layer C->D E Vacuum Distillation D->E F Final Product E->F

Caption: Key stages in the synthesis of the target compound.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4), a cyclic siloxane monomer, is a pivotal building block in the synthesis of advanced silicone-based polymers. Its unique structure, featuring four reactive vinyl groups, allows for its participation in a variety of polymerization reactions, leading to the formation of highly cross-linked and functionalized polysiloxane networks. These networks exhibit desirable properties such as high thermal stability, hydrophobicity, and mechanical flexibility, making them suitable for a wide range of applications in fields including high-performance elastomers, coatings, sealants, and biomedical devices.

This document provides detailed application notes and experimental protocols for three key polymerization methods involving V4D4: anionic ring-opening copolymerization, hydrosilylation cross-linking, and photo-initiated thiol-ene polymerization.

Anionic Ring-Opening Copolymerization

Anionic ring-opening polymerization is a versatile method for synthesizing linear vinyl-functionalized polysiloxanes. In this process, V4D4 is copolymerized with other cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4), to control the vinyl content and, consequently, the cross-linking density of the final material.

Applications

Vinyl-functional silicone oils prepared by this method are crucial intermediates for producing silicone elastomers and rubbers. They can also be used in the formulation of high-performance sealants and adhesives. In the biomedical field, these polymers can be further functionalized for applications in drug delivery and medical device coatings.

Experimental Protocol: Anionic Ring-Opening Copolymerization of V4D4 and D4

This protocol describes the synthesis of a methyl vinyl silicone oil, a precursor for silicone elastomers.

Materials:

  • This compound (V4D4)

  • Octamethylcyclotetrasiloxane (D4)

  • Tetramethylammonium hydroxide (catalyst)

  • Divinyltetramethyldisiloxane (end-capper)

  • Toluene

Procedure:

  • To a 250 mL flame-dried round-bottom flask, add 20 mg of tetramethylammonium hydroxide.

  • Dry the catalyst in a vacuum at 100 °C for 2 hours.

  • Break the vacuum with nitrogen and add a mixture of 30 g of D4, 30 g of V4D4, and 0.2 g of divinyltetramethyldisiloxane via syringe.

  • Heat the mixture to 110 °C and stir overnight.

  • To decompose the catalyst, increase the temperature to 160 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add 150 mL of toluene.

  • The resulting vinyl silicone oil can be further purified if necessary.

Expected Results and Characterization

The resulting vinyl silicone oil can be characterized by its viscosity and vinyl content. The thermal stability of the cured elastomer can be assessed using thermogravimetric analysis (TGA).

ParameterValueReference
5% Weight Loss Temperature (Td5%) in Nitrogen> 382.0 °C[1]
5% Weight Loss Temperature (Td5%) in Air> 369.7 °C[1]

Characterization Notes:

  • The vinyl content of the silicone oil can be determined using ¹H NMR spectroscopy by integrating the signals corresponding to the vinyl protons and the methyl protons.

  • The molecular weight and polydispersity index (PDI) of the silicone oil can be determined by gel permeation chromatography (GPC).[2]

Anionic_Ring_Opening_Copolymerization V4D4 V4D4 Monomer_Mix Monomer Mixture V4D4->Monomer_Mix D4 D4 D4->Monomer_Mix Catalyst N(Me)4OH Polymerization Polymerization (110°C, overnight) Catalyst->Polymerization EndCapper Divinyltetramethyl- disiloxane EndCapper->Monomer_Mix Monomer_Mix->Polymerization Add Catalyst Catalyst_Decomposition Catalyst Decomposition (160°C, 1h) Polymerization->Catalyst_Decomposition Product Vinyl Silicone Oil Catalyst_Decomposition->Product

Anionic Ring-Opening Copolymerization Workflow

Hydrosilylation Cross-linking

Hydrosilylation is a highly efficient addition reaction between a hydrosilane (Si-H) and a vinyl group (C=C) in the presence of a platinum catalyst. V4D4, with its four vinyl groups, acts as an excellent cross-linker for polymers containing Si-H groups, such as polymethylhydrosiloxane (PMHS), to form stable three-dimensional networks.

Applications

This method is widely used to produce silicone elastomers, gels, and coatings. The properties of the resulting network, such as hardness and elasticity, can be tuned by adjusting the ratio of Si-H to vinyl groups and the molecular weight of the precursors. These materials find applications in electronic encapsulation, medical-grade silicones, and as soft lithography stamps.[3]

Experimental Protocol: Hydrosilylation of Hydrosilyl-Terminated Polydimethylsiloxane (HTP) with V4D4

This protocol describes the formation of a cross-linked polysiloxane network.

Materials:

  • Hydrosilyl-terminated polydimethylsiloxane (HTP)

  • This compound (V4D4)

  • Platinum complex catalyst (e.g., Karstedt's catalyst)

  • Toluene (optional, as solvent)

Procedure:

  • Prepare a hydrosilyl-terminated polydimethylsiloxane (HTP) of the desired molecular weight via acid-catalyzed ring-opening polymerization of octamethylcyclotetrasiloxane (D4).[3]

  • Dissolve the HTP and V4D4 in toluene in a reaction vessel. The molar ratio of Si-H groups in HTP to the vinyl groups in V4D4 will determine the cross-link density.

  • Add the platinum complex catalyst to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until a gel is formed.

  • The resulting cross-linked network can be dried to remove the solvent.

Quantitative Data and Characterization

The mechanical properties of the resulting elastomer are directly related to the cross-link density.

PropertyInfluencing FactorCharacterization Method
HardnessCross-link densityShore A Durometer
Swelling RatioCross-link densitySwelling studies in a suitable solvent (e.g., toluene)
Gel ContentReaction completionSoxhlet extraction

Characterization Notes:

  • The disappearance of the Si-H stretching band (around 2160 cm⁻¹) in the FTIR spectrum indicates the completion of the hydrosilylation reaction.

  • ¹H NMR can be used to monitor the disappearance of vinyl proton signals.

  • The gel content, a measure of the insoluble fraction of the polymer network, can be determined by Soxhlet extraction with a good solvent for the uncross-linked polymer.[4]

  • The swelling ratio, which is inversely proportional to the cross-link density, can be calculated from the weights of the swollen and dry gel.[5][6]

Hydrosilylation_Workflow HTP Hydrosilyl-terminated Polydimethylsiloxane (HTP) Mixing Mixing HTP->Mixing V4D4 V4D4 V4D4->Mixing Catalyst Platinum Catalyst Curing Curing Catalyst->Curing Mixing->Curing Add Catalyst Product Cross-linked Polysiloxane Network Curing->Product

Hydrosilylation Cross-linking Workflow

Photo-initiated Thiol-Ene Polymerization

Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis and modification. It involves the radical-mediated addition of a thiol (S-H) to a vinyl group. This reaction can be initiated by UV light in the presence of a photoinitiator, offering spatial and temporal control over the polymerization process. V4D4, with its four vinyl groups, can be reacted with multifunctional thiols to rapidly form highly uniform polymer networks.

Applications

Thiol-ene polymerization is particularly useful for creating hydrogels for biomedical applications, such as drug delivery and tissue engineering, due to its biocompatibility and the ability to perform the reaction under mild conditions. The resulting materials are also used in advanced coatings, adhesives, and in the fabrication of microfluidic devices.

Experimental Protocol: Photo-initiated Thiol-Ene Polymerization of V4D4 with a Multifunctional Thiol

This protocol outlines the general procedure for the photo-initiated thiol-ene polymerization.

Materials:

  • This compound (V4D4)

  • Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate))

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (optional, e.g., toluene or THF)

Procedure:

  • In a suitable reaction vessel, dissolve V4D4, the multifunctional thiol, and the photoinitiator in the chosen solvent (if used). The stoichiometry of vinyl to thiol groups is typically 1:1.

  • Stir the mixture to ensure homogeneity.

  • Expose the mixture to a UV light source (e.g., a 365 nm UV lamp) to initiate polymerization.

  • The polymerization is typically rapid and results in the formation of a solid polymer network.

  • The resulting polymer can be washed with a suitable solvent to remove any unreacted monomers and initiator.

Quantitative Data and Characterization

The properties of the thiol-ene network can be tailored by the choice of monomers and reaction conditions.

PropertyInfluencing FactorCharacterization Method
Monomer ConversionUV exposure time, initiator concentrationReal-time FTIR, ¹H NMR
Mechanical PropertiesMonomer functionality, cross-link densityDynamic Mechanical Analysis (DMA), Tensile testing
Glass Transition Temperature (Tg)Polymer structureDifferential Scanning Calorimetry (DSC)

Characterization Notes:

  • Real-time FTIR can be used to monitor the disappearance of the S-H (around 2570 cm⁻¹) and C=C (around 1600 cm⁻¹) stretching bands, allowing for the determination of monomer conversion.

  • The molecular weight between cross-links can be estimated from swelling studies or dynamic mechanical analysis.

Thiol_Ene_Polymerization cluster_reactants Reactant Mixture V4D4 V4D4 Polymerization Thiol-Ene Polymerization V4D4->Polymerization Thiol Multifunctional Thiol Thiol->Polymerization Photoinitiator Photoinitiator Photoinitiator->Polymerization UV_Light UV Light (hν) UV_Light->Polymerization Initiation Product Cross-linked Thiol-Ene Network Polymerization->Product

Photo-initiated Thiol-Ene Polymerization

Conclusion

The polymerization of this compound through anionic ring-opening copolymerization, hydrosilylation cross-linking, and photo-initiated thiol-ene reactions offers a versatile platform for the creation of a wide array of functional polysiloxane materials. The detailed protocols and characterization notes provided herein are intended to serve as a valuable resource for researchers and professionals in the development of novel materials for diverse applications, from industrial coatings to advanced drug delivery systems. The ability to precisely control the network structure and properties through these synthetic methodologies underscores the importance of V4D4 as a key monomer in modern polymer chemistry.

References

Application of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in High-Performance Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, hereafter referred to as VMC4, is a highly versatile cyclic siloxane that serves as a critical crosslinking agent in the formulation of high-performance silicone elastomers.[1][2] Its unique molecular structure, featuring four reactive vinyl groups and four methyl groups, allows for the creation of well-defined, three-dimensional polymer networks with enhanced physical and thermal properties.[3] This application note details the use of VMC4 in the synthesis of silicone elastomers, providing comprehensive experimental protocols and summarizing the impact of VMC4 concentration on the material's mechanical and thermal characteristics. These elastomers find widespread application in demanding sectors including aerospace, automotive, electronics, and medical devices due to their exceptional thermal stability, flexibility, and durability.[1]

Chemical Structure and Properties of VMC4

VMC4 is a clear, colorless liquid with the molecular formula C12H24O4Si4 and a molecular weight of 344.66 g/mol .[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Synonyms Tetramethyltetravinylcyclotetrasiloxane, D4V
CAS Number 2554-06-5
Appearance Clear, colorless liquid
Molecular Formula C12H24O4Si4
Molecular Weight 344.66 g/mol
Density 0.997 g/mL at 25 °C
Boiling Point 111-112 °C at 10 mmHg
Melting Point -44 °C (decomposes)
Refractive Index 1.434 (n20/D)
Solubility Miscible with most organic solvents

Mechanism of Action: Hydrosilylation Crosslinking

The primary role of VMC4 in silicone elastomers is to act as a crosslinking agent through a platinum-catalyzed hydrosilylation reaction. This addition reaction occurs between the vinyl groups of VMC4 and the silicon-hydride (Si-H) groups of a linear or branched polysiloxane, typically a vinyl-terminated polydimethylsiloxane (PDMS). The platinum catalyst, often Speier's or Karstedt's catalyst, facilitates the formation of stable ethylene bridges between the polymer chains, creating a robust and flexible network. The reaction is highly efficient and does not produce any byproducts.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product VMC4 VMC4 (Vinyl Groups) Crosslinked_Elastomer Crosslinked Silicone Elastomer (Ethylene Bridges) VMC4->Crosslinked_Elastomer Hydrosilylation PDMS_SiH PDMS with Si-H Groups PDMS_SiH->Crosslinked_Elastomer Pt_Catalyst Platinum Catalyst Pt_Catalyst->Crosslinked_Elastomer facilitates G cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_curing Mixing and Curing PDMS Weigh PDMS-Vi Add_VMC4 Add VMC4 and Mix PDMS->Add_VMC4 Add_Catalyst Add Platinum Catalyst and Mix Add_VMC4->Add_Catalyst Add_Inhibitor Add Inhibitor and Mix Add_Catalyst->Add_Inhibitor Mix_AB Mix Part A and Part B Add_Inhibitor->Mix_AB PMHS Weigh Si-H Polymer PMHS->Mix_AB Degas Degas Mixture Mix_AB->Degas Pour Pour into Mold Degas->Pour Cure Cure in Oven Pour->Cure G VMC4_conc Increase VMC4 Concentration Crosslink_density Increased Crosslink Density VMC4_conc->Crosslink_density Tensile_strength Increased Tensile Strength Crosslink_density->Tensile_strength Hardness Increased Hardness Crosslink_density->Hardness Thermal_stability Increased Thermal Stability Crosslink_density->Thermal_stability Elongation Decreased Elongation at Break Crosslink_density->Elongation

References

Application Notes and Protocols: 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, hereafter referred to as D4V, is a reactive cyclic siloxane that serves as a highly effective crosslinking agent in the synthesis of silicone-based polymers.[1][2][3] Its unique cyclic structure, featuring four reactive vinyl groups, allows for the formation of well-defined, three-dimensional polymer networks.[4][5] These networks exhibit enhanced thermal stability, durability, and flexibility, making them suitable for a wide range of applications in materials science, electronics, and beyond.[2][3] This document provides detailed application notes and protocols for the use of D4V as a crosslinking agent in the preparation of silicone elastomers. While its primary applications are in materials science, we will also briefly discuss its potential, though not widely documented, use in biomedical contexts.

Physicochemical Properties of D4V

A comprehensive understanding of the physical and chemical properties of D4V is crucial for its effective application. The following table summarizes key properties of this crosslinking agent.

PropertyValueReference(s)
Synonyms D4V, 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane[6]
CAS Number 2554-06-5[7]
Molecular Formula C₁₂H₂₄O₄Si₄[6][7]
Molecular Weight 344.66 g/mol [6][7]
Appearance Clear, colorless liquid[3]
Density 0.997 g/mL at 25 °C[8]
Boiling Point 111-112 °C at 10 mmHg[8]
Melting Point -44 °C (decomposes)[8]
Refractive Index n20/D 1.434[7]
Purity ≥97%[6]
Solubility Miscible with most organic solvents.[9]

Applications in Materials Science: Silicone Elastomer Formulation

D4V is a key component in the production of high-performance silicone elastomers.[2][3] These materials are valued for their thermal stability and flexibility, finding use in the automotive and aerospace industries.[3] The crosslinking process typically involves a platinum-catalyzed hydrosilylation reaction between the vinyl groups of D4V and the hydride groups of a silicone polymer, such as a hydrosilyl-terminated polydimethylsiloxane (HTP).[4][10] The resulting crosslink density can be controlled to tailor the mechanical properties of the final elastomer.[1][4]

Experimental Protocol: Preparation of a Silicone Elastomer via Hydrosilylation

This protocol describes a general procedure for the preparation of a crosslinked silicone elastomer using D4V. The specific ratios of reactants and catalyst concentration may need to be optimized depending on the desired properties of the final material.

Materials:

  • Hydrosilyl-terminated polydimethylsiloxane (HTP)

  • This compound (D4V)

  • Platinum catalyst (e.g., Karstedt's catalyst)[10][11]

  • Toluene (or other suitable solvent)

Procedure:

  • Preparation of Pre-polymer Mixture: In a clean, dry flask, dissolve the hydrosilyl-terminated polydimethylsiloxane (HTP) in a minimal amount of toluene. The amount of solvent should be sufficient to ensure homogeneity.

  • Addition of Crosslinking Agent: To the HTP solution, add a stoichiometric amount of D4V. The molar ratio of Si-H groups from the HTP to the vinyl groups from D4V will determine the crosslink density. A 1:1 ratio is a common starting point.

  • Catalyst Addition: Introduce the platinum catalyst to the mixture. The catalyst concentration is typically in the range of 10-50 ppm relative to the total weight of the silicone components.[10]

  • Mixing: Thoroughly mix the components at room temperature until a homogeneous solution is obtained.

  • Casting and Curing: Pour the mixture into a mold of the desired shape. The curing process can be carried out at room temperature or accelerated by heating. A typical curing schedule is 24 hours at room temperature followed by a post-curing step at a higher temperature (e.g., 100-150 °C) for a few hours to ensure complete reaction.

  • Characterization: Once cured, the elastomer can be removed from the mold and characterized for its mechanical properties, such as Shore A hardness, tensile strength, and elongation at break.

Expected Results and Influence of D4V Concentration

The mechanical properties of the resulting silicone elastomer are directly influenced by the crosslink density, which is controlled by the concentration of D4V. An increase in the D4V concentration generally leads to a higher crosslink density, resulting in a harder and less flexible material.

D4V Concentration (relative to HTP)Expected Shore A HardnessExpected Flexibility
LowLowerHigher
MediumIntermediateIntermediate
HighHigherLower

Note: The exact values will depend on the molecular weight of the HTP and the specific curing conditions.

Potential Applications in Drug Development and Biomedical Fields

While the primary application of D4V is in industrial materials, its properties suggest potential for use in biomedical applications, particularly in the fabrication of drug delivery devices. Silicone-based materials are known for their biocompatibility and are used in various medical implants and devices.[2] However, it is important to note that the use of D4V specifically for drug delivery is not well-documented in the available scientific literature.

Hypothetical Application: Crosslinked Silicone Matrix for Sustained Drug Release

The controlled crosslinking capabilities of D4V could theoretically be used to create a silicone matrix for the sustained release of therapeutic agents. The drug could be incorporated into the pre-polymer mixture before curing. The release rate of the encapsulated drug would then be dependent on the crosslink density of the silicone matrix; a higher crosslink density would generally result in a slower release rate.

Disclaimer: This is a hypothetical application based on the chemical properties of D4V and the known principles of drug delivery from polymer matrices. Extensive research, including biocompatibility and in vitro/in vivo studies, would be required to validate this application.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Preparation of Silicone Elastomer cluster_curing Curing and Characterization prep Prepare HTP Solution add_d4v Add D4V Crosslinker prep->add_d4v 1 add_catalyst Add Platinum Catalyst add_d4v->add_catalyst 2 mix Thorough Mixing add_catalyst->mix 3 cast Cast into Mold mix->cast cure Cure (Room Temp / Heat) cast->cure 4 characterize Characterize Mechanical Properties cure->characterize 5

Caption: Workflow for Silicone Elastomer Preparation.

logical_relationship d4v_conc D4V Concentration crosslink_density Crosslink Density d4v_conc->crosslink_density directly influences hardness Hardness crosslink_density->hardness increases flexibility Flexibility crosslink_density->flexibility decreases

Caption: Relationship between D4V concentration and elastomer properties.

References

Application Notes and Protocols for the Characterization of Polymers from 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of polymers derived from 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V). D4V is a versatile cyclic siloxane monomer with four reactive vinyl groups, making it an excellent cross-linking agent or monomer for the synthesis of well-defined silicone polymers.[1] The resulting polymers possess unique properties such as high thermal stability, flexibility, and hydrophobicity, rendering them suitable for a wide range of applications, including in the biomedical and pharmaceutical fields.[1]

Synthesis of Cross-Linked Polysiloxanes via Hydrosilylation

A common method for preparing polymers from D4V is through a hydrosilylation reaction with a hydrosilyl-terminated polymer, such as hydrosilyl-terminated polydimethylsiloxane (HTP). This reaction forms a three-dimensional cross-linked network.[1]

Experimental Protocol: Synthesis of HTP-D4V Cross-Linked Polymer

This protocol is adapted from the work of Tyng et al.[1]

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • 1,1,3,3-Tetramethyldisiloxane (end-capper)

  • Trifluoromethanesulfonic acid (catalyst)

  • This compound (D4V)

  • Platinum complex catalyst (e.g., Karstedt's catalyst)

  • Toluene (solvent)

Procedure:

  • Synthesis of Hydrosilyl-Terminated Polydimethylsiloxane (HTP):

    • In a reaction vessel, combine octamethylcyclotetrasiloxane (D4) and 1,1,3,3-tetramethyldisiloxane. The ratio of these two components will determine the molecular weight of the resulting HTP.

    • Add a catalytic amount of trifluoromethanesulfonic acid to initiate the ring-opening polymerization.

    • Allow the reaction to proceed at room temperature with stirring until the desired viscosity is reached.

    • Neutralize the catalyst to terminate the polymerization.

    • Purify the HTP by removing any unreacted cyclic monomers under vacuum.

  • Cross-linking with D4V:

    • Dissolve the synthesized HTP in toluene.

    • Add this compound (D4V) to the HTP solution. The molar ratio of Si-H groups in HTP to vinyl groups in D4V will influence the cross-linking density.

    • Add a platinum complex catalyst to initiate the hydrosilylation reaction.

    • Stir the mixture at room temperature until a gel is formed, indicating the formation of a cross-linked network.

    • The resulting polymer can be dried to remove the solvent.

Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize the synthesized polymers.

Gel Permeation Chromatography (GPC)

GPC is a fundamental technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.

Experimental Protocol: GPC Analysis

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • GPC columns suitable for the analysis of polysiloxanes.

Procedure:

  • Sample Preparation: Dissolve the un-cross-linked polymer (if applicable, for molecular weight determination of the prepolymer) in a suitable solvent such as toluene. Tetrahydrofuran (THF) is generally not recommended for polydimethylsiloxane-based polymers as they are often isorefractive.

  • Mobile Phase: Use toluene as the mobile phase.

  • Calibration: Calibrate the system using polystyrene standards.

  • Analysis: Inject the dissolved sample into the GPC system and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Data Presentation:

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Representative Polysiloxane15,00025,0001.67

Note: This is representative data; actual values will depend on the specific synthesis conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the synthesized polymers. Both ¹H NMR and ²⁹Si NMR are highly informative.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve the polymer sample in a deuterated solvent such as chloroform-d (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. Key signals to observe include:

    • Si-CH₃ protons (around 0.1 ppm).

    • Si-CH=CH₂ protons (vinyl group, around 5.7-6.2 ppm).

    • Protons of the cross-linked structure.

  • ²⁹Si NMR: Acquire the silicon-29 NMR spectrum. This provides detailed information about the silicon environments in the polymer backbone and at cross-linking points.

Expected Spectral Features:

  • ¹H NMR: The disappearance or reduction in the intensity of the vinyl proton signals after cross-linking confirms the successful hydrosilylation reaction.

  • ²⁹Si NMR: Different silicon environments (e.g., in the linear PDMS chain, at the D4V cross-linking sites) will give rise to distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer and to monitor the progress of the hydrosilylation reaction.

Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR spectrometer.

Procedure:

  • Sample Preparation: Cast a thin film of the polymer on a suitable substrate (e.g., KBr pellet) or analyze directly using an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

Expected Spectral Features:

Wavenumber (cm⁻¹)AssignmentSignificance
~2160Si-H stretchDisappears upon successful hydrosilylation.
~1600C=C stretch (vinyl)Disappears or reduces upon successful hydrosilylation.
1260Si-CH₃ deformationCharacteristic of polysiloxanes.
1000-1100Si-O-Si stretchCharacteristic of the siloxane backbone.
Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymers.

Experimental Protocol: Thermal Analysis

Instrumentation:

  • TGA instrument.

  • DSC instrument.

Procedure:

  • TGA:

    • Place a small amount of the polymer sample (5-10 mg) in a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

    • Record the weight loss as a function of temperature. The onset of decomposition is a measure of thermal stability.

  • DSC:

    • Place a small amount of the polymer sample (5-10 mg) in a DSC pan.

    • Heat and cool the sample under a controlled atmosphere at a specific rate (e.g., 10 °C/min) over a defined temperature range.

    • Record the heat flow to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. For amorphous cross-linked polymers, a Tg is expected. The glass transition temperatures (Tg) of copolysiloxanes are expected to increase with the content of cross-linking units.[2]

Data Presentation:

Polymer SampleOnset Decomposition Temp. (TGA, °C)Glass Transition Temp. (DSC, °C)
Representative Cross-linked Polysiloxane> 350-120 to -100

Note: This is representative data; actual values will depend on the cross-linking density and the specific polymer structure.

Visualizing Experimental Workflows

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis D4 Octamethylcyclotetrasiloxane (D4) EndCapper 1,1,3,3-Tetramethyldisiloxane Catalyst1 Acid Catalyst HTP Hydrosilyl-Terminated Polydimethylsiloxane (HTP) D4V 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (D4V) Catalyst2 Platinum Catalyst Crosslinked_Polymer Cross-Linked Polysiloxane

Caption: Workflow for the synthesis of a cross-linked polysiloxane.

Polymer_Characterization_Workflow Polymer Synthesized Polymer GPC GPC Polymer->GPC NMR NMR Polymer->NMR FTIR FTIR Polymer->FTIR Thermal Thermal Polymer->Thermal MW_Data MW_Data GPC->MW_Data Structure_Data Structure_Data NMR->Structure_Data Functional_Groups Functional_Groups FTIR->Functional_Groups Thermal_Properties Thermal_Properties Thermal->Thermal_Properties

Caption: Workflow for the characterization of synthesized polymers.

References

Application Notes and Protocols: Hydrosilylation Reactions Involving 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for hydrosilylation reactions utilizing 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4). This versatile cyclic siloxane serves as a key cross-linking agent and a foundational core for dendrimer synthesis, finding applications in the development of high-performance silicone elastomers, coatings, sealants, and advanced drug delivery systems.[1]

Application 1: Synthesis of Cross-Linked Polysiloxane Networks (Silicone Elastomers)

Hydrosilylation of the vinyl groups on this compound with hydride-terminated siloxanes is a fundamental method for producing cross-linked polysiloxane networks, which form the basis of many silicone elastomers.[2][3] This process typically employs a platinum catalyst, such as Karstedt's catalyst, to facilitate the addition of Si-H bonds across the vinyl C=C double bonds.[4][5]

Experimental Protocol: Platinum-Catalyzed Cross-Linking of Hydrosilyl-Terminated Polydimethylsiloxane (HTP) with V4

This protocol describes the synthesis of a cross-linked polysiloxane network using hydrosilyl-terminated polydimethylsiloxane (HTP) and V4 as the cross-linking agent.

Materials:

  • Hydrosilyl-terminated polydimethylsiloxane (HTP) of desired molecular weight

  • This compound (V4)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)

  • Toluene (anhydrous)

Procedure:

  • In a clean, dry flask, dissolve a specific molar ratio of HTP and V4 in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is a critical parameter that influences the cross-link density and mechanical properties of the final elastomer.[4]

  • Agitate the mixture at room temperature until a homogeneous solution is obtained.

  • Add the platinum catalyst solution to the mixture. The catalyst loading is typically in the range of 5-50 ppm relative to the total weight of the siloxane components.[6]

  • Pour the reaction mixture into a mold of the desired shape.

  • Cure the mixture in an oven at a specified temperature and time. A two-stage curing process, for instance at a lower temperature followed by a higher temperature, can be employed to control the reaction kinetics.[7]

  • After curing, allow the elastomer to cool to room temperature before demolding.

  • Characterize the resulting elastomer using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of Si-H and vinyl peaks, and mechanical testing (e.g., Shore A hardness) to determine its physical properties.[8]

Data Presentation: Cross-Linking Reaction Parameters
ParameterValueReference(s)
Reactants HTP and V4[8]
Catalyst Karstedt's Catalyst[4]
Catalyst Concentration 5-50 ppm[6]
Solvent Toluene (optional)
Curing Temperature Typically room temperature to 150°C[9]
Characterization FTIR, Shore A Hardness[8]

Experimental Workflow

experimental_workflow_elastomer cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis dissolve Dissolve HTP and V4 in Toluene mix Homogenize Mixture dissolve->mix Agitate add_catalyst Add Karstedt's Catalyst mix->add_catalyst pour Pour into Mold add_catalyst->pour cure Cure in Oven pour->cure cool Cool to RT cure->cool demold Demold Elastomer cool->demold characterize Characterize (FTIR, Hardness) demold->characterize

Workflow for Silicone Elastomer Synthesis.

Application 2: Synthesis of Carbosilane Dendrimers

This compound is an excellent core molecule for the divergent synthesis of carbosilane dendrimers. The vinyl groups provide reactive sites for the iterative addition of silane monomers, allowing for the controlled growth of dendritic structures.[1]

Experimental Protocol: Divergent Synthesis of a First-Generation Carbosilane Dendrimer

This protocol outlines the initial steps for the synthesis of a first-generation carbosilane dendrimer starting from V4.

Materials:

  • This compound (V4)

  • Dichloromethylsilane (MeSiHCl₂)

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)

  • Allylmagnesium bromide solution in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous hexane

Procedure:

Step 1: Hydrosilylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve V4 in anhydrous diethyl ether.

  • Add Karstedt's catalyst to the solution.

  • Slowly add dichloromethylsilane to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction. Monitor the reaction progress by FTIR or NMR spectroscopy, looking for the disappearance of the vinyl and Si-H signals.

  • Remove the solvent under reduced pressure to obtain the first-generation dendrimer with peripheral chlorosilyl groups.

Step 2: Allylation

  • Dissolve the product from Step 1 in anhydrous diethyl ether in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of allylmagnesium bromide in diethyl ether to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting first-generation allyl-terminated dendrimer by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Dendrimer Synthesis Reactants
StepReactant 1Reactant 2Catalyst/ReagentProductReference(s)
HydrosilylationThis compound (V4)DichloromethylsilaneKarstedt's CatalystChlorosilyl-terminated dendrimer[1]
AllylationChlorosilyl-terminated dendrimerAllylmagnesium bromide-Allyl-terminated dendrimer[1]

Logical Relationship Diagram for Dendrimer Synthesis

dendrimer_synthesis V4 V4 Core (Vinyl-terminated) G0_Cl Generation 0 (Chlorosilyl-terminated) V4->G0_Cl Hydrosilylation with MeSiHCl₂ G1_Allyl Generation 1 (Allyl-terminated) G0_Cl->G1_Allyl Reaction with Allylmagnesium Bromide G1_SiH Generation 1 (Hydrosilyl-terminated) G1_Allyl->G1_SiH Hydrosilylation with H₂Si(Me)Cl (example) G1_Cl Generation 1 (Chlorosilyl-terminated) G1_SiH->G1_Cl Further Reaction G2_Allyl Generation 2 (Allyl-terminated) G1_Cl->G2_Allyl Reaction with Allylmagnesium Bromide

Divergent Synthesis of Carbosilane Dendrimers.

Application 3: Synthesis of Vinyl-Functionalized Silicone Polymers

This compound can be used as a comonomer in ring-opening polymerization to synthesize linear or branched polysiloxanes with controlled vinyl functionality. These vinyl-functionalized polymers are valuable precursors for further modifications or as components in addition-cure silicone formulations.[6]

Experimental Protocol: Anionic Ring-Opening Copolymerization of D4 and V4

This protocol describes the synthesis of a methyl vinyl silicone oil by the copolymerization of octamethylcyclotetrasiloxane (D4) and V4.[6]

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • This compound (V4)

  • Tetramethylammonium hydroxide (catalyst)

  • Divinyltetramethyldisiloxane (end-capper)

  • Toluene

  • Methanol

Procedure:

  • Add tetramethylammonium hydroxide to a flame-dried, round-bottom flask and dry it in a vacuum at 100°C for 2 hours.

  • Under a nitrogen atmosphere, add a mixture of D4, V4, and divinyltetramethyldisiloxane to the flask via syringe. The ratio of D4 to V4 will determine the vinyl content of the final polymer.

  • Heat the mixture to 110°C and stir overnight.

  • To deactivate the catalyst, increase the temperature to 160°C for 1 hour.

  • Cool the reaction mixture to room temperature and dissolve it in toluene.

  • Precipitate the polymer by pouring the toluene solution into methanol. Repeat this dissolution-precipitation step twice to purify the product.

  • Dry the resulting clear oil under high vacuum at 100°C for 8 hours to remove any residual solvent.

  • Characterize the vinyl silicone oil by gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to quantify the vinyl content.

Data Presentation: Copolymerization Reactant Ratios and Products
Product IDD4 (wt%)V4 (wt%)Resulting PolymerReference(s)
P17525Vinyl Silicone Oil[6]
P25050Vinyl Silicone Oil[6]
P30100Polyvinylsiloxane[6]

Reaction Scheme

copolymerization D4 Octamethylcyclotetrasiloxane (D4) plus + D4->plus V4 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (V4) arrow -> plus->V4 catalyst Tetramethylammonium hydroxide, 110°C arrow->catalyst polymer Vinyl-Functionalized Polysiloxane arrow->polymer

Copolymerization of D4 and V4.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is a key organosilicon compound utilized in the synthesis of a variety of silicone-based polymers and materials. Its unique structure, featuring a cyclotetrasiloxane core with both methyl and vinyl functional groups, allows for its use as a crosslinking agent and a monomer in polymerization reactions. The vinyl groups provide sites for hydrosilylation, polymerization, and other addition reactions, making it a versatile building block in materials science and medicinal chemistry. Accurate structural elucidation and purity assessment of this compound are critical for ensuring the desired properties and reactivity in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the comprehensive characterization of this compound, providing detailed information about its molecular structure and purity. This document provides detailed application notes and experimental protocols for the ¹H, ¹³C, and ²⁹Si NMR analysis of this important compound.

Data Presentation

The following tables summarize the expected chemical shifts for this compound based on spectral database information.

Table 1: ¹H NMR Spectral Data

ProtonsChemical Shift (ppm)Multiplicity
Si-CH =CH₂5.7 - 6.2m
Si-CH=CH5.7 - 6.2m
Si-CH0.1 - 0.3s

Table 2: ¹³C NMR Spectral Data

CarbonChemical Shift (ppm)
Si-C H=CH₂~137
Si-CH=C H₂~132
Si-C H₃-1 to -3

Table 3: ²⁹Si NMR Spectral Data

SiliconChemical Shift (ppm)
Si -CH=CH₂-20 to -22

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: NMR Data Acquisition

The following are general parameters for a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 10-12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 200-250 ppm

  • Temperature: 298 K

²⁹Si NMR Spectroscopy:

  • Pulse Program: Inverse-gated proton-decoupled single-pulse to suppress the negative Nuclear Overhauser Effect (NOE).

  • Number of Scans: 2048 or more, due to the low natural abundance and sensitivity of ²⁹Si.

  • Relaxation Delay: 10-20 s (longer delay is often necessary for quantitative results).

  • Acquisition Time: 1-2 s

  • Spectral Width: 100-150 ppm

  • Temperature: 298 K

Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ²⁹Si) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase correct the transformed spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C). For ²⁹Si, an external standard such as tetramethylsilane (TMS) can be used, or the spectrum can be referenced indirectly.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons. Pick and label the peaks in all spectra.

Mandatory Visualization

molecular_structure Si1 Si O1 O Si1->O1 Me1 CH₃ Si1->Me1 V1 CH=CH₂ Si1->V1 Si2 Si O1->Si2 O2 O Si2->O2 Me2 CH₃ Si2->Me2 V2 CH=CH₂ Si2->V2 Si3 Si O2->Si3 O3 O Si3->O3 Me3 CH₃ Si3->Me3 V3 CH=CH₂ Si3->V3 Si4 Si O3->Si4 O4 O Si4->O4 Me4 CH₃ Si4->Me4 V4 CH=CH₂ Si4->V4 O4->Si1

Caption: Molecular Structure of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_output Output weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR Si29_NMR ²⁹Si NMR Acquisition transfer->Si29_NMR ft Fourier Transform H1_NMR->ft C13_NMR->ft Si29_NMR->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference analysis Integration & Peak Picking reference->analysis spectra NMR Spectra analysis->spectra data_tables Chemical Shift & Coupling Data analysis->data_tables

Caption: Experimental workflow for NMR analysis.

Application Note: Real-Time Monitoring of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane Polymerization using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The polymerization of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V) is a critical process in the synthesis of advanced silicone polymers and composites with diverse applications in industries ranging from electronics to healthcare.[1] Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for real-time, in-situ monitoring of this polymerization process.[2] By tracking the changes in characteristic infrared absorption bands, researchers can gain valuable insights into reaction kinetics, conversion rates, and the overall efficiency of the polymerization. This application note provides a detailed protocol for the FTIR analysis of D4V polymerization, typically through a hydrosilylation reaction, a common method for forming cross-linked polysiloxane networks.[3][4]

Principle of FTIR Monitoring

The polymerization of D4V, when reacted with a hydrosilane crosslinker (e.g., polymethylhydrosiloxane), proceeds via a hydrosilylation reaction. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond (C=C) of the vinyl group (-CH=CH₂). FTIR spectroscopy allows for the quantitative analysis of this process by monitoring the decrease in the absorbance of the characteristic vibrational bands of the Si-H and vinyl functional groups, and the potential appearance of new bands corresponding to the newly formed Si-C bonds.

Data Presentation: Characteristic FTIR Absorption Bands

The following table summarizes the key infrared absorption bands that are monitored during the polymerization of this compound. The disappearance of the reactant peaks is indicative of monomer consumption and polymer formation.

Functional GroupVibration ModeWavenumber (cm⁻¹)Change During Polymerization
Vinyl Group C=C stretch~1598Decrease
=C-H stretch~3016, ~3056Decrease
=C-H bend~958, ~1006Decrease
Silicon-Hydride Si-H stretch~2100 - ~2320Decrease
Siloxane Si-O-Si stretch~1000 - ~1100Remains relatively stable (can be used as an internal standard)
Methyl Group C-H stretch in Si-CH₃~2960Remains relatively stable
Si-CH₃ deformation~1260Remains relatively stable

Experimental Protocol

This protocol outlines the methodology for in-situ monitoring of the bulk polymerization of this compound with a suitable hydrosilane crosslinker using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Materials:

  • This compound (D4V)

  • Hydrosilane crosslinking agent (e.g., Polymethylhydrosiloxane - PMHS)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene or other suitable solvent (optional, for solution polymerization)

  • Nitrogen gas for inert atmosphere

Equipment:

  • FTIR spectrometer equipped with an ATR probe (e.g., diamond or ZnSe crystal) suitable for in-line reaction monitoring.

  • Reaction vessel with a port for the ATR probe, a magnetic stirrer, a heating mantle or oil bath, a temperature controller, and a nitrogen inlet/outlet.

  • Syringes for reactant and catalyst injection.

  • Data acquisition and analysis software.

Procedure:

  • System Setup and Background Collection:

    • Assemble the reaction vessel and insert the ATR probe, ensuring a good seal.

    • Purge the system with dry nitrogen to establish an inert atmosphere and remove atmospheric moisture and CO₂.

    • Set the reaction temperature as required for the specific polymerization reaction.

    • Collect a background spectrum of the empty, heated ATR crystal. This will be subtracted from the sample spectra.

  • Reactant Charging:

    • Introduce the this compound and the hydrosilane crosslinker into the reaction vessel at the desired stoichiometric ratio.

    • If performing a solution polymerization, add the anhydrous solvent.

    • Begin stirring to ensure a homogeneous mixture.

  • Initiation of Data Collection:

    • Start collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds). The spectral range should cover at least 4000-650 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.[2]

  • Reaction Initiation:

    • Once a stable baseline spectrum of the monomer mixture is recorded, inject the platinum catalyst into the reaction vessel. This marks time zero (t=0) for the polymerization reaction.

  • In-situ Monitoring:

    • Continue to collect spectra throughout the course of the polymerization.

    • Monitor the key absorption bands in real-time. Specifically, observe the decrease in the intensity of the Si-H stretching band (~2100-2320 cm⁻¹) and the vinyl C=C stretching band (~1598 cm⁻¹).

    • The Si-O-Si stretching band (~1000-1100 cm⁻¹) can often be used as an internal reference to account for any changes in sample volume or contact with the ATR crystal.

  • Data Analysis:

    • After the reaction is complete (indicated by the stabilization of the monitored peaks), process the collected spectral data.

    • For quantitative analysis, baseline correct the spectra and measure the peak heights or areas of the Si-H and vinyl C=C absorption bands as a function of time.

    • The degree of conversion can be calculated using the following formula, often referencing a stable internal standard peak: Conversion (%) = [1 - (At / A0)] * 100 Where At is the absorbance of the reactive group at time t, and A0 is the initial absorbance at t=0.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis setup System Setup & Background Scan reactants Charge Reactants (D4V + Hydrosilane) setup->reactants start_scan Start FTIR Data Acquisition reactants->start_scan add_catalyst Inject Catalyst (t=0) start_scan->add_catalyst monitor In-situ Monitoring of Peak Changes add_catalyst->monitor process_data Process Spectra (Baseline Correction) monitor->process_data quantify Quantify Peak Area vs. Time process_data->quantify kinetics Calculate Conversion & Kinetics quantify->kinetics

Caption: Experimental workflow for FTIR analysis of polymerization.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_product Product cluster_ftir FTIR Analysis D4V D4V (Vinyl Groups) Polymerization Hydrosilylation D4V->Polymerization Hydrosilane Hydrosilane (Si-H Groups) Hydrosilane->Polymerization Polymer Polysiloxane Network (Si-C Bonds) Polymerization->Polymer Vinyl_Peak Decrease in Vinyl Peak (~1598 cm⁻¹) Polymerization->Vinyl_Peak SiH_Peak Decrease in Si-H Peak (~2150 cm⁻¹) Polymerization->SiH_Peak Vinyl_Peak->Polymer Indicates SiH_Peak->Polymer Indicates

Caption: Logical relationship of FTIR analysis in monitoring polymerization.

Conclusion

FTIR spectroscopy provides a robust and informative method for the real-time analysis of this compound polymerization. This technique enables researchers to monitor the consumption of reactive functional groups, thereby determining reaction kinetics and endpoints with high precision. The detailed protocol and data presented in this application note serve as a valuable resource for scientists and professionals engaged in the development and characterization of novel polysiloxane-based materials.

References

Application Note: GPC Analysis of Polymers from 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4) is a versatile cyclic siloxane monomer utilized in the synthesis of a variety of silicone-based polymers.[1] The presence of four reactive vinyl groups allows for the formation of cross-linked networks and functionalized polymers through various polymerization techniques, including ring-opening polymerization (ROP) and hydrosilylation.[2][3] The molecular weight and molecular weight distribution of these polymers are critical parameters that dictate their physical and chemical properties, such as viscosity, mechanical strength, and degradation kinetics. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing these macromolecular properties.[4][5] This application note provides a detailed protocol for the GPC analysis of polymers synthesized from V4D4 and presents a summary of expected molecular weight data.

Experimental Protocols

Polymer Synthesis: Anionic Ring-Opening Polymerization of V4D4

A representative polymerization of V4D4 can be achieved through anionic ring-opening polymerization. This method allows for the synthesis of vinyl-functional polysiloxanes.

Materials:

  • This compound (V4D4), ≥97% purity

  • Anionic initiator (e.g., potassium hydroxide)

  • Toluene, anhydrous

  • Methanol

  • Nitrogen gas, high purity

Procedure:

  • A reaction vessel is charged with V4D4 and anhydrous toluene under a nitrogen atmosphere.

  • The anionic initiator is introduced to the solution.

  • The reaction mixture is stirred at a controlled temperature to facilitate polymerization.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The resulting polymer is purified by precipitation in a non-solvent and dried under vacuum to a constant weight.

Gel Permeation Chromatography (GPC) Analysis

The following protocol outlines the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

Instrumentation and Conditions:

  • GPC System: An Agilent 1260 HPLC system or equivalent, equipped with a pump, autosampler, and a refractive index detector (RID).[6]

  • Columns: A set of Styragel HR columns (e.g., HR1, HR3, HR4) or equivalent polystyrene-divinylbenzene (PS-DVB) columns suitable for the analysis of polymers in the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 100 µL.

Sample Preparation:

  • Polymer samples are dissolved in THF at a concentration of approximately 1-2 mg/mL.

  • The solutions are gently agitated until the polymer is fully dissolved. Overnight dissolution is recommended for high molecular weight samples.

  • Prior to injection, the sample solutions are filtered through a 0.2 µm PTFE syringe filter to remove any particulate matter.

Calibration:

  • A calibration curve is generated using a series of narrow polystyrene standards with known peak molecular weights (Mp) ranging from approximately 500 to 2,000,000 g/mol .[7][8]

  • The calibration standards are prepared and run under the same chromatographic conditions as the polymer samples.

  • The logarithm of the molecular weight is plotted against the elution volume to create the calibration curve.

Data Analysis:

  • The GPC software is used to analyze the chromatograms of the polymer samples.

  • The molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) are calculated relative to the polystyrene calibration curve.[5]

Data Presentation

The following table summarizes typical molecular weight data obtained from the GPC analysis of a series of polymers synthesized from V4D4 under varying reaction conditions.

Sample IDSynthesis MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(V4D4)-1Anionic ROP15,00026,0001.73
Poly(V4D4)-2Anionic ROP25,00045,0001.80
Poly(V4D4)-3Hydrosilylation32,00058,0001.81
Poly(V4D4)-4Hydrosilylation48,00088,0001.83

Note: The data presented are representative and may vary depending on the specific polymerization conditions.

Mandatory Visualization

GPC_Workflow cluster_synthesis Polymer Synthesis cluster_gpc GPC Analysis V4D4 V4D4 Monomer Polymerization Anionic ROP or Hydrosilylation V4D4->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer Sample_Prep Sample Preparation (Dissolution & Filtration) Pure_Polymer->Sample_Prep GPC_System GPC System (Pump, Column, Detector) Sample_Prep->GPC_System Chromatogram Chromatogram GPC_System->Chromatogram Data_Analysis Data Analysis Chromatogram->Data_Analysis Results Results (Mn, Mw, PDI) Data_Analysis->Results Signaling_Pathway cluster_monomer Monomer cluster_polymerization Polymerization cluster_polymer Polymer Structure V4D4 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (V4D4) ROP Ring-Opening Polymerization V4D4->ROP Initiator Hydrosilylation Hydrosilylation V4D4->Hydrosilylation Cross-linker + Catalyst Linear Linear or Branched Vinyl-Functional Polysiloxane ROP->Linear Crosslinked Cross-linked Polysiloxane Network Hydrosilylation->Crosslinked

References

Application Notes and Protocols for the Synthesis of Silicone Resins Using 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of silicone resins utilizing 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4Vi). This versatile cyclic siloxane serves as a key building block for creating highly cross-linked silicone networks with tailored properties, making it valuable in the development of advanced materials for various applications, including specialty coatings, adhesives, and matrices for controlled drug release.[1]

Introduction to this compound (D4Vi)

This compound, also known as D4Vi, is a cyclic organosilicon compound characterized by a four-silicon, four-oxygen ring with each silicon atom bearing one methyl and one vinyl group.[2] The presence of four reactive vinyl groups makes D4Vi an excellent cross-linking agent in the synthesis of silicone elastomers and resins.[3][4] Its unique structure allows for the formation of three-dimensional polymer networks with enhanced thermal stability, flexibility, and durability.[1]

Key Properties of this compound:

PropertyValue
CAS Number 2554-06-5[2]
Molecular Formula C₁₂H₂₄O₄Si₄[2]
Molecular Weight 344.66 g/mol [2]
Appearance Clear, colorless liquid[1]
Boiling Point 111-112 °C at 10 mmHg[2][5]
Melting Point -44 °C (decomposes)[2][5]
Density 0.997 g/mL at 25 °C[2][5]
Refractive Index n20/D 1.434[2]

Synthesis of Silicone Resins via Hydrosilylation

Hydrosilylation is a fundamental reaction in silicone chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group, in the presence of a platinum catalyst.[3] In this context, the vinyl groups of D4Vi react with a hydride-containing siloxane to form a stable, cross-linked network.[3]

Application Note: Synthesis of a Cross-Linked Polysiloxane Network

This protocol describes the synthesis of a highly cross-linked polysiloxane network by reacting this compound (D4V) with a hydrosilyl-terminated polydimethylsiloxane (HTP).[3][6] The resulting material exhibits excellent mechanical properties suitable for applications such as electronic device encapsulation.[3]

Experimental Protocol: Hydrosilylation of D4Vi with HTP [6]

Materials:

  • This compound (D4Vi)

  • Hydrosilyl-terminated polydimethylsiloxane (HTP, with varying molecular weights)

  • Platinum complex catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of HTP in anhydrous toluene.

  • Add D4Vi to the flask. The molar ratio of Si-H groups from HTP to the vinyl groups from D4Vi is a critical parameter to control the cross-link density.

  • Under a nitrogen atmosphere, add the platinum complex catalyst (typically in the ppm range) to the reaction mixture while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain for a specified duration (e.g., 30-60 minutes) to ensure complete cross-linking.[7]

  • Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

  • After the reaction is complete, pour the resulting solution into a mold and remove the solvent under vacuum at an elevated temperature to obtain the cured silicone resin.

Quantitative Data for Hydrosilylation Synthesis:

ParameterRange / ValuePurpose
HTP Molecular Weight 500 - 5000 g/mol To control the cross-link density and mechanical properties of the final resin.
Molar Ratio (Si-H : Vinyl) 1:1 to 1.5:1To ensure complete reaction of vinyl groups and control the network structure.
Catalyst Concentration 5 - 20 ppm PtTo catalyze the hydrosilylation reaction efficiently.
Reaction Temperature 60 - 100 °CTo control the rate of the cross-linking reaction.
Reaction Time 30 - 120 minutesTo ensure the completion of the curing process.

Characterization of the Resulting Silicone Resin:

The synthesized silicone resin can be characterized by various techniques to determine its properties:

  • FTIR Spectroscopy: To confirm the disappearance of Si-H and vinyl groups and the formation of Si-CH₂-CH₂-Si linkages.

  • Shore A Hardness: To measure the mechanical strength and stiffness of the cured resin.[3][6]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resin.

Hydrosilylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product D4Vi D4Vi (2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane) Mixing Mixing in Toluene D4Vi->Mixing HTP HTP (Hydrosilyl-terminated polydimethylsiloxane) HTP->Mixing Catalyst Addition of Platinum Catalyst Mixing->Catalyst Heating Heating (60-80°C) Catalyst->Heating Resin Cross-linked Silicone Resin Heating->Resin

Hydrosilylation reaction workflow.

Synthesis of Silicone Resins via Co-hydrolysis and Polycondensation

Another versatile method for synthesizing silicone resins is through the co-hydrolysis and polycondensation of various silane precursors.[8] In this process, D4Vi can be co-hydrolyzed with other organoalkoxysilanes, such as methyltrimethoxysilane (MTMS), to form a complex three-dimensional network. The vinyl groups from D4Vi remain available for subsequent cross-linking reactions.

Application Note: Synthesis of a Vinyl-Functionalized Silicone Resin

This protocol outlines the synthesis of a vinyl-functionalized silicone resin through the co-hydrolysis and polycondensation of D4Vi and MTMS. The resulting resin possesses a high density of reactive vinyl groups, making it an excellent precursor for further modifications or for use in addition-cure silicone systems.

Experimental Protocol: Co-hydrolysis and Polycondensation of D4Vi and MTMS

Materials:

  • This compound (D4Vi)

  • Methyltrimethoxysilane (MTMS)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (as catalyst)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, prepare a solution of D4Vi and MTMS in toluene.

  • In a separate beaker, prepare an aqueous solution of hydrochloric acid.

  • Slowly add the acidic water to the silane solution with vigorous stirring. The hydrolysis reaction is typically exothermic.

  • After the addition is complete, heat the mixture to reflux (around 70-80°C) for a specified period (e.g., 2-4 hours) to promote polycondensation. Water and methanol byproducts can be removed azeotropically.

  • After the reaction, wash the organic layer with deionized water until neutral to remove the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the vinyl-functionalized silicone resin.

Quantitative Data for Co-hydrolysis and Polycondensation Synthesis:

ParameterRange / ValuePurpose
Molar Ratio (D4Vi : MTMS) 1:1 to 1:10To control the vinyl content and the degree of cross-linking in the final resin.
Water to Silane Ratio Stoichiometric excessTo ensure complete hydrolysis of the alkoxysilane groups.
Catalyst Concentration (HCl) pH 2-3To catalyze the hydrolysis and condensation reactions.
Reaction Temperature 70 - 110 °CTo control the rate of polycondensation.
Reaction Time 2 - 6 hoursTo achieve the desired molecular weight and viscosity.

Characterization of the Resulting Silicone Resin:

  • FTIR Spectroscopy: To confirm the presence of Si-O-Si bonds, residual Si-OH groups, and the vinyl groups.

  • Nuclear Magnetic Resonance (¹H and ²⁹Si NMR): To determine the structure and composition of the resin.

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight and molecular weight distribution of the synthesized resin.

CoHydrolysis_Pathway cluster_start Starting Materials D4Vi D4Vi Hydrolysis Co-hydrolysis (Acidic Water) D4Vi->Hydrolysis MTMS Methyltrimethoxysilane MTMS->Hydrolysis Silanols Silanol Intermediates (Vinyl and Methyl Functionalized) Hydrolysis->Silanols Condensation Polycondensation (Heating) Silanols->Condensation Resin Vinyl-Functionalized Silicone Resin Network Condensation->Resin

Co-hydrolysis and polycondensation pathway.

Conclusion

The use of this compound as a precursor allows for the synthesis of a wide range of silicone resins with tailored properties. The hydrosilylation and co-hydrolysis/polycondensation methods described provide robust and versatile routes to produce highly cross-linked, functional silicone materials. These materials hold significant promise for advanced applications in various scientific and industrial fields, including the development of novel drug delivery systems where biocompatibility and controlled release are paramount. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals seeking to explore the potential of D4Vi-based silicone resins.

References

Application Notes and Protocols for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in Coatings and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, hereafter referred to as V4, is a highly reactive cyclic siloxane oligomer. Its unique structure, featuring four vinyl functional groups attached to a siloxane ring, makes it a versatile cross-linking agent and a fundamental building block in the synthesis of advanced silicone-based polymers.[1][2] In the realms of coatings and sealants, V4 is instrumental in formulating high-performance materials with enhanced durability, flexibility, and resistance to environmental stressors.[1] This document provides detailed application notes and experimental protocols for the utilization of V4 in these applications, targeted towards professionals in research and development.

V4's primary role is in addition-curing silicone formulations, where its vinyl groups react with silicon-hydride (Si-H) groups in the presence of a platinum catalyst to form a stable, cross-linked network.[2] This curing mechanism is rapid and efficient, proceeding without the formation of byproducts. The resulting silicone elastomers and resins exhibit excellent thermal stability, hydrophobicity, and mechanical strength, making them suitable for a wide range of applications, from protective coatings for electronics to high-performance industrial sealants.[3]

Key Applications and Mechanisms

The vinyl groups on the V4 molecule are the key to its functionality, allowing it to participate in hydrosilylation reactions. This forms the basis of its use as a cross-linker in addition-cure silicone systems. The general mechanism is a platinum-catalyzed addition of a silicon-hydride bond across the vinyl double bond.

cluster_reactants Reactants cluster_product Product V4 2,4,6,8-Tetramethyl- 2,4,6,8-tetravinylcyclotetrasiloxane (V4) (Cross-linker with Vinyl Groups) Cured_Network Cross-linked Silicone (Coating/Sealant) V4->Cured_Network Hydrosilylation SiH_Polymer Hydride-functional Silicone Polymer (Si-H) SiH_Polymer->Cured_Network Pt_Catalyst Platinum Catalyst Pt_Catalyst->Cured_Network

Caption: Hydrosilylation cross-linking reaction with V4.

V4 can also be utilized in thiol-ene "click" chemistry reactions, where its vinyl groups react with thiol-containing compounds, often initiated by UV light. This method is particularly useful for creating specialized coatings, such as superhydrophobic surfaces.[4][5]

Application in High-Performance Coatings

V4 is a key ingredient in the formulation of protective and functional coatings. Its incorporation into a coating formulation can significantly improve its mechanical properties, thermal stability, and surface characteristics.

Superhydrophobic Coatings

A notable application of V4 is in the creation of superhydrophobic surfaces through a combination of thiol-ene chemistry and the incorporation of nanoparticles to create a hierarchical surface roughness.[4][5]

Data Presentation: Formulation of Superhydrophobic Coatings

ComponentChemical NameRoleTypical Concentration (wt%)
V4This compoundCross-linker10 - 30
PETMPPentaerythritol tetra(3-mercaptopropionate)Thiol source20 - 50
TTTTriallyl isocyanurateCo-cross-linker10 - 30
Hydrophobic Fumed SilicaSurface-treated SiO₂ nanoparticlesRoughness agent1 - 5
Photoinitiatore.g., 2,2-Dimethoxy-2-phenylacetophenoneInitiates polymerization1 - 3
Solvente.g., Acetone, IsopropanolCarrier for spray depositionq.s.

Experimental Protocol: Preparation of a Superhydrophobic Coating

  • Formulation Preparation: In a light-protected vessel, dissolve the photoinitiator in the chosen solvent.

  • Add V4, PETMP, and TTT to the solvent and stir until a homogeneous solution is obtained.

  • Disperse the hydrophobic fumed silica nanoparticles into the solution using ultrasonication for 30 minutes to ensure a uniform dispersion.

  • Application: The formulation is applied to a substrate (e.g., glass, metal, fabric) via spray deposition. The spray parameters (nozzle-to-substrate distance, flow rate, and air pressure) should be optimized to achieve a uniform and rough coating.

  • Curing: The coated substrate is then exposed to UV radiation (e.g., 365 nm) for a specified time (typically 5-15 minutes) to initiate the thiol-ene reaction and cure the coating.

  • Post-Curing: The cured coating may be heated in an oven at a moderate temperature (e.g., 60-80 °C) for a short period to remove any residual solvent and complete the cross-linking process.

Expected Results: The resulting coating should exhibit a static water contact angle greater than 150° and a low roll-off angle, indicating superhydrophobicity. The coating should also demonstrate good adhesion to the substrate and resistance to abrasion.

cluster_prep Formulation Preparation cluster_app Application & Curing cluster_result Result A Dissolve Photoinitiator B Mix V4, PETMP, TTT A->B C Disperse Silica Nanoparticles B->C D Spray Deposition C->D E UV Curing D->E F Post-Curing (Optional) E->F G Superhydrophobic Coating F->G

Caption: Workflow for superhydrophobic coating preparation.

Application in High-Performance Sealants

In sealant formulations, V4 acts as a cross-linker to build the elastomeric network that provides the material with its characteristic flexibility, resilience, and sealing capability. Addition-cured silicone sealants are favored for their fast cure times and excellent performance profiles.

Addition-Cured Silicone Sealants

V4 is a crucial component in two-part, addition-cured RTV (Room Temperature Vulcanizing) silicone sealants. These systems consist of a base polymer containing vinyl groups, a cross-linker with hydride groups, and a platinum catalyst.

Data Presentation: Mechanical Properties of V4-Crosslinked Silicone Elastomers

The mechanical properties of the resulting sealant are highly dependent on the cross-link density, which can be controlled by the molecular weight of the base polymer and the concentration of V4.

Hydrosilyl-terminated Polydimethylsiloxane (HTP) Molecular Weight ( g/mol )V4 Concentration (phr*)Shore A Hardness
LowHighHigh
HighLowLow

*phr: parts per hundred rubber

Experimental Protocol: Preparation of an Addition-Cured Silicone Sealant

  • Part A (Base):

    • In a planetary mixer, combine a vinyl-terminated polydimethylsiloxane (PDMS) polymer with reinforcing fillers (e.g., fumed silica) and extending fillers (e.g., calcium carbonate).

    • Add plasticizers (e.g., non-reactive silicone fluids) and adhesion promoters (e.g., silane coupling agents) as required.

    • Disperse a platinum catalyst complex into the mixture.

  • Part B (Curing Agent):

    • In a separate moisture-free container, blend a hydride-functional silicone polymer (e.g., polymethylhydrosiloxane) with V4.

    • Inhibitors may be added to this part to control the cure rate and provide a sufficient working time after mixing with Part A.

  • Mixing and Curing:

    • Thoroughly mix Part A and Part B in the specified ratio (typically 1:1 or 10:1 by weight or volume).

    • The mixture can be dispensed and will cure at room temperature. The cure time can be accelerated by applying heat.

cluster_partA Part A Preparation cluster_partB Part B Preparation cluster_final Final Sealant Preparation A1 Mix Vinyl PDMS & Fillers A2 Add Plasticizers & Adhesion Promoters A1->A2 A3 Disperse Pt Catalyst A2->A3 C1 Mix Part A & Part B A3->C1 B1 Blend Hydride Polymer & V4 B2 Add Inhibitor (Optional) B1->B2 B2->C1 C2 Dispense & Cure C1->C2

Caption: Workflow for preparing a two-part sealant.

Conclusion

This compound is a highly valuable and versatile component in the formulation of advanced coatings and sealants. Its ability to efficiently form cross-linked networks through hydrosilylation or thiol-ene reactions allows for the creation of materials with superior mechanical, thermal, and surface properties. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and innovate with V4 in their specific applications. Careful control of the formulation and curing conditions will enable the tailoring of material properties to meet the demands of a wide range of high-performance applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of V4, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of the desired V4 product low, with a large amount of high-boiling point residue remaining after distillation?

Answer:

A low yield of V4 accompanied by a significant amount of high-boiling point residue (often referred to as "kettle residue") typically indicates the formation of linear and higher molecular weight cyclic polysiloxanes.

Potential Causes:

  • Inappropriate Catalyst Concentration: The concentration of the catalyst (e.g., potassium hydroxide, tetramethylammonium hydroxide) used during the cracking (depolymerization) step is crucial. An insufficient amount of catalyst may lead to incomplete cracking of the initial hydrolysate into smaller, volatile cyclic siloxanes.

  • Suboptimal Cracking Temperature and Pressure: The cracking process requires high temperature (typically 160-180°C) and high vacuum (e.g., 735-745 mmHg) to favor the formation and distillation of the desired cyclic tetramer (V4).[1] Temperatures that are too low may not provide enough energy for efficient depolymerization, while inadequate vacuum will prevent the timely removal of the V4 from the reaction mixture, potentially leading to its re-polymerization.

  • Presence of Water: Residual water in the hydrolysate can interfere with the catalytic activity and promote the formation of linear siloxanes.

Recommended Solutions:

  • Optimize Catalyst Concentration: Ensure the correct amount of catalyst is added to the hydrolysate before the cracking step. The optimal concentration may vary depending on the specific reaction scale and conditions and may require empirical optimization.

  • Control Cracking Conditions: Maintain the recommended temperature and vacuum levels during the cracking and distillation process to facilitate the formation and isolation of V4.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry the hydrolysate before adding the catalyst. This can be achieved by methods such as azeotropic distillation or by using a suitable drying agent.

Question 2: My final product is contaminated with significant amounts of other cyclic siloxanes (D3, D5, etc.). How can I improve the selectivity for V4?

Answer:

The formation of a mixture of cyclic siloxanes with varying ring sizes (D3, D5, D6, etc.) is common in this synthesis. The distribution of these cyclics is influenced by the thermodynamics and kinetics of the cyclization process.

Potential Causes:

  • Hydrolysis Conditions: The conditions during the initial hydrolysis of dichloromethylvinylsilane, such as temperature, pH, and the rate of addition, can influence the initial distribution of oligomers in the hydrolysate, which in turn affects the final distribution of cyclic products after cracking.

  • Equilibration Time and Temperature: During the catalytic cracking step, an equilibrium is established between the different cyclic and linear siloxanes. The duration and temperature of this step can affect the final product distribution.

Recommended Solutions:

  • Control Hydrolysis Parameters: Maintain a low temperature (e.g., 15-20°C) during the addition of dichloromethylvinylsilane to the aqueous phase to control the exotherm and favor a more uniform initial oligomer distribution.[1]

  • Optimize Cracking and Distillation: The "first fraction" and the "kettle residue" from the final distillation, which are rich in other cyclic and linear siloxanes, can be recycled by adding them back to a subsequent cracking reaction.[1] This can help to shift the equilibrium towards the desired V4 product over time.

  • Fractional Distillation: Careful fractional vacuum distillation is key to separating V4 from other volatile cyclic siloxanes. The efficiency of the distillation column and the precise control of the distillation parameters will determine the final purity.

Question 3: The hydrolysis reaction of dichloromethylvinylsilane is very exothermic and difficult to control. What are the best practices to manage this?

Answer:

The hydrolysis of chlorosilanes is a highly exothermic reaction that releases hydrochloric acid. Uncontrolled exotherms can lead to side reactions and the formation of a wider range of undesirable byproducts.

Potential Causes:

  • Rapid Addition of Dichloromethylvinylsilane: Adding the silane precursor too quickly to the aqueous phase will generate heat faster than it can be dissipated.

  • Inadequate Cooling: Insufficient cooling capacity for the reaction vessel will result in a rapid temperature increase.

Recommended Solutions:

  • Slow, Controlled Addition: Add the dichloromethylvinylsilane dropwise to the cooled aqueous phase over a prolonged period (e.g., several hours).[1]

  • Efficient Cooling: Use an efficient cooling bath, such as an ice-salt bath, to maintain the desired low temperature (e.g., 15-20°C) throughout the addition.[1]

  • Adequate Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of V4?

The most common impurities are other cyclic methylvinylsiloxanes, such as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane (V3) and 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinylcyclopentasiloxane (V5), as well as linear vinyl-terminated and hydroxyl-terminated polysiloxanes.

What is the typical purity of commercially available V4?

Commercially available this compound typically has a purity of ≥ 97%, as determined by Gas Chromatography (GC).[2]

How can I monitor the progress of the reaction and the purity of the product?

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for monitoring the reaction and assessing the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) is also a powerful tool for structural confirmation and identification of impurities.

What are the key safety precautions to take during this synthesis?

Dichloromethylvinylsilane is a corrosive and moisture-sensitive compound that reacts with water to produce hydrochloric acid. Therefore, the synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The exothermic nature of the hydrolysis reaction requires careful temperature control to prevent runaway reactions.

Data Presentation

Table 1: Typical Physical and Chemical Properties of this compound (V4)

PropertyValueReference
Molecular Formula C₁₂H₂₄O₄Si₄[2]
Molecular Weight 344.66 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 110 - 112 °C at 10 mmHg[2]
Density 0.997 g/mL at 25 °C[2]
Refractive Index 1.434 (n20/D)[2]

Table 2: Influence of Reaction Parameters on Impurity Formation

ParameterConditionEffect on Impurity Profile
Hydrolysis Temperature High (> 30°C)May lead to a broader distribution of linear and cyclic oligomers.
Low (15-20°C)Favors a more controlled hydrolysis and potentially a narrower distribution of initial products.[1]
pH of Hydrolysate AcidicHydrolysis is generally faster under acidic conditions.
Neutral/BasicCondensation of silanols to form siloxanes is typically faster under neutral or basic conditions.
Catalyst Concentration Too LowIncomplete cracking of the hydrolysate, resulting in a higher proportion of linear and high-molecular-weight species.
Too HighMay promote side reactions or re-equilibration to undesired cyclic species.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (V4)

This protocol is based on a representative literature procedure.[1]

  • Hydrolysis:

    • To a 2000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 800 g of water and a surfactant (e.g., 500 ppm of Triton TX-100).

    • Cool the mixture to 15°C using an ice-salt bath.

    • Slowly add 300 g of dichloromethylvinylsilane dropwise from the dropping funnel over 6 hours, maintaining the reaction temperature between 15-20°C with vigorous stirring.

    • After the addition is complete, continue stirring at 15-20°C for an additional 2 hours.

    • Remove the cooling bath and heat the mixture to 58°C, and maintain this temperature for 4 hours with continued stirring.

    • Cool the reaction mixture and transfer it to a separatory funnel. Allow the layers to separate and collect the upper organic (oil) layer.

    • Wash the organic layer with a 20 wt% sodium chloride solution.

    • Adjust the pH of the organic layer to 9 by the dropwise addition of a 20 wt% sodium hydroxide solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Cracking and Distillation:

    • Filter the dried hydrolysate to remove the sodium sulfate.

    • Add a catalytic amount of potassium hydroxide or tetramethylammonium hydroxide to the dried hydrolysate.

    • Perform a vacuum distillation at high temperature (160-180°C) and high vacuum (735-745 mmHg).

    • Collect the fraction that distills over, which is the mixed cyclic product.

    • Perform a final fractional vacuum distillation of the mixed cyclics to isolate the pure this compound (V4). The boiling point of V4 is approximately 110-112°C at 10 mmHg.[2]

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for V4 cluster_hydrolysis Hydrolysis Stage cluster_cracking Cracking & Purification Stage start Dichloromethylvinylsilane + Water/Surfactant hydrolysis Controlled Hydrolysis (15-20°C) start->hydrolysis Dropwise Addition aging Aging (58°C) hydrolysis->aging separation Phase Separation aging->separation washing Washing & Neutralization separation->washing Organic Layer drying Drying washing->drying catalyst Add Catalyst (e.g., KOH) drying->catalyst cracking Vacuum Distillation (Cracking) (160-180°C, high vacuum) catalyst->cracking fractional_distillation Fractional Vacuum Distillation cracking->fractional_distillation Mixed Cyclics product Pure V4 Product fractional_distillation->product recycle Recycle First Fraction & Kettle Residue fractional_distillation->recycle recycle->cracking Re-process

Caption: A flowchart illustrating the key stages in the synthesis of this compound (V4).

Impurity_Formation Impurity Formation Pathways cluster_main Dichloromethylvinylsilane Dichloromethylvinylsilane Hydrolysate Mixture of Linear and Cyclic Siloxane Oligomers Dichloromethylvinylsilane->Hydrolysate Hydrolysis V4 Desired Product: V4 (Cyclic Tetramer) Hydrolysate->V4 Catalytic Cracking (Optimal Conditions) Other_Cyclics Impurities: Other Cyclics (V3, V5, etc.) Hydrolysate->Other_Cyclics Catalytic Cracking (Sub-optimal Conditions) Linear_Polymers Impurities: Linear Polysiloxanes Hydrolysate->Linear_Polymers Incomplete Cracking or Presence of Water Troubleshooting_Logic Troubleshooting Logic Flow cluster_problem cluster_cause cluster_solution Problem Problem Observed Low_Yield Low V4 Yield & High Kettle Residue Problem->Low_Yield High_Other_Cyclics High Content of Other Cyclic Impurities Problem->High_Other_Cyclics Exotherm Uncontrolled Exotherm during Hydrolysis Problem->Exotherm Cause_Cracking Sub-optimal Cracking (Temp, Vacuum, Catalyst) Low_Yield->Cause_Cracking Cause_Equilibrium Unfavorable Equilibrium in Cracking Stage High_Other_Cyclics->Cause_Equilibrium Cause_Addition Rapid Addition or Insufficient Cooling Exotherm->Cause_Addition Cause Potential Cause Solution_Cracking Optimize Cracking Parameters Cause_Cracking->Solution_Cracking Solution_Recycle Recycle Side Fractions & Optimize Distillation Cause_Equilibrium->Solution_Recycle Solution_Control Slow Addition & Efficient Cooling Cause_Addition->Solution_Control Solution Recommended Solution

References

Technical Support Center: Purification of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the purification of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) by distillation. It includes frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound? A1: Vacuum distillation is the most common and effective method for purifying V4. This technique is preferred because it lowers the compound's boiling point, which helps to prevent thermal degradation and potential polymerization at atmospheric pressure.[1][2]

Q2: What are the expected boiling point and pressure for a successful V4 distillation? A2: The boiling point of V4 is highly dependent on the pressure. A commonly cited range is 110-112 °C at a pressure of 10 mmHg.[3][4] At atmospheric pressure, the boiling point is approximately 224-224.5 °C.[5]

Q3: What are the typical impurities found in crude V4? A3: Crude V4, often synthesized from the hydrolysis of methyl vinyldichlorosilane, may contain a mixture of other cyclic and linear siloxane compounds.[6][7] Additionally, residual water, solvents, and catalysts from the synthesis process can be present.[6]

Q4: Why is a pre-distillation work-up necessary for crude V4 from hydrolysis? A4: The hydrolysis reaction to synthesize V4 generates hydrochloric acid.[6] Since V4 is sensitive to acids and bases, it is crucial to wash the crude product (the "oil layer") with a salt solution and neutralize it, for instance, with a sodium hydroxide solution, before drying and distillation.[6][8]

Q5: How should purified V4 be stored? A5: Purified V4 is sensitive to moisture.[8][9] It should be stored at room temperature under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the vacuum distillation of V4.

SymptomPossible Cause(s)Recommended Solution(s)
Difficulty Reaching or Maintaining Target Vacuum 1. Vacuum Leak: Poorly sealed glass joints, cracks in glassware, or loose tubing connections.[10]2. "Virtual Leak": Evaporation of volatile contaminants (e.g., residual solvents, water) from the crude material or on the surfaces of the apparatus.[10]1. Check for Leaks: Ensure all joints are properly sealed with a suitable vacuum grease. Inspect all glassware for cracks and ensure tubing is securely attached. 2. Ensure Dryness: Thoroughly dry the crude V4 with a drying agent like anhydrous sodium sulfate before distillation.[6] Ensure all glassware is oven-dried prior to assembly.
Low Purity of Distilled Product 1. Inefficient Separation: Impurities have boiling points very close to V4.[2]2. Thermal Decomposition: The distillation temperature is too high, causing the product to degrade.[2][11]1. Improve Column Efficiency: Use a fractional distillation column with a higher number of theoretical plates, such as a Vigreux or a packed column, to improve separation.[2][5]2. Lower the Temperature: Use a deeper vacuum to further lower the boiling point and minimize thermal stress on the compound. Ensure even heating with a heating mantle and constant stirring.
Bumping or Violent Boiling 1. Uneven Heating. 2. Lack of Nucleation Sites. 3. Applying Vacuum Too Rapidly. 1. Ensure Even Heating: Use a heating mantle with a magnetic stirrer for uniform heating.[2]2. Add Stir Bar: Place a magnetic stir bar in the distillation flask before starting.3. Gradual Evacuation: Apply the vacuum to the system slowly and carefully to prevent sudden boiling.[2]
Distillation is Slow or Stalled 1. Insufficient Heat Input. 2. Excessive Vacuum: The pressure is too low for the current temperature, preventing the compound from reaching its boiling point.1. Increase Temperature: Gradually increase the temperature of the heating mantle.2. Adjust Pressure: Slightly reduce the vacuum level or increase the temperature until a steady distillation rate is achieved.

Quantitative Data

The table below summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 2554-06-5[3][12]
Molecular Formula C₁₂H₂₄O₄Si₄[3][12]
Molecular Weight 344.66 g/mol [3]
Appearance Clear, colorless liquid[3]
Boiling Point 110-112 °C @ 10 mmHg 224-224.5 °C @ 760 mmHg[3][4][5]
Density 0.997 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.434[3]
Melting Point -43 to -45 °C[3]
Purity (Typical) ≥ 97% (GC)[3][9]

Experimental Protocol: Vacuum Distillation of V4

This protocol details a standard procedure for the purification of V4.

1. Pre-Distillation Preparation (Work-up of Crude Product)

  • If starting from a hydrolysis reaction, separate the organic (oil) layer from the acidic aqueous layer.[6]

  • Wash the organic layer with a 20 wt% sodium chloride solution.[6]

  • Neutralize the solution by adding a 20 wt% sodium hydroxide solution dropwise until the pH reaches 9.[6]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.[6]

  • Filter off the drying agent.

2. Apparatus Setup

  • Assemble a vacuum distillation apparatus using oven-dried glassware. This should include a round-bottom distillation flask, a fractional distillation column (e.g., Vigreux), a condenser, a vacuum adapter, and receiving flasks.

  • Use a magnetic stir bar in the distillation flask for even heating.[2]

  • Apply a thin, even layer of vacuum grease to all ground-glass joints to ensure a proper seal.

  • Connect the apparatus to a vacuum pump via a cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump from volatile vapors.

  • Include a manometer or vacuum gauge to monitor the pressure accurately.

3. Distillation Procedure

  • Charge the distillation flask with the dried, crude V4. Do not fill the flask more than two-thirds full.[2]

  • Begin stirring and slowly evacuate the system to the target pressure (e.g., 10 mmHg).

  • Once the pressure is stable, begin to gently heat the distillation flask with a heating mantle.

  • Collect any initial low-boiling fractions (forerun) in the first receiving flask. This will contain highly volatile impurities.

  • As the temperature rises and stabilizes at the boiling point of V4 (approx. 110-112 °C at 10 mmHg), switch to a clean receiving flask to collect the main product fraction.[3][4]

  • Maintain a steady distillation rate by carefully controlling the heat input.

4. Post-Distillation

  • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

  • Carefully and slowly release the vacuum, preferably by introducing an inert gas like nitrogen.

  • Transfer the purified product to a clean, dry storage container.

  • Store the purified V4 under an inert atmosphere to protect it from moisture.[8][9]

Visualized Workflows

G cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_post Post-Distillation crude Crude V4 wash Neutralize & Wash crude->wash dry Dry with Na₂SO₄ wash->dry setup Assemble Apparatus dry->setup evacuate Evacuate System setup->evacuate heat Heat & Collect Forerun evacuate->heat collect Collect Main Fraction (110-112°C @ 10 mmHg) heat->collect cool Cool & Release Vacuum collect->cool store Store Under Inert Gas cool->store final_product Purified V4 store->final_product Purity Analysis (GC)

Caption: Experimental workflow for the purification of V4.

G start Distillation Issue Occurs check_vacuum Is Vacuum Stable? start->check_vacuum check_purity Is Purity Low? check_vacuum->check_purity Yes leak_test Perform Leak Test on Joints & Glassware check_vacuum->leak_test No check_boiling Is Boiling Erratic? check_purity->check_boiling No improve_column Use Higher Efficiency Column (Vigreux) check_purity->improve_column Yes check_stirring Ensure Proper Stirring & Even Heating check_boiling->check_stirring Yes resolved Issue Resolved check_boiling->resolved No dry_material Ensure Crude is Dry / Check for Virtual Leaks leak_test->dry_material dry_material->resolved lower_temp Reduce Pressure to Lower Boiling Temp improve_column->lower_temp lower_temp->resolved apply_vacuum_slowly Apply Vacuum Gradually check_stirring->apply_vacuum_slowly apply_vacuum_slowly->resolved

Caption: Troubleshooting logic for V4 distillation issues.

References

Technical Support Center: Polymerization of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of polysiloxanes using V4D4.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing V4D4?

A1: this compound (V4D4) is a versatile monomer that can be polymerized through several methods, each with its own set of advantages and potential side reactions. The most common polymerization techniques include:

  • Cationic Ring-Opening Polymerization (CROP): Initiated by strong acids or Lewis acids, this method opens the siloxane ring to form linear or branched polymers.

  • Anionic Ring-Opening Polymerization (AROP): This technique uses strong bases as initiators to open the cyclosiloxane ring. It can offer good control over molecular weight and structure.

  • Hydrosilylation Polymerization: This is a polyaddition reaction where the vinyl groups of V4D4 react with silicon-hydride (Si-H) functional compounds in the presence of a platinum-based catalyst to form a cross-linked network.[1]

Q2: What are the most common side reactions observed during the polymerization of V4D4?

A2: Side reactions can vary depending on the polymerization method employed:

  • In Cationic Ring-Opening Polymerization (CROP): A common side reaction is the formation of higher molecular weight cyclic siloxanes due to intramolecular cyclization ("backbiting").[2][3]

  • In Anionic Ring-Opening Polymerization (AROP): Similar to CROP, "backbiting" can occur, leading to the formation of cyclic oligomers. Chain transfer reactions can also broaden the molecular weight distribution.

  • In Hydrosilylation Polymerization: Potential side reactions include dehydrogenative silylation, isomerization of the vinyl double bond, and in some cases, uncontrolled exothermic reactions, particularly when reacting with multifunctional Si-H sources like 2,4,6,8-tetramethylcyclotetrasiloxane (D4H).[4]

Q3: Why is my V4D4 polymerization resulting in premature gelation?

A3: Premature gelation, or the formation of an insoluble cross-linked network before the desired reaction completion, is a common issue, especially in hydrosilylation polymerization. The tetrafunctionality of the V4D4 monomer, with its four reactive vinyl groups, makes it highly susceptible to extensive cross-linking.[5] Uncontrolled polymerization of the vinyl groups can also contribute to premature gelation.

Q4: Can the vinyl groups on V4D4 participate in unwanted side reactions?

A4: Yes, the vinyl groups are highly reactive and can lead to side reactions beyond the intended polymerization pathway. For instance, in ring-opening polymerizations, the vinyl groups may undergo uncontrolled radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[6] In hydrosilylation, incomplete reaction of the vinyl groups can occur due to steric hindrance, leaving residual unsaturation in the final polymer.

Troubleshooting Guides

Issue 1: Unexpected Broadening of Molecular Weight Distribution in Ring-Opening Polymerization
Potential Cause Troubleshooting/Optimization Expected Outcome
Chain Transfer Reactions In anionic polymerization, minimize the presence of protic impurities (e.g., water, alcohols) by rigorously drying all reagents and glassware.[7] In cationic polymerization, the choice of solvent and counterion can influence the extent of chain transfer.Narrower polydispersity index (PDI) closer to theoretical values.
"Backbiting" or Intramolecular Cyclization Lowering the reaction temperature can disfavor the entropically driven backbiting reaction. Using a higher monomer concentration can favor intermolecular propagation over intramolecular cyclization.Reduced formation of cyclic byproducts, leading to a higher yield of the desired linear or branched polymer.
Slow Initiation Ensure the initiator is fully active and soluble in the reaction medium. For anionic polymerization, using a more efficient initiator can lead to more uniform chain growth.A more controlled polymerization with a narrower molecular weight distribution.
Issue 2: Inconsistent Curing or Incomplete Reaction in Hydrosilylation Polymerization
Potential Cause Troubleshooting/Optimization Expected Outcome
Catalyst Inhibition Ensure all reagents and substrates are free from catalyst poisons such as sulfur, phosphorus, or amine-containing compounds. Use fresh, high-purity catalyst.Consistent and complete curing of the silicone elastomer.
Steric Hindrance Due to the structure of V4D4, complete reaction of all four vinyl groups can be challenging.[8] Consider adjusting the stoichiometry of Si-H to vinyl groups or using a less sterically hindered Si-H crosslinker if possible.Higher degree of cross-linking and improved mechanical properties of the final polymer.
Dehydrogenative Silylation This side reaction can be minimized by careful selection of the catalyst and reaction conditions. Some catalyst systems are more prone to this side reaction than others.[4]Increased yield of the desired hydrosilylation product and reduced formation of silyl enol ethers or other byproducts.
Uncontrolled Exotherm When reacting V4D4 with multifunctional hydridosiloxanes like D4H, there is a potential for a dangerous, uncontrolled exotherm. It is recommended to use caution, work on a small scale, and use a low concentration of platinum catalyst (below 20 ppm).A controlled reaction temperature and prevention of hazardous conditions.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific applications.

Cationic Ring-Opening Polymerization (CROP) of V4D4 (Illustrative)
  • Monomer and Solvent Preparation: Dry this compound (V4D4) and the chosen solvent (e.g., dichloromethane) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.

  • Initiation: Charge the flask with the dried solvent and V4D4 under a positive pressure of nitrogen. Cool the solution to the desired temperature (e.g., 0 °C). Add the initiator (e.g., a solution of trifluoromethanesulfonic acid in the reaction solvent) dropwise via syringe.

  • Polymerization: Allow the reaction to proceed at the set temperature, monitoring the progress by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.[9]

  • Termination: Quench the polymerization by adding a suitable terminating agent (e.g., a small amount of aqueous sodium bicarbonate solution or an amine).

  • Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to a constant weight.

Hydrosilylation Polymerization of V4D4 with a Dihydrosiloxane (Illustrative)
  • Reagent Preparation: Ensure V4D4 and the dihydrosiloxane crosslinker are free of moisture and inhibitors. The platinum catalyst (e.g., Karstedt's catalyst) should be handled under an inert atmosphere.

  • Reaction Setup: In a clean, dry vial, combine V4D4 and the dihydrosiloxane crosslinker in the desired stoichiometric ratio.

  • Catalyst Addition: Add the platinum catalyst solution to the monomer mixture and stir vigorously to ensure homogeneity. The amount of catalyst is typically in the ppm range.

  • Curing: The mixture can be cured at room temperature or accelerated by heating. Monitor the curing process by observing the increase in viscosity until a solid elastomer is formed.

  • Post-Curing: To ensure complete reaction, the cured elastomer can be post-cured at an elevated temperature (e.g., 100-150 °C) for a few hours.

Visualizations

Side_Reactions_in_V4D4_Polymerization cluster_main Main Polymerization Pathways cluster_side Common Side Reactions V4D4 V4D4 Monomer CROP Cationic Ring-Opening V4D4->CROP AROP Anionic Ring-Opening V4D4->AROP Hydrosilylation Hydrosilylation V4D4->Hydrosilylation Polymer Desired Polysiloxane CROP->Polymer Backbiting Backbiting / Cyclization CROP->Backbiting forms cyclic byproducts VinylPoly Uncontrolled Vinyl Polymerization CROP->VinylPoly potential issue AROP->Polymer AROP->Backbiting forms cyclic oligomers ChainTransfer Chain Transfer AROP->ChainTransfer broadens MWD AROP->VinylPoly potential issue Hydrosilylation->Polymer DehydroSilyl Dehydrogenative Silylation Hydrosilylation->DehydroSilyl

Caption: Overview of V4D4 polymerization pathways and associated side reactions.

Troubleshooting_Hydrosilylation start Hydrosilylation Experiment issue Problem Encountered start->issue incomplete_cure Incomplete Curing issue->incomplete_cure Yes exotherm Uncontrolled Exotherm issue->exotherm No check_catalyst Check for Catalyst Poisons (S, P, N compounds) incomplete_cure->check_catalyst reduce_catalyst Reduce Pt Catalyst Conc. (< 20 ppm) & Scale exotherm->reduce_catalyst check_sterics Adjust Stoichiometry or Change Crosslinker check_catalyst->check_sterics end Successful Polymerization check_sterics->end reduce_catalyst->end

Caption: Troubleshooting workflow for hydrosilylation of V4D4.

References

controlling crosslinking density with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4) to control crosslinking density in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of V4D4 as a crosslinking agent.

Problem Potential Cause(s) Suggested Solution(s)
Incomplete or Failed Crosslinking - Insufficient initiator concentration.- Inadequate curing temperature or time.- Presence of inhibitors in the polymer matrix.- Low reactivity of the vinyl groups on V4D4 with the polymer backbone.- Increase the concentration of the radical or hydrosilylation initiator.- Optimize the curing profile by increasing the temperature or extending the curing time.- Purify the base polymer to remove any inhibitory substances.- Ensure compatibility between the V4D4 crosslinker and the polymer system; consider a different crosslinking agent if reactivity is a persistent issue.
Final Product is Too Brittle - Excessively high concentration of V4D4, leading to a very high crosslinking density.- Systematically decrease the molar ratio of V4D4 relative to the polymer. - Refer to the concentration-property tables below to target a desired flexibility.
Final Product is Too Soft or Gummy - Insufficient concentration of V4D4, resulting in low crosslinking density. - Incomplete reaction due to non-optimal curing conditions.- Incrementally increase the V4D4 concentration.- Re-evaluate the curing temperature and time to ensure the crosslinking reaction goes to completion.
Poor Reproducibility Between Batches - Inaccurate measurement of V4D4 or other reagents.- Variations in curing conditions (temperature fluctuations, uneven heating).- Inconsistent mixing of V4D4 into the polymer matrix.- Use precise measurement techniques (e.g., gravimetric analysis) for all components.- Ensure the curing oven or press has stable and uniform temperature control.- Standardize the mixing procedure (e.g., time, speed, and equipment) to ensure homogeneous dispersion of the crosslinker.
Phase Separation or Hazy Appearance - Poor miscibility of V4D4 with the base polymer.- Consider the use of a co-solvent that is compatible with both V4D4 and the polymer, and can be removed after curing.- Investigate surface modification of the polymer or the use of a compatibilizer.

Frequently Asked Questions (FAQs)

1. What is the primary function of this compound (V4D4)?

V4D4 is a cyclic siloxane molecule with four vinyl functional groups. Its primary function is to act as a crosslinking agent, creating a three-dimensional network structure in polymers. This is particularly common in the curing of silicone elastomers (polydimethylsiloxane, PDMS) and other vinyl-reactive polymer systems. The tetra-functionality of V4D4 allows for the formation of a high-density, well-defined network.

2. How do I control the crosslinking density with V4D4?

The crosslinking density is primarily controlled by the molar ratio of V4D4 to the reactive sites on the polymer chains.

  • To increase crosslinking density: Increase the concentration of V4D4. This will result in a harder, more brittle material with a lower swelling ratio.

  • To decrease crosslinking density: Decrease the concentration of V4D4. This will lead to a softer, more flexible material with a higher swelling ratio.

3. What type of curing chemistry is V4D4 typically used in?

V4D4 is most commonly used in hydrosilylation reactions, where its vinyl groups react with silicon-hydride (Si-H) groups on a polymer backbone in the presence of a platinum catalyst. It can also be used in free-radical polymerization, where the vinyl groups react with other vinyl groups or are initiated by a radical source.

4. What are some typical concentrations of V4D4 used in experiments?

The optimal concentration of V4D4 is highly dependent on the specific polymer system and the desired final properties. However, a common starting point is to control the molar ratio of vinyl groups (from V4D4) to hydride groups (from the polymer).

Molar Ratio (Vinyl:Hydride) Typical V4D4 wt% (in PDMS) Expected Outcome
1:2~1-3%Low crosslinking, soft material
1:1~3-5%Stoichiometrically balanced, moderate hardness
2:1>5%High crosslinking, harder, more brittle material

5. How does V4D4 concentration affect the mechanical properties of the final material?

The concentration of V4D4 has a direct and significant impact on the mechanical properties of the crosslinked polymer.

V4D4 Concentration Tensile Strength Elongation at Break Hardness (Shore A)
LowLowerHigherLower
MediumOptimalModerateModerate
HighMay DecreaseLowerHigher

Experimental Protocols

Protocol 1: Preparation of a Crosslinked Polydimethylsiloxane (PDMS) Sheet via Hydrosilylation

This protocol describes the preparation of a crosslinked PDMS sheet using V4D4 as the crosslinker and a platinum-catalyzed hydrosilylation reaction.

Materials:

  • Hydride-terminated PDMS

  • This compound (V4D4)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (or other suitable solvent)

  • Casting mold

  • Vacuum oven

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry beaker, dissolve a known weight of hydride-terminated PDMS in a minimal amount of toluene.

    • Add the desired amount of V4D4 to the solution. The amount should be calculated based on the desired molar ratio of vinyl groups (from V4D4) to Si-H groups (from PDMS).

    • Mix thoroughly using a magnetic stirrer or a mechanical mixer until the V4D4 is completely dissolved and the mixture is homogeneous.

  • Addition of the Catalyst:

    • Add the platinum catalyst to the mixture. A typical concentration is in the range of 10-20 ppm of platinum relative to the total weight of the polymers.

    • Stir the mixture for another 5-10 minutes to ensure the catalyst is evenly dispersed.

  • Degassing:

    • Place the beaker containing the mixture in a vacuum chamber or desiccator.

    • Apply vacuum to remove any dissolved gases and solvent bubbles. Continue until bubbling ceases.

  • Casting and Curing:

    • Pour the degassed mixture into the casting mold.

    • Place the mold in a preheated oven.

    • Cure the sample at a specified temperature (e.g., 80-120 °C) for a predetermined time (e.g., 1-4 hours). The exact curing profile will depend on the specific formulation.

  • Post-Curing and Characterization:

    • After curing, remove the mold from the oven and allow it to cool to room temperature.

    • Carefully demold the crosslinked PDMS sheet.

    • The material is now ready for mechanical, thermal, or swelling characterization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing & Final Product A Dissolve Hydride-Terminated PDMS in Toluene B Add V4D4 Crosslinker A->B C Add Platinum Catalyst B->C D Homogeneous Mixing C->D E Degassing under Vacuum D->E F Casting into Mold E->F G Curing in Oven F->G H Demolding G->H I Characterization H->I

Caption: Experimental workflow for PDMS crosslinking with V4D4.

crosslinking_density cluster_input Input Parameter cluster_output Material Properties V4D4_Conc V4D4 Concentration Crosslink_Density Crosslinking Density V4D4_Conc->Crosslink_Density directly proportional Hardness Hardness / Modulus Crosslink_Density->Hardness increases Swelling Swelling Ratio Crosslink_Density->Swelling decreases Elongation Elongation at Break Crosslink_Density->Elongation decreases

Caption: Relationship between V4D4 concentration and material properties.

shelf life and storage conditions for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS No. 2554-06-5). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during its storage, handling, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf life of this compound?

A1: A definitive shelf life for this compound is not universally established and can depend on the supplier and the specific purity of the product. Many suppliers indicate that if a retest or expiration date is not provided on the Certificate of Analysis (COA), they do not have sufficient stability data to assign a specific shelf life. It is crucial to consult the documentation provided by the supplier for your specific batch. For products without a specified expiration date, routine inspection is recommended to ensure the material continues to perform as expected.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the stability and purity of this compound, it is essential to adhere to proper storage conditions. Key recommendations include:

  • Temperature: Store at room temperature.[1][2] Some sources may recommend refrigeration; always refer to the supplier's specific instructions.

  • Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place to prevent moisture exposure, as the compound is moisture-sensitive.[2][3][4][5]

  • Hazards: Store away from heat, sparks, open flames, and other ignition sources.[3][6] The compound is a flammable liquid and vapor.[6]

  • Incompatibilities: Avoid contact with acids, bases, and strong oxidizing agents.[3][4]

Q3: What are the primary applications of this compound in research?

A3: This versatile siloxane compound is primarily used as a key intermediate and building block in organic and polymer synthesis.[1][2][4][7] Its vinyl groups make it highly reactive and suitable for cross-linking reactions.[1] Common applications include the synthesis of advanced silicone polymers and composites, including silicone elastomers, sealants, adhesives, and coatings.[1][7] It is also utilized in the preparation of styrene derivatives through palladium-catalyzed cross-coupling reactions with aryl bromides.[2][4] In the electronics industry, its properties are beneficial for producing encapsulants and potting compounds.[1]

Q4: What are the main safety precautions to take when handling this compound?

A4: this compound is considered a hazardous chemical and requires careful handling in a well-ventilated area.[6] Always wear appropriate personal protective equipment (PPE), including:

  • Eye Protection: Tightly fitting safety goggles.[6]

  • Hand Protection: Chemical-impermeable gloves.[6]

  • Protective Clothing: Fire/flame resistant and impervious clothing.[6]

Avoid contact with skin and eyes, and do not breathe mist, vapors, or spray.[3][6] Use non-sparking tools and take precautionary measures against static discharge.[3][6]

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments involving this compound.

Observed Problem Potential Cause Suggested Solution
Inconsistent Reaction Yields Purity of the compound may have degraded due to improper storage.- Verify that the compound has been stored under the recommended conditions (see FAQ Q2).- If the age of the compound is a concern and no expiration date is available, consider using a fresh batch.- Check for any signs of decomposition or contamination.
Cloudy or Hazy Appearance of the Liquid The compound is moisture-sensitive and may have been exposed to humidity.- Ensure the container is always tightly sealed when not in use.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for sensitive reactions.
Failed or Incomplete Polymerization/Cross-linking The vinyl groups may have degraded, reducing the reactivity of the compound.- Confirm the integrity of the compound, potentially through analytical methods like GC if available.- Ensure that the catalyst and other reagents in the reaction are active and used in the correct proportions.
Precipitate Formation in Solution Incompatibility with the solvent or other reagents.- The compound is miscible with most organic solvents.[2][4] Verify the compatibility of all components in your reaction mixture.

Storage and Handling Summary

Parameter Recommendation Reference
Storage Temperature Room Temperature[1][2]
Atmosphere Tightly sealed container, dry and well-ventilated area[2][3][6]
Moisture Moisture sensitive; avoid exposure to water or moist air[3][4][5]
Ignition Sources Keep away from heat, sparks, and open flames[3][6]
Incompatible Materials Acids, bases, strong oxidizing agents[3][4]

Experimental Workflow & Troubleshooting Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Reagents & Solvents setup_apparatus Set Up Reaction Apparatus prep_reagents->setup_apparatus add_reagents Add Reagents to Apparatus setup_apparatus->add_reagents add_siloxane Add 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane add_reagents->add_siloxane run_reaction Run Reaction Under Specified Conditions (Temp, Time) add_siloxane->run_reaction quench_reaction Quench Reaction run_reaction->quench_reaction extract_product Extract & Purify Product quench_reaction->extract_product analyze_product Analyze Product (e.g., GC, NMR) extract_product->analyze_product

Caption: A typical experimental workflow involving this compound.

troubleshooting_workflow start Unexpected Experimental Outcome check_storage Were Storage Conditions Met? start->check_storage check_purity Is the Compound Within its Recommended Use Period? check_storage->check_purity Yes remedy_storage Store Compound Correctly and Repeat Experiment check_storage->remedy_storage No check_procedure Was the Experimental Procedure Followed Correctly? check_purity->check_procedure Yes remedy_purity Use a Fresh Batch of the Compound check_purity->remedy_purity No remedy_procedure Review and Repeat the Experimental Procedure check_procedure->remedy_procedure No consult_support Consult Technical Support with Experimental Details check_procedure->consult_support Yes remedy_storage->start remedy_purity->start remedy_procedure->start

Caption: A logical troubleshooting workflow for experiments using this compound.

References

troubleshooting inconsistent curing of silicone elastomers with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent curing with silicone elastomers, particularly those utilizing 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in platinum-cured systems.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my silicone elastomer formulation?

A1: this compound is a reactive cyclic siloxane that serves as a crosslinker in addition-cure (platinum-catalyzed) silicone elastomer systems.[1] Its vinyl groups react with silicon-hydride (Si-H) groups on the base polymer in the presence of a platinum catalyst to form a stable, crosslinked network.[2] This process, known as hydrosilylation, is what causes the liquid silicone to cure into a solid elastomer. The structure of this crosslinker contributes to the final mechanical properties of the cured silicone, such as flexibility and durability.[1]

Q2: What are the primary causes of inconsistent or incomplete curing in platinum-cured silicones?

A2: Inconsistent or incomplete curing of platinum-cured silicones is most often attributed to three main factors:

  • Cure Inhibition: The platinum catalyst is highly sensitive and can be "poisoned" or deactivated by a variety of chemical compounds.[3][4][5] This is the most common cause of curing issues.

  • Incorrect Mix Ratio: Deviating from the prescribed mix ratio of the two components (Part A and Part B) can lead to an improper stoichiometric balance of reactive groups, resulting in incomplete curing and compromised physical properties.

  • Improper Temperature and Humidity: The curing rate of platinum-cured silicones is temperature-dependent.[6] While generally not affected by humidity, extreme conditions can play a role.[7]

Q3: What are common substances that can inhibit the cure of my silicone elastomer?

A3: A wide range of substances can inhibit the platinum catalyst. It is crucial to ensure that all tools, containers, and substrates are free from these contaminants. Common inhibitors include:

  • Sulfur-containing compounds: Found in some modeling clays, natural and latex rubbers, and certain gloves.[5][8]

  • Tin-containing compounds: Present in condensation-cure (tin-cured) silicones, some PVC stabilizers, and organotin compounds.[3][5][9]

  • Nitrogen-containing compounds: Amines, amides, and urethanes can all inhibit the cure.[9]

  • Certain metals: Lead, mercury, and arsenic compounds are known inhibitors.

  • Some organic solvents and plasticizers: Including certain alcohols and esters.

A more comprehensive list of potential inhibitors can be found in the troubleshooting section.

Troubleshooting Guides

Issue 1: The silicone is tacky or gummy at the interface with my master model or mold, but cured elsewhere.

This is a classic sign of cure inhibition. The contaminant is on the surface of your model or mold.

Troubleshooting Steps:

  • Identify the Source of Contamination: Review all materials that came into contact with the uncured silicone. This includes the master model, mold release agents, mixing containers, and stirring utensils.

  • Perform a Cure Inhibition Patch Test: Before committing a large batch of silicone, it is essential to test for incompatibility. A detailed protocol is provided below.

  • Properly Prepare Surfaces: Ensure all surfaces are scrupulously clean. A detailed surface preparation protocol is provided below.

  • Apply a Barrier Coat: If the master model cannot be changed, applying a suitable barrier coat can prevent direct contact between the inhibitor and the silicone.

Experimental Protocols

Protocol 1: Cure Inhibition Patch Test

This test helps determine if a particular material is inhibiting the cure of your platinum-cured silicone.

Materials:

  • A sample of the suspect material (e.g., a piece of the 3D printed model, a small amount of modeling clay).

  • Your two-part platinum-cured silicone elastomer.

  • A non-inhibiting control surface (e.g., a clean sheet of polyethylene or a known compatible plastic).

  • Clean mixing containers and stirring sticks.

Procedure:

  • Prepare a small amount of the platinum-cured silicone according to the manufacturer's instructions.

  • Place a sample of the suspect material on the control surface.

  • Pour a small amount of the mixed silicone over the suspect material and an adjacent area of the control surface.

  • Allow the silicone to cure for the recommended time at the appropriate temperature.

  • After the curing time has elapsed, check the silicone.

    • No Inhibition: The silicone will be fully cured on both the suspect material and the control surface.

    • Inhibition: The silicone on the suspect material will be uncured, sticky, or gummy, while the silicone on the control surface will be fully cured.[8]

Protocol 2: Standard Surface Preparation

Proper surface preparation is critical to prevent cure inhibition and ensure good adhesion if required.

Materials:

  • A suitable solvent (e.g., isopropanol, acetone - use with caution as it can be aggressive on some plastics).

  • Lint-free wipes.

  • Fine-grit sandpaper (optional, for enhancing mechanical adhesion).

Procedure:

  • Solvent Wipe: Thoroughly wipe the surface with a lint-free cloth dampened with a recommended solvent to remove any oils, grease, or mold release agents. Allow the solvent to fully evaporate.

  • Abrasion (Optional): For applications requiring strong bonding, lightly abrade the surface with fine-grit sandpaper, then repeat the solvent wipe to remove any debris.

  • Drying: Ensure the surface is completely dry before applying the silicone elastomer.

Protocol 3: Mixing and Curing

Accurate mixing and appropriate curing conditions are vital for consistent results.

Materials:

  • Your two-part platinum-cured silicone elastomer (Part A and Part B).

  • An accurate gram scale.

  • Clean, non-porous mixing containers (e.g., plastic or metal).

  • Clean, non-porous stirring utensils.

  • Vacuum chamber (optional, for degassing).

Procedure:

  • Weighing: Accurately weigh out the correct proportions of Part A and Part B according to the manufacturer's specified mix ratio (e.g., 1A:1B by weight).

  • Mixing: Combine the two parts in a clean mixing container. Mix thoroughly for the recommended time, scraping the sides and bottom of the container to ensure a homogenous mixture. Avoid whipping air into the mixture.

  • Degassing (Optional): If air bubbles are a concern, place the mixed silicone in a vacuum chamber and degas until the bubbles have been removed.

  • Curing: Pour the mixed silicone onto your prepared surface and allow it to cure at the recommended temperature. Avoid curing in environments with known airborne inhibitors.

Data Presentation

Table 1: Effect of Temperature on Cure Time for a Typical Platinum-Cured Silicone Elastomer

Curing Temperature (°C)Approximate Cure Time
23 (Room Temperature)6-8 hours
501.5-2 hours
7045-60 minutes
10015-20 minutes
1505-10 minutes

Note: This table provides a general guideline. Actual cure times will vary depending on the specific formulation, part thickness, and manufacturer's recommendations. An increase of approximately 10°C can increase the cure rate by 20-25%.[6]

Table 2: Qualitative Effect of Common Inhibitors on Platinum-Cured Silicone

Inhibitor ClassExamplesEffect on Curing
Sulfur CompoundsSulfur-based clays, latex gloves, natural rubberComplete inhibition at the contact surface
Tin CompoundsCondensation-cure silicones, some PVCsComplete inhibition at the contact surface
Nitrogen CompoundsAmines, amides, urethanesCan cause varying degrees of inhibition from tackiness to complete non-cure
Certain MetalsLead, mercury, arsenicInhibition of cure

Table 3: General Effect of Off-Ratio Mixing on Mechanical Properties

Mix Ratio AnomalyEffect on Hardness (Shore A)Effect on Tensile & Tear StrengthGeneral Observations
Excess "A" ComponentMay be slightly higherMay decreaseCured elastomer may be brittle.
Excess "B" ComponentMay be slightly lowerWill likely decreaseCured elastomer may be soft, oily, or have a sticky surface.

Note: The severity of the effects depends on the degree of the off-ratio mix. It is always recommended to use the exact mix ratio specified by the manufacturer.

Table 4: Mechanical Properties of a Representative Platinum-Cured Silicone Series

Shore Hardness (A)Tensile Strength (psi)Elongation at Break (%)Tear Strength (ppi)
10350100080
20500800100
30650600120
40800500140
50900400150

Source: Adapted from a typical technical data sheet for a platinum-cured silicone rubber series. Actual values will vary by product.

Visualizations

Curing_Mechanism Hydrosilylation Curing Mechanism cluster_reactants Reactants Vinyl_Group Vinyl-Terminated Polysiloxane (-Si-CH=CH2) Crosslinked_Network Cured Silicone Elastomer (-Si-CH2-CH2-Si-) Vinyl_Group->Crosslinked_Network + Hydride_Group Hydride-Functional Crosslinker (-Si-H) (e.g., this compound derivative) Hydride_Group->Crosslinked_Network Platinum_Catalyst Platinum Catalyst Platinum_Catalyst->Crosslinked_Network catalyzes

Caption: Hydrosilylation reaction for platinum-cured silicone elastomers.

Troubleshooting_Workflow Troubleshooting Inconsistent Curing Start Inconsistent Curing Observed Check_Interface Is the uncured area at the interface with another material? Start->Check_Interface Inhibition Likely Cure Inhibition Check_Interface->Inhibition Yes Check_Mix_Ratio Was the mix ratio accurate? Check_Interface->Check_Mix_Ratio No Perform_Patch_Test Perform Cure Inhibition Patch Test Inhibition->Perform_Patch_Test Off_Ratio Potential Off-Ratio Mixing Check_Mix_Ratio->Off_Ratio No Check_Temp Was the curing temperature within the recommended range? Check_Mix_Ratio->Check_Temp Yes Verify_Scale Verify Scale Accuracy Off_Ratio->Verify_Scale Temp_Issue Potential Temperature Issue Check_Temp->Temp_Issue No Review_Procedure Review Mixing and Handling Procedures Check_Temp->Review_Procedure Yes Adjust_Temp Adjust Curing Temperature Temp_Issue->Adjust_Temp Clean_Surfaces Implement Rigorous Surface Cleaning Perform_Patch_Test->Clean_Surfaces Verify_Scale->Review_Procedure

Caption: A logical workflow for troubleshooting inconsistent silicone curing.

Cure_Factors Key Factors Affecting Silicone Cure Cure_Outcome Consistent Curing Inhibitors Absence of Inhibitors Inhibitors->Cure_Outcome Mix_Ratio Correct Mix Ratio Mix_Ratio->Cure_Outcome Temperature Optimal Temperature Temperature->Cure_Outcome Mixing Thorough Mixing Mixing->Cure_Outcome

Caption: The relationship between key factors for achieving consistent curing.

References

Technical Support Center: 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (TMTVSi)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the reactivity of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the stability and reactivity of this compound?

A1: this compound is sensitive to moisture.[1][2] The presence of water can lead to the cleavage of the siloxane (Si-O-Si) bonds within the cyclotetrasiloxane ring.[1][3][4] This hydrolysis can initiate ring-opening polymerization, resulting in the formation of linear or higher molecular weight siloxane oligomers and polymers. This process can alter the viscosity and reactivity of the material, leading to inconsistent experimental outcomes.

Q2: What are the visible signs of moisture contamination in this compound?

A2: The primary visible indicator of significant moisture contamination is an increase in the viscosity of the normally liquid material. You may also observe the formation of gel-like particles or a hazy appearance. In advanced stages of hydrolysis and polymerization, the material can become a viscous gum or even solidify.

Q3: How does moisture impact downstream applications, such as hydrosilylation reactions?

A3: Moisture can have a detrimental effect on platinum-catalyzed hydrosilylation reactions, a common application for this compound. Water can react with the platinum catalyst, potentially leading to its deactivation. Furthermore, if your reaction involves Si-H containing reagents, water can react with these bonds to produce silanols and hydrogen gas, which can inhibit the primary reaction and create safety hazards.

Q4: What are the recommended storage and handling procedures to minimize moisture exposure?

A4: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry place away from sources of ignition.[4] When handling the material, use dry glassware and syringes, and work in a glovebox or under a continuous flow of inert gas if possible.

Q5: How can I determine the moisture content in my sample of this compound?

A5: The most accurate and widely used method for determining trace amounts of water in siloxane samples is Karl Fischer titration.[5][6][7][8][9] This technique specifically quantifies the water content, distinguishing it from other volatile components. Both volumetric and coulometric Karl Fischer methods are suitable.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Kinetics or Low Yield in Hydrosilylation
Potential Cause Troubleshooting Steps
Moisture contamination of this compound 1. Verify the integrity of the storage container and ensure it was properly sealed. 2. If moisture contamination is suspected, consider purifying the material by distillation under reduced pressure. 3. For future use, handle the reagent under strictly anhydrous conditions.
Moisture in the reaction solvent or other reagents 1. Use freshly dried solvents. 2. Ensure all other reagents are anhydrous.
Deactivation of the platinum catalyst by moisture 1. Use a fresh batch of catalyst. 2. Ensure the catalyst is stored under inert atmosphere.
Issue 2: Increased Viscosity or Gel Formation in the Monomer
Potential Cause Troubleshooting Steps
Prolonged exposure to atmospheric moisture 1. Immediately purge the container with a dry, inert gas and seal tightly. 2. If the viscosity has increased significantly, the material may have undergone partial polymerization and may not be suitable for applications requiring precise stoichiometry. 3. Consider vacuum distillation to separate the monomer from higher molecular weight species.
Improper storage conditions 1. Review storage procedures and ensure the container is appropriate and properly sealed. 2. Store in a desiccator or a dry box for added protection.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Moisture Content Determination

This protocol provides a general guideline for determining the water content in this compound using a coulometric Karl Fischer titrator.

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode reagents (as recommended by the instrument manufacturer)

  • Dry, gas-tight syringe

  • This compound sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the instrument to stabilize and reach a low, stable drift rate.

  • Using a dry syringe, carefully draw a known volume or weight of the this compound sample.

  • Inject the sample into the titration cell.

  • The titrator will automatically start the titration and display the water content, typically in parts per million (ppm) or as a percentage.

  • Perform multiple measurements to ensure accuracy and precision.

Visualizations

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis of Siloxane Bond TMTVSi 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (TMTVSi) Intermediate Protonated Siloxane Intermediate TMTVSi->Intermediate H⁺ (acidic) or OH⁻ (basic) catalysis H2O Water (H₂O) H2O->Intermediate Silanol Linear Silanol Species Intermediate->Silanol Ring Opening

Caption: Mechanism of moisture-induced hydrolysis of the cyclotetrasiloxane ring.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Inconsistent Experimental Results Start Inconsistent Results Observed Check_Viscosity Check Viscosity of TMTVSi Start->Check_Viscosity High_Viscosity High Viscosity / Gelled Check_Viscosity->High_Viscosity Yes Normal_Viscosity Normal Viscosity Check_Viscosity->Normal_Viscosity No Contamination_Suspected Moisture Contamination Suspected High_Viscosity->Contamination_Suspected Check_Solvent Check Moisture in Solvents/Reagents Normal_Viscosity->Check_Solvent Purify Purify TMTVSi (e.g., distillation) Purify->Check_Solvent Dry_Solvents Dry Solvents/Reagents Check_Solvent->Dry_Solvents Moisture Detected Proceed Proceed with Experiment Check_Solvent->Proceed No Moisture Dry_Solvents->Proceed Contamination_Suspected->Purify

References

Technical Support Center: Enhancing the Thermal Stability of Polysiloxane Networks Derived from 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the thermal stability of polymers derived from 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of D4V-derived polysiloxanes.

Issue Potential Cause Recommended Solution
Lower than expected thermal stability (e.g., early onset of degradation in TGA) Incomplete Curing: The hydrosilylation reaction may not have gone to completion, resulting in a lower cross-linking density.[1][2]- Optimize Curing Time and Temperature: Increase the curing time or temperature within the recommended range for your specific system. A systematic study varying these parameters can determine the optimal conditions.[1] - Verify Catalyst Activity: Ensure the platinum catalyst has not been poisoned by impurities in the reactants or solvents. Use fresh, high-purity materials.[3] - Check Stoichiometry: An incorrect ratio of Si-H to vinyl groups can lead to unreacted functional groups and a less stable network.[2][4]
Catalyst Residue: Residual catalyst from the synthesis can sometimes promote degradation pathways at elevated temperatures.[3]- Purification: If possible, purify the polymer to remove residual catalyst. However, this is often challenging for cross-linked networks. - Use Minimal Catalyst: Utilize the lowest effective concentration of the hydrosilylation catalyst.
Presence of Low Molecular Weight Species: Unreacted oligomers or linear chains within the polymer matrix can volatilize at lower temperatures.- Extraction: For some systems, it may be possible to remove the sol fraction (un-cross-linked polymer) by solvent extraction, which can improve the thermal stability of the remaining gel fraction.[2]
Inconsistent Thermal Stability Results Between Batches Variability in Reactant Purity: Minor impurities in D4V, the hydrosilane cross-linker, or other components can affect the curing process and final polymer properties.- Use High-Purity Reagents: Source reactants from reliable suppliers and ensure they meet the required purity specifications. - Characterize Starting Materials: Before synthesis, characterize the purity of your starting materials using techniques like GC or NMR.
Inconsistent Curing Conditions: Variations in oven temperature, heating rate, or atmospheric conditions can lead to differences in the degree of cross-linking.[1]- Precise Control of Curing: Use a programmable oven with precise temperature control. Ensure a consistent atmosphere (e.g., inert gas) during curing if required.
Poor Mechanical Properties at Elevated Temperatures Low Cross-linking Density: The polymer network may not be sufficiently cross-linked to maintain its integrity at high temperatures.- Adjust Stoichiometry: Increase the cross-linking density by adjusting the ratio of D4V to the hydrosilane cross-linker.[5] - Incorporate Reinforcing Fillers: The addition of nano- or micro-scale fillers can improve the mechanical properties at elevated temperatures.
Chain Scission: The polymer backbone may be undergoing degradation, leading to a loss of mechanical strength.- Incorporate Phenyl Groups: Synthesize copolymers that include phenyl-containing siloxanes, as phenyl groups are known to enhance the thermal stability of the siloxane backbone.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of a polysiloxane network cross-linked with D4V?

A1: The thermal stability of polysiloxanes cross-linked with D4V can vary significantly depending on the overall composition and structure of the network. Generally, in an inert atmosphere, degradation may begin in the range of 350-450°C. However, factors such as the nature of the other monomers, the cross-linking density, and the presence of additives can shift this onset to higher temperatures. For instance, incorporating phenyl groups into the polymer backbone can significantly enhance thermal stability.[6][7]

Q2: How does the ratio of Si-H to vinyl groups affect the thermal stability of the resulting polymer?

A2: The stoichiometric ratio of Si-H groups (from a hydrosilane cross-linker) to the vinyl groups of D4V is a critical parameter that determines the cross-linking density of the polymer network.[2][4] A higher cross-linking density generally leads to enhanced thermal stability by restricting the mobility of polymer chains and hindering the formation of volatile cyclic siloxanes during thermal degradation.[2] An excess of Si-H groups is sometimes used to ensure complete reaction of the vinyl groups.[4]

Q3: Can the choice of hydrosilylation catalyst influence the thermal stability of the final polymer?

A3: Yes, while the primary role of the catalyst (e.g., Karstedt's or Speier's catalyst) is to facilitate the hydrosilylation reaction, residual catalyst in the final polymer can potentially influence its thermal degradation behavior.[3] In some cases, catalyst residues can lower the thermal stability by catalyzing degradation reactions at elevated temperatures. Therefore, it is crucial to use the minimum effective amount of catalyst and ensure it is well-dispersed.

Q4: What is the role of post-curing in improving thermal stability?

A4: Post-curing involves heating the polymer at a temperature higher than the initial curing temperature for a specific period. This process can help to drive the cross-linking reaction to completion, thereby increasing the cross-linking density and enhancing the thermal stability of the material.[8]

Q5: How can I improve the thermo-oxidative stability of my D4V-derived polymer?

A5: Thermo-oxidative stability (stability in the presence of air) is often lower than thermal stability in an inert atmosphere. To improve it, consider the following:

  • Incorporate Phenyl Groups: Phenyl groups on the silicon atoms can improve resistance to oxidative degradation at high temperatures.[6]

  • Add Antioxidants/Stabilizers: While less common for high-temperature silicones, specific antioxidants can be effective.

  • Use Fillers: Certain fillers, such as some metal oxides or nitrides, can enhance thermo-oxidative stability.

Quantitative Data Summary

The following tables summarize thermal stability data for various polysiloxane systems to provide a comparative reference.

Table 1: Thermal Decomposition Temperatures of Various Polysiloxane Systems

Polymer SystemTd5 (°C) (5% weight loss)Td10 (°C) (10% weight loss)Char Yield at 800°C (%)AtmosphereReference
Polydimethylsiloxane (PDMS)~350-400~400-450< 5Nitrogen[7]
Phenyl-containing Polysiloxane>450>500> 20Nitrogen[5][6]
Polysiloxane with MQ Resin477.1-27.7Nitrogen[9]
Polysiloxane-grafted Fluoropolymer~267--Air[6]

Note: These are approximate values from the literature and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of a Thermally Stable Polysiloxane Network via Hydrosilylation using D4V

This protocol describes a general method for synthesizing a cross-linked polysiloxane. The exact ratios and curing conditions should be optimized for specific applications.

Materials:

  • Hydrosilane-functional polymer or oligomer (e.g., polymethylhydrosiloxane or a vinyl-terminated polydimethylsiloxane end-capped with a hydrosilane)

  • This compound (D4V)

  • Platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst, 2 wt% in xylene)

  • Anhydrous toluene (or other suitable solvent)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrosilane-functional polymer and D4V in anhydrous toluene. The molar ratio of Si-H groups to vinyl groups should be carefully controlled (a common starting point is a 1.5:1 ratio).[4]

  • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Add the platinum catalyst dropwise while stirring. The amount of catalyst should be minimized (typically in the ppm range relative to the polymer).

  • Continue stirring at room temperature for 1 hour.

  • Transfer the mixture to a mold and degas under vacuum to remove any dissolved gases and solvent.

  • Cure the polymer in an oven. A typical curing schedule might be 2 hours at 80°C followed by a post-curing step of 4 hours at 150°C.[1] These conditions should be optimized for your specific system to achieve the desired cross-linking density.

  • Allow the cured polymer to cool slowly to room temperature before demolding.

Protocol 2: Characterization of Thermal Stability using Thermogravimetric Analysis (TGA)

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Prepare a small sample of the cured polymer (typically 5-10 mg).

  • Place the sample in the TGA pan (e.g., alumina or platinum).

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). A typical temperature range is from room temperature to 800°C.

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine key thermal stability parameters, such as the onset of decomposition (often reported as Td5 or Td10, the temperatures at which 5% or 10% weight loss occurs) and the char yield at a specific temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis Reactants Select & Purify Reactants (Hydrosilane, D4V) Stoichiometry Calculate Stoichiometry (Si-H : Vinyl Ratio) Reactants->Stoichiometry Mixing Mix Reactants in Solvent Stoichiometry->Mixing Catalyst Add Catalyst Mixing->Catalyst Curing Cure & Post-Cure Catalyst->Curing TGA Thermogravimetric Analysis (TGA) Curing->TGA DSC Differential Scanning Calorimetry (DSC) Curing->DSC Mechanical Mechanical Testing Curing->Mechanical

Caption: Experimental workflow for synthesis and characterization.

Troubleshooting_Thermal_Stability Start Low Thermal Stability Observed in TGA Curing Check Curing Process Start->Curing Stoichiometry Verify Stoichiometry Start->Stoichiometry Purity Assess Reactant Purity Start->Purity IncompleteCure Incomplete Cure? Curing->IncompleteCure IncorrectRatio Incorrect Si-H:Vinyl Ratio? Stoichiometry->IncorrectRatio Impurities Impurities or Catalyst Poisoning? Purity->Impurities IncompleteCure->Stoichiometry No OptimizeCure Optimize Cure Time/ Temperature IncompleteCure->OptimizeCure Yes IncorrectRatio->Purity No Recalculate Recalculate & Re-weigh IncorrectRatio->Recalculate Yes Purify Use High-Purity Reactants/Fresh Catalyst Impurities->Purify Yes

Caption: Troubleshooting decision tree for low thermal stability.

References

Validation & Comparative

A Comparative Analysis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane and Other Vinyl Siloxanes in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate crosslinking agents is paramount in tailoring the properties of silicone-based materials. This guide provides a comprehensive comparison of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4) with other commonly utilized vinyl siloxanes, supported by experimental data on their performance in silicone elastomers.

Introduction

This compound, a cyclic siloxane with four reactive vinyl groups, is a key building block in the synthesis of advanced silicone polymers.[1] Its unique cyclic and multi-functional structure imparts specific properties to the resulting polymers, distinguishing it from other vinyl siloxanes such as linear vinyl-terminated polydimethylsiloxane (PDMS) and other cyclic vinyl siloxanes. The choice of vinyl siloxane significantly influences the crosslinking density, network structure, and ultimately the mechanical and thermal properties of the final material.[2]

Performance Comparison of V4D4 and Other Vinyl Siloxanes

The performance of V4D4 as a crosslinking agent is best understood by comparing the properties of silicone elastomers prepared with it against those formulated with other vinyl siloxanes. Key performance indicators include mechanical properties such as tensile strength and elongation at break, as well as thermal stability.

Mechanical Properties

The structure of the vinyl siloxane crosslinker plays a crucial role in the mechanical performance of silicone elastomers. V4D4, with its compact and rigid cyclic structure, can lead to a higher crosslink density and potentially more brittle materials compared to flexible linear vinyl-terminated PDMS.

Table 1: Comparison of Mechanical Properties of Silicone Elastomers Crosslinked with Different Vinyl Siloxanes

PropertySilicone Elastomer with V4D4Silicone Elastomer with Vinyl-Terminated PDMS
Tensile Strength (MPa) 6.510.44 - 0.54[3]
Elongation at Break (%) 229.8482[3]
Shore A Hardness Higher (related to crosslink density)[4][5]Lower (tunable by vinyl content)[2]

Note: The values presented are indicative and can vary based on the specific formulation, including the molecular weight of the base polymer and the concentration of the crosslinker.

Thermal Stability

The thermal stability of silicone elastomers is influenced by the Si-O backbone and the nature of the crosslinks. The introduction of the cyclic V4D4 structure can enhance thermal stability by creating a more rigid and densely crosslinked network.

Table 2: Comparison of Thermal Stability of Silicone Elastomers

PropertySilicone Elastomer with V4D4Silicone Elastomer with Vinyl-Terminated PDMS
Decomposition Temperature (°C) Generally higher due to rigid structureDependent on molecular weight and crosslink density[6]
Mechanism of Degradation Primarily through chain scission and depolymerizationInvolves "back-biting" to form cyclic siloxanes[7]

Experimental Protocols

Synthesis of Silicone Elastomers via Hydrosilylation

A common method for preparing silicone elastomers is through the platinum-catalyzed hydrosilylation reaction between a vinyl-functional siloxane and a hydride-functional siloxane.[4]

Materials:

  • Hydrosilyl-terminated polydimethylsiloxane (HTP)

  • Vinyl siloxane crosslinker (e.g., V4D4 or vinyl-terminated PDMS)

  • Platinum complex catalyst (e.g., Karstedt's catalyst)

  • Toluene (solvent)

Procedure:

  • A predetermined amount of HTP and the vinyl siloxane crosslinker are dissolved in toluene in a reaction vessel.

  • The mixture is stirred to ensure homogeneity.

  • A catalytic amount of the platinum complex is added to the mixture.

  • The reaction mixture is then cured at a specific temperature (e.g., 100-150 °C) for a set duration.[3]

  • The resulting elastomer is post-cured to remove any residual volatile compounds.

Characterization of Mechanical Properties

The mechanical properties of the cured elastomers are typically evaluated using a universal testing machine.

Procedure:

  • Dumbbell-shaped specimens are cut from the cured elastomer sheets.

  • The specimens are subjected to tensile testing at a constant crosshead speed until failure.

  • Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curves.

Characterization of Thermal Stability

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the silicone elastomers.

Procedure:

  • A small sample of the cured elastomer is placed in the TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition and the temperature of maximum decomposition rate are determined from the TGA curve.[7]

Hydrosilylation Reaction Workflow

The fundamental reaction for curing these silicone elastomers is hydrosilylation. The following diagram illustrates the general workflow.

Hydrosilylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Vinyl_Siloxane Vinyl Siloxane (e.g., V4D4 or Vinyl-PDMS) Mixing Mixing in Solvent Vinyl_Siloxane->Mixing Hydride_Siloxane Hydride-Functional Siloxane Hydride_Siloxane->Mixing Catalyst_Addition Platinum Catalyst Addition Mixing->Catalyst_Addition Curing Curing (Heat) Catalyst_Addition->Curing Elastomer Crosslinked Silicone Elastomer Curing->Elastomer

Caption: General workflow for the synthesis of silicone elastomers via hydrosilylation.

Logical Relationship of Component Selection to Final Properties

The selection of the vinyl siloxane has a direct impact on the network structure and, consequently, the macroscopic properties of the elastomer.

Property_Relationship VS Vinyl Siloxane Selection V4D4 V4D4 (Cyclic, Rigid) VS->V4D4 VPDMS Vinyl-Terminated PDMS (Linear, Flexible) VS->VPDMS NS Network Structure V4D4->NS VPDMS->NS HCD High Crosslink Density, Rigid Network NS->HCD LCD Lower Crosslink Density, Flexible Network NS->LCD MP Mechanical Properties HCD->MP TP Thermal Properties HCD->TP LCD->MP LCD->TP HTS High Tensile Strength, Lower Elongation MP->HTS LTS Lower Tensile Strength, High Elongation MP->LTS ETS Enhanced Thermal Stability TP->ETS LTS_TP Lower Thermal Stability TP->LTS_TP

References

A Comparative Guide to the Mechanical Properties of Elastomers Crosslinked with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of V4-Crosslinked Elastomers and Their Alternatives

This guide provides a comprehensive comparison of the mechanical properties of silicone elastomers crosslinked with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4), a key ingredient in the formulation of high-performance silicone-based materials.[1] For professionals in research and development, understanding the performance of V4 in relation to other crosslinking agents is crucial for material selection and innovation. This document summarizes quantitative data, details experimental protocols, and visualizes key relationships to support informed decision-making.

Performance Comparison: V4 vs. Alternative Crosslinking Strategies

The mechanical properties of silicone elastomers are critically dependent on the crosslinking chemistry and the structure of the crosslinking agent. V4, with its cyclic and tetra-functional vinyl structure, is widely utilized for its ability to form robust, three-dimensional networks, contributing to enhanced thermal stability and flexibility.[1] However, a range of alternative crosslinkers and crosslinking strategies exist, each offering a unique profile of mechanical characteristics.

Alternative Crosslinkers and Their Impact

Common alternatives to V4 include other vinyl-functional siloxanes, such as divinyl-terminated polydimethylsiloxane (PDMS), and crosslinkers with varying vinyl content. Additionally, different chemical approaches like "tension spring-type crosslinking" via aza-Michael addition and the use of natural crosslinkers like tannic acid present viable alternatives.

Recent studies have highlighted the significant influence of the crosslinker's molecular structure on the final properties of the elastomer. For instance, a novel crosslinking agent, 1,3,5,7-tetrakis(3-((triethoxysilyl)propyl)thio)methyl-2,4,6,8-tetramethylcyclotetrasiloxane (TFDMSOS), has been shown to significantly improve the tear strength and elongation-at-break of vinyl polysiloxane impression materials when compared to conventional poly(methyl-hydro siloxane) crosslinkers. This improvement is attributed to the potential for each TFDMSOS molecule to bond to four functional groups of the pre-polymer, leading to excellent crosslinking.

Furthermore, research into blending silicone gums with different vinyl contents has demonstrated that creating an inhomogeneous crosslinked network can lead to improved mechanical properties. Specifically, blends can exhibit higher tear strengths and moduli compared to elastomers with a single vinyl concentration, although this may be accompanied by a decrease in tensile strength and elongation at break.

Natural crosslinkers, such as tannic acid (TA), offer a "green" alternative. The mechanical properties of TA-crosslinked elastomers can be tuned by varying the concentration of the crosslinker. An increase in TA dosage has been shown to increase tensile strength and hardness, while slightly decreasing the elongation at break.

The following table summarizes the available comparative data on the mechanical properties of elastomers prepared with V4 and alternative crosslinkers.

Table 1: Comparison of Mechanical Properties of Silicone Elastomers with Different Crosslinkers

Crosslinker/StrategyBase PolymerTensile Strength (MPa)Elongation at Break (%)Shore A HardnessTear Strength (kN/m)Reference
V4 (Conceptual) PDMSTypical RangeTypical RangeTypical RangeTypical RangeGeneral Knowledge
TFDMSOS Vinyl PolysiloxaneNot ReportedSignificantly IncreasedNot ReportedSignificantly Increased
Poly(methyl-hydro siloxane) (Conventional) Vinyl PolysiloxaneNot ReportedBaselineNot ReportedBaseline
Blended Vinyl Content Gums PDMSDecreasedDecreasedNot ReportedIncreased
Single Vinyl Content Gums PDMSBaselineBaselineNot ReportedBaseline
Tannic Acid (Increasing Concentration) PAPMS0.425 to 0.84854 to 4225.4 to 38.4Not Reported[2]

Note: "Typical Range" for V4 is indicated as specific comparative values were not found in the initial search. PAPMS: poly(aminopropylmethylsiloxane-co-dimethylsiloxane).

Experimental Protocols

Accurate and reproducible assessment of mechanical properties is paramount. The following are detailed methodologies for key experiments based on internationally recognized standards.

Synthesis of V4-Crosslinked Silicone Elastomer (General Procedure)

A typical synthesis involves the hydrosilylation reaction between a vinyl-functional polymer (e.g., vinyl-terminated polydimethylsiloxane) and a hydride-functional crosslinker, catalyzed by a platinum complex. The V4 crosslinker is incorporated into the formulation to create a crosslinked network.

  • Mixing: The vinyl-terminated polydimethylsiloxane (PDMS) base polymer, the V4 crosslinker, and any fillers (e.g., fumed silica) are thoroughly mixed in a two-roll mill or a similar high-shear mixer until a homogeneous dispersion is achieved.

  • Catalyst Addition: A platinum catalyst, typically a complex of platinum in a compatible solvent, is added to the mixture. The amount of catalyst is usually in the parts-per-million range.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids and defects in the final elastomer.

  • Curing: The degassed mixture is then cured in a mold at a specific temperature and time. The curing conditions (e.g., 150°C for 1 hour) will depend on the specific formulation and catalyst used.

  • Post-Curing: A post-curing step (e.g., at a higher temperature for several hours) may be employed to ensure complete crosslinking and remove any volatile byproducts.

Mechanical Property Testing

The following ASTM standards provide detailed procedures for the mechanical characterization of elastomers:

  • Tensile Strength and Elongation at Break (ASTM D412): This test determines the force required to stretch a specimen until it breaks (tensile strength) and the extent of stretching at the point of failure (elongation at break).

    • Specimen Preparation: Dumbbell-shaped specimens are cut from the cured elastomer sheet using a die.

    • Test Procedure: The specimen is placed in the grips of a universal testing machine. The grips are then separated at a constant rate (e.g., 500 mm/min) until the specimen ruptures. The force and elongation are recorded throughout the test.

  • Hardness (Shore A Durometer) (ASTM D2240): This test measures the resistance of the elastomer to indentation by a standardized indenter.

    • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. Thinner specimens can be stacked to achieve the required thickness.

    • Test Procedure: A durometer is pressed firmly against the specimen, and the hardness reading is taken immediately or after a specified time.

  • Tear Strength (ASTM D624): This test measures the resistance of the elastomer to the growth of a tear.

    • Specimen Preparation: Specimens with a specific geometry (e.g., angle, crescent, or trouser) are used. A small cut is often made to initiate the tear.

    • Test Procedure: The specimen is mounted in a universal testing machine, and the force required to propagate the tear is measured.

Visualization of Crosslinking Logic

The relationship between the choice of crosslinking agent and the resulting mechanical properties is a fundamental concept in elastomer science. The following diagram illustrates this logical relationship.

Crosslinking_Mechanical_Properties cluster_input Inputs cluster_process Process cluster_structure Resulting Structure cluster_output Outputs Crosslinker Crosslinking Agent (e.g., V4, Alternative) Crosslinking Crosslinking Reaction (e.g., Hydrosilylation) Crosslinker->Crosslinking BasePolymer Base Polymer (e.g., PDMS) BasePolymer->Crosslinking Processing Processing Conditions (e.g., Curing Temp, Time) Processing->Crosslinking Network Crosslinked Network Structure (Density, Homogeneity) Crosslinking->Network MechanicalProperties Mechanical Properties (Tensile Strength, Elongation, Hardness, Tear Strength) Network->MechanicalProperties

Caption: Logical flow from inputs to final mechanical properties.

This guide serves as a starting point for researchers and professionals to compare and select the most suitable crosslinking strategy for their specific elastomer applications. Further investigation into specific alternative crosslinkers and direct, quantitative comparisons with V4 is encouraged for a more detailed understanding.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with silicone-based materials, accurately characterizing the polymer network is critical for ensuring performance and reproducibility. In silicones created using the versatile crosslinker 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4), the crosslink density is a key parameter that dictates mechanical properties, swelling behavior, and stability. This guide provides an objective comparison of the primary analytical methods used to validate crosslink density, complete with experimental protocols and supporting data.

Comparison of Key Validation Techniques

Several well-established techniques are available for quantifying the crosslink density of silicone networks. The most common methods are equilibrium swelling tests based on the Flory-Rehner theory, rheometry or Dynamic Mechanical Analysis (DMA), and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is subject to different limitations.

The choice of method often depends on available equipment, sample form, and the specific information required. For instance, swelling tests are cost-effective and widely accessible, while NMR spectroscopy provides a more direct, solvent-free measurement of network chain constraints.[1][2] Rheometry and DMA are powerful for correlating crosslink density directly with the material's viscoelastic properties.[3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from different validation methods for silicone elastomers. It is important to note that while trends are generally consistent across methods, the absolute values for crosslink density (ν) or the average molecular weight between crosslinks (Mc) can differ.[5] This is due to the different physical principles and underlying theoretical models of each technique.

Method Parameter Measured Typical Value Range (Silicone Elastomers) Key Influencing Factors
Equilibrium Swelling Volume fraction of polymer in swollen gel (φ)0.2 - 0.8Polymer-solvent interaction parameter (χ), solvent choice, temperature
Average Molecular Weight between Crosslinks (Mc)5,000 - 50,000 g/mol χ parameter, polymer density
Rheometry / DMA Storage Modulus in rubbery plateau (G' or E')10⁴ - 10⁶ PaTemperature, frequency, polymer density, physical entanglements
Average Molecular Weight between Crosslinks (Mc)4,000 - 40,000 g/mol Temperature, assumed Poisson's ratio (for E')
¹H DQ-NMR Residual Dipolar Coupling Constant (Dres)100 - 1000 HzTemperature, polymer chain structure
Average Molecular Weight between Crosslinks (Mc)4,500 - 45,000 g/mol Reference coupling constant, model assumptions
Methodological Comparison
Feature Equilibrium Swelling Test Rheometry / DMA ¹H Double-Quantum (DQ) NMR
Principle Solvent absorption based on Flory-Rehner theory.[6]Theory of rubber elasticity relating modulus to network structure.[3]Measures residual dipolar couplings arising from chain constraints.[7]
Advantages - Low cost and simple equipment- Widely used and well-documented- Good for relative comparisons- Direct correlation to mechanical properties- Can monitor curing in real-time- Sensitive to network changes- Direct, fundamental measurement- No solvent required- Provides distribution of crosslink densities- Independent of mechanical models
Limitations - Indirect measurement- Highly dependent on the Flory-Huggins interaction parameter (χ)[6]- Time-consuming (requires equilibrium)- Affected by fillers- Can be influenced by physical entanglements- Requires specific sample geometries- Assumes ideal network behavior- Requires specialized NMR equipment and expertise- More complex data analysis- Can be time-intensive
Sample Type Solid, crosslinked elastomerSolid (DMA) or curing liquid/gel (Rheometry)Solid, crosslinked elastomer

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining reliable and comparable data. Below are protocols for the three primary validation methods.

Equilibrium Swelling Test

This method determines the crosslink density by measuring the extent to which a polymer network swells in a compatible solvent. The data is then analyzed using the Flory-Rehner equation.

Protocol:

  • Sample Preparation: Prepare small, precisely weighed samples of the cured silicone elastomer (typically 0.1-0.2 g). Measure the initial dry weight (m_dry).

  • Immersion: Place each sample in a sealed vial containing a suitable solvent (e.g., toluene or n-heptane for silicones). Ensure the sample is fully submerged.

  • Equilibration: Allow the samples to swell at a constant temperature (e.g., 25 °C) for an extended period (typically 48-72 hours) to reach equilibrium.[8]

  • Weighing Swollen Sample: Remove the swollen sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it to obtain the swollen weight (m_swollen).

  • Calculations:

    • Calculate the mass swelling ratio (Q_m) = m_swollen / m_dry.

    • Convert the mass swelling ratio to a volume swelling ratio (Q_v) using the densities of the polymer (ρ_p) and the solvent (ρ_s): Q_v = 1 + (ρ_p/ρ_s) * (Q_m - 1).

    • The volume fraction of the polymer in the swollen gel is φ = 1 / Q_v.

    • Use the Flory-Rehner equation to calculate the average molecular weight between crosslinks (Mc).[6]

Dynamic Mechanical Analysis (DMA)

This technique measures the viscoelastic properties of the material, specifically the storage modulus (E' or G') in the rubbery plateau region, which is directly proportional to the crosslink density according to the theory of rubber elasticity.[4]

Protocol:

  • Sample Preparation: Prepare a sample with a defined geometry, such as a rectangular film (for tensile mode) or a cylindrical disk (for shear mode).

  • Instrument Setup: Mount the sample in the DMA instrument.

  • Temperature Sweep: Perform a dynamic temperature ramp at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min).[9] The temperature range should span from below the glass transition temperature (Tg) to well into the rubbery plateau region.

  • Data Analysis:

    • Identify the rubbery plateau region on the storage modulus (E' or G') versus temperature plot. This is the relatively flat region above the Tg.

    • Select a value for the storage modulus (E' or G') from this plateau.

  • Calculation:

    • Calculate the crosslink density (ν) or Mc using the appropriate equation from the theory of rubber elasticity. For shear modulus (G'): G' = νRT, where R is the gas constant and T is the absolute temperature in the plateau region.[4]

Solid-State ¹H Double-Quantum (DQ) NMR Spectroscopy

This is a powerful, non-invasive method that quantifies crosslink density by measuring the residual dipolar coupling between protons on the polymer chains. These couplings are not fully averaged out by chain motion in a crosslinked network.[7]

Protocol:

  • Sample Preparation: Pack a small amount of the solid silicone sample (typically 50-100 mg) into an appropriate NMR rotor (e.g., 4 mm zirconia rotor).

  • Instrument Setup: Place the rotor in a solid-state NMR spectrometer equipped with a probe capable of ¹H detection. Set the sample spinning to the magic angle (MAS). Experiments are typically performed at a temperature well above the polymer's Tg (e.g., 80 °C).[7]

  • Data Acquisition: Acquire the ¹H DQ NMR data using a suitable pulse sequence (e.g., Baum-Pines).[1] This involves creating and reconverting double-quantum coherences over a variable evolution time.

  • Data Processing: Process the NMR data to obtain a DQ build-up curve, which plots the intensity of the DQ signal as a function of the evolution time.

  • Analysis and Calculation:

    • Normalize the DQ build-up curve by the signal at a long evolution time.

    • Fit the initial part of the build-up curve to extract the residual dipolar coupling constant (Dres).

    • Relate Dres to the average molecular weight between crosslinks (Mc) using established theoretical models.[7]

Workflow and Pathway Diagrams

The selection of an appropriate validation method involves considering several factors. The logical workflow for this decision process is illustrated below.

G start Start: Need to Validate Crosslink Density q1 Is direct measurement of mechanical properties required? start->q1 rheo_dma Use Rheometry / DMA q1->rheo_dma Yes q2 Is a fundamental, solvent-free measurement preferred? q1->q2 No compare Consider using a secondary method for validation rheo_dma->compare nmr Use ¹H DQ-NMR q2->nmr Yes q3 Is equipment cost or accessibility a primary constraint? q2->q3 No nmr->compare q3->rheo_dma No swelling Use Equilibrium Swelling Test q3->swelling Yes swelling->compare end_point End: Crosslink Density Quantified compare->end_point

Caption: Decision workflow for selecting a crosslink density validation method.

The formation of a crosslinked network via hydrosilylation using V4 as the crosslinker is a well-defined chemical process.

G pdms Si-H Terminated Polydimethylsiloxane (PDMS) reaction Hydrosilylation Reaction pdms->reaction v4 V4 Crosslinker (Tetravinylcyclotetrasiloxane) v4->reaction catalyst Platinum Catalyst catalyst->reaction network Crosslinked Silicone Network reaction->network

Caption: Hydrosilylation pathway for forming a V4-crosslinked silicone network.

References

A Comparative Guide to the Thermal Stability of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polymer Thermal Degradation

The thermal stability of polymeric materials is a critical parameter for researchers and professionals in drug development and materials science. This guide provides a comprehensive comparison of the thermal degradation behavior of polymers based on 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (D4V) and a high-performance thermoplastic alternative, Polyetheretherketone (PEEK). The information presented herein is supported by experimental data from thermogravimetric analysis (TGA) to facilitate informed material selection for demanding applications.

Quantitative Comparison of Thermal Degradation

The thermal stability of D4V-based polysiloxanes and PEEK has been evaluated using thermogravimetric analysis. The key parameters, including the onset of decomposition temperature (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of residual mass at 800°C, are summarized in the table below. This data provides a clear and quantitative comparison of the thermal performance of these two distinct polymer systems.

Polymer SystemOnset of Decomposition (Tonset) (°C)Temperature of Maximum Degradation (Tmax) (°C)Residual Mass at 800°C (%)
D4V-Based Polysiloxane ~350 - 450~450 - 55020 - 40
Polyetheretherketone (PEEK) ~500 - 550~570 - 600~50

Experimental Protocols: Thermogravimetric Analysis (TGA)

The following section details the standardized methodology for conducting thermogravimetric analysis to evaluate the thermal stability of polymeric materials.

Objective: To determine the thermal degradation profile of the polymer samples by measuring the change in mass as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

  • Ensure the polymer samples are dry and free of any residual solvents or moisture.

  • Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA sample pan (typically platinum or alumina).

Experimental Conditions:

  • Atmosphere: High-purity nitrogen (or air for oxidative degradation studies) at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Rate: A linear heating rate of 10 °C/min is typically employed.

  • Temperature Range: The analysis is conducted from ambient temperature (e.g., 25 °C) to a final temperature of at least 800 °C to ensure complete degradation analysis.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

Data Analysis:

  • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the derivative thermogravimetric (DTG) curve.

  • Determine the onset of decomposition (Tonset) from the TGA curve, often defined as the temperature at which 5% mass loss occurs.

  • Identify the temperature of maximum degradation rate (Tmax) from the peak of the DTG curve.

  • Determine the percentage of residual mass at the final temperature from the TGA curve.

Visualizing Experimental and Degradation Pathways

To further elucidate the processes involved in thermal degradation analysis, the following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed degradation pathways.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Sample Polymer Sample Dry Drying Sample->Dry Weigh Weighing (5-10 mg) Dry->Weigh Furnace Furnace Weigh->Furnace Balance Microbalance Furnace->Balance TGA_Curve TGA Curve (% Mass vs. Temp) Balance->TGA_Curve Gas Inert Gas (N2) Gas->Furnace DTG_Curve DTG Curve (d(Mass)/dT vs. Temp) TGA_Curve->DTG_Curve Parameters Determine Tonset, Tmax, Residual Mass DTG_Curve->Parameters

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Degradation_Pathways cluster_polysiloxane D4V-Based Polysiloxane Degradation cluster_peek PEEK Degradation Polymer_Si Polysiloxane Network Heat_Si Heat (350-550°C) Polymer_Si->Heat_Si Scission_Si Si-O & C-C Bond Scission Heat_Si->Scission_Si Crosslinking Vinyl Group Crosslinking Heat_Si->Crosslinking Volatiles_Si Volatile Cyclic Siloxanes Scission_Si->Volatiles_Si Char_Si Stable Char Residue Crosslinking->Char_Si Polymer_PEEK PEEK Heat_PEEK Heat (500-600°C) Polymer_PEEK->Heat_PEEK Scission_PEEK Ether & Ketone Bond Scission Heat_PEEK->Scission_PEEK Volatiles_PEEK Phenolic & Aromatic Fragments Scission_PEEK->Volatiles_PEEK Char_PEEK High Char Yield Scission_PEEK->Char_PEEK

Caption: Proposed thermal degradation pathways for D4V-based polysiloxane and PEEK.

A Comparative Guide to Catalysts for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) Hydrosilylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in V4 Hydrosilylation

The hydrosilylation of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) is a cornerstone reaction in the synthesis of advanced silicone-based materials, including elastomers, resins, and coatings.[1] The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, and overall process economics. This guide provides a comparative analysis of common catalysts employed for V4 hydrosilylation, supported by available experimental data and detailed methodologies to aid in catalyst selection and experimental design.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst in V4 hydrosilylation is evaluated based on several key performance indicators. While direct comparative studies on V4 are limited in publicly available literature, data from analogous vinylsiloxane systems and general hydrosilylation principles allow for a comprehensive overview. The following table summarizes the performance of prominent catalyst classes.

Catalyst SystemCatalyst ExamplesTypical Catalyst LoadingReaction Temperature (°C)Reaction TimeYieldSelectivityTurnover Number (TON) / Turnover Frequency (TOF)Key AdvantagesKey Disadvantages
Platinum-Based Karstedt's Catalyst, Speier's Catalyst, Ashby's Catalyst1 - 100 ppm20 - 200Minutes to HoursHighGenerally HighHigh TOF (e.g., Karstedt's: ~5.2 x 10⁶ h⁻¹)[2]High activity, readily available, well-understood.High cost, potential for side reactions, catalyst coloration of the product.
Rhodium-Based Wilkinson's Catalyst ([RhCl(PPh₃)₃]), Rhodium Carbonyls10 - 1000 ppm25 - 100HoursModerate to HighCan be highly selectiveGenerally lower than Pt catalystsHigh selectivity for specific isomers, potential for reuse.[3][4]Higher cost than some non-precious metals, can be sensitive to reaction conditions.
Other Transition Metals Cobalt, Nickel, Iron complexesVariesVariesVariesVariesVariesVariesLower cost, potential for unique selectivity.Often require specific ligands, may have lower activity and stability than Pt or Rh.

In-Depth Catalyst Profiles

Platinum-Based Catalysts: The Industry Standard

Platinum complexes, particularly Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), are the most widely used for industrial hydrosilylation processes due to their high reactivity and efficiency.[5] They can achieve high yields at low catalyst loadings and moderate temperatures.[6] Speier's catalyst (chloroplatinic acid) is another common platinum-based option, though it can sometimes lead to colored byproducts. Ashby's catalyst offers a balance of reactivity and stability.

The primary advantages of platinum catalysts are their high turnover frequencies and the ability to catalyze reactions at low temperatures, often below 50°C.[6] However, the high cost of platinum and the potential for catalyst-induced side reactions, such as isomerization of the vinyl groups, are significant considerations.

Rhodium-Based Catalysts: The Selective Alternative

Rhodium complexes, such as Wilkinson's catalyst , have emerged as valuable alternatives to platinum, particularly when high selectivity is required.[7] While generally less active than their platinum counterparts, rhodium catalysts can offer superior control over the regioselectivity of the hydrosilylation reaction, leading to the formation of specific isomers.[4][8] Some rhodium catalysts also exhibit good potential for recycling and reuse, which can help to offset their cost.[9]

Emerging Catalysts: The Quest for Cost-Effectiveness

Research into catalysts based on more abundant and less expensive transition metals like cobalt, nickel, and iron is an active area of investigation. While these catalysts have shown promise in the hydrosilylation of various olefins, their application to V4 is less documented. They often require carefully designed ligand systems to achieve high activity and selectivity and may not yet match the overall performance of platinum and rhodium catalysts for demanding applications.

Experimental Protocols

The following section outlines a general experimental protocol for a comparative study of catalysts for the hydrosilylation of V4. This protocol can be adapted based on the specific catalysts and analytical techniques available.

Materials
  • This compound (V4) (≥97% purity)[1]

  • Hydrosilane (e.g., 1,1,3,3-tetramethyldisiloxane, heptamethyltrisiloxane)

  • Catalyst (e.g., Karstedt's catalyst solution, Speier's catalyst solution, Wilkinson's catalyst)

  • Anhydrous toluene (or other suitable solvent)

  • Inhibitor (optional, e.g., for controlling reaction initiation)

  • Internal standard for quantitative analysis (e.g., dodecane)

General Reaction Procedure
  • Reactor Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet is used as the reaction vessel.

  • Reagent Charging: The flask is charged with this compound (V4), the chosen hydrosilane, and the solvent under a nitrogen atmosphere. The molar ratio of Si-H groups to vinyl groups is typically kept at or near 1:1.

  • Catalyst Addition: The catalyst solution is added to the reaction mixture at the desired temperature. For highly active catalysts, the reaction may be initiated at room temperature and then heated if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹) or gas chromatography (GC) to quantify the consumption of reactants and the formation of products.

  • Product Analysis: Upon completion of the reaction, the product mixture is analyzed to determine the yield and selectivity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is a powerful tool for structural characterization and determination of isomeric ratios.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis V4 V4 Reactor Reaction Vessel V4->Reactor Hydrosilane Hydrosilane Hydrosilane->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst Addition Reactor->Catalyst Heating Heating/Stirring Catalyst->Heating Monitoring Reaction Monitoring (FTIR/GC) Heating->Monitoring Analysis Product Analysis (NMR, GC-MS) Monitoring->Analysis

Caption: Experimental workflow for the comparative study of catalysts.

Hydrosilylation_Mechanism cluster_cycle Catalytic Cycle M Metal Catalyst (M) Oxidative_Addition H-M-SiR₃ M->Oxidative_Addition Oxidative Addition SiH R₃Si-H SiH->Oxidative_Addition Vinyl R'-CH=CH₂ Alkene_Coordination H-M(R'-CH=CH₂)-SiR₃ Vinyl->Alkene_Coordination Product R'-CH₂-CH₂-SiR₃ Oxidative_Addition->Alkene_Coordination Migratory_Insertion R'-CH₂-CH₂-M-SiR₃ Alkene_Coordination->Migratory_Insertion Migratory Insertion Reductive_Elimination Reductive_Elimination Migratory_Insertion->Reductive_Elimination Reductive Elimination Reductive_Elimination->M Reductive_Elimination->Product

References

A Comparative Analysis of the Cure Kinetics of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane and Alternative Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cure kinetics of crosslinking agents is paramount for material design and process optimization. This guide provides an objective comparison of the cure kinetics of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) with two other widely used crosslinkers: divinylbenzene (DVB) and trimethylolpropane trimethacrylate (TMPTMA).

The selection of an appropriate crosslinker is a critical factor that dictates the final properties and performance of a polymer network. Cure kinetics, encompassing reaction rates, activation energy, and conversion efficiency, provide essential insights into the crosslinking process, enabling precise control over the material's structure and function. This guide synthesizes available experimental data to facilitate an informed selection process.

Executive Summary

This guide presents a comparative overview of the cure kinetics of V4, DVB, and TMPTMA. While direct comparative studies under identical conditions are limited, this document compiles and analyzes data from various sources to offer a comprehensive understanding of their relative performance. The data is primarily derived from studies utilizing Differential Scanning Calorimetry (DSC), a common technique for investigating the cure kinetics of thermosetting polymers.

Comparative Analysis of Cure Kinetics

The cure kinetics of a crosslinker are influenced by several factors, including its molecular structure, reactivity of the functional groups, and the presence of initiators or catalysts. V4, with its four vinyl groups attached to a siloxane ring, exhibits a distinct reactivity profile compared to the aromatic DVB and the acrylate-based TMPTMA.

This compound (V4) is a cyclic siloxane with four reactive vinyl groups, making it a versatile crosslinker for silicone-based polymers.[1] Its crosslinking reactions, typically hydrosilylation or free radical polymerization, lead to networks with notable thermal stability and flexibility.[1] Non-isothermal curing kinetics of similar tetra-functional cyclosiloxanes have been analyzed, revealing a complex process where the activation energy can be dependent on the degree of conversion. This suggests a shift from a chemically controlled to a diffusion-controlled reaction as the viscosity of the system increases during curing.

Divinylbenzene (DVB) is a widely used aromatic crosslinker that imparts high thermal stability and rigidity to polymer networks. The thermal degradation of copolymers containing DVB has been studied, with activation energies for degradation ranging from 53 to 65 kcal/mole depending on the DVB content.[2] The addition of DVB to a polymerization system can increase the rate of graft polymerization at low concentrations due to a decrease in the mobility of the growing polymer chains.[3]

Trimethylolpropane trimethacrylate (TMPTMA) is a trifunctional acrylate monomer known for its high reactivity and ability to form highly crosslinked, rigid polymers. The thermal curing of TMPTMA with benzoyl peroxide has been investigated using DSC, with the activation energy found to be lowest at a specific initiator concentration.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cure kinetics of V4, DVB, and TMPTMA. It is crucial to note that the data for each crosslinker were obtained under different experimental conditions, which are detailed in the footnotes of the table. Therefore, a direct comparison should be made with caution.

CrosslinkerInitiator/CatalystMethodActivation Energy (Ea)Key FindingsReference
This compound (V4) Analogue Platinum CatalystNon-isothermal DSCConversion DependentThe curing process is complex, shifting from chemical to diffusion control.
Divinylbenzene (DVB) Copolymer Thermal (Degradation)TGA53 - 65 kcal/molActivation energy of degradation increases with DVB content.[2]
Trimethylolpropane trimethacrylate (TMPTMA) Benzoyl Peroxide (BPO)Isothermal & Non-isothermal DSCLowest with 2% BPOThe curing process can be successfully modeled by an autocatalytic model.[4]

Note: The data for the V4 analogue is based on a study of tetra-functional cyclosiloxanes, which are structurally similar to V4. The activation energy for DVB is for thermal degradation, not curing. The specific value for TMPTMA's activation energy was not explicitly stated in the abstract but was noted to be lowest at 2% BPO concentration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the typical experimental protocols used to study the cure kinetics of these crosslinkers.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal transitions of polymers, including the exothermic heat flow associated with curing reactions.

  • Sample Preparation: A small amount of the uncured resin mixture (typically 5-10 mg) containing the crosslinker and initiator is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Isothermal Method: The sample is rapidly heated to a specific isothermal curing temperature, and the heat flow is monitored as a function of time until the reaction is complete.[5] This is repeated at several different temperatures to determine the kinetic parameters.

  • Non-isothermal (Dynamic) Method: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing reaction.[6] The heat flow is recorded as a function of temperature.

  • Data Analysis: The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure (α) at any given time or temperature is the fractional heat released up to that point. Kinetic parameters like activation energy (Ea) and the reaction model can be determined using various methods such as the Kissinger, Ozawa-Flynn-Wall, or Friedman methods.

Signaling Pathways and Experimental Workflows

Experimental Workflow for DSC Cure Kinetics Analysis

The following diagram illustrates a typical workflow for determining the cure kinetics of a crosslinker using Differential Scanning Calorimetry.

DSC Cure Kinetics Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_output Output prep1 Weigh Resin, Crosslinker, & Initiator prep2 Mix Components Thoroughly prep1->prep2 prep3 Encapsulate in DSC Pan prep2->prep3 dsc_isothermal Isothermal Scans (Multiple Temperatures) prep3->dsc_isothermal dsc_dynamic Dynamic Scans (Multiple Heating Rates) prep3->dsc_dynamic analysis1 Determine Heat of Reaction (ΔH) dsc_isothermal->analysis1 dsc_dynamic->analysis1 analysis2 Calculate Degree of Cure (α) analysis1->analysis2 analysis3 Apply Kinetic Models (e.g., Kissinger, Friedman) analysis2->analysis3 analysis4 Determine Activation Energy (Ea) & Reaction Order analysis3->analysis4 output Cure Kinetics Parameters & Predictive Models analysis4->output

Caption: A typical experimental workflow for determining cure kinetics using DSC.

Conclusion

The choice of crosslinker significantly impacts the processing and final properties of a polymer network. This compound (V4) offers the unique advantages of a siloxane structure, leading to materials with enhanced thermal stability and flexibility. In comparison, divinylbenzene (DVB) provides high rigidity and thermal resistance, while trimethylolpropane trimethacrylate (TMPTMA) is known for its high reactivity and the formation of densely crosslinked networks.

The provided data, although from disparate sources, suggests that the cure kinetics of these crosslinkers are distinct. The complex, conversion-dependent activation energy of V4 analogues points to a more intricate curing process compared to the more straightforward autocatalytic behavior observed for TMPTMA. The high activation energy of degradation for DVB-containing polymers underscores the thermal stability it imparts.

For researchers and professionals in material development, a thorough understanding of these kinetic differences is crucial. The experimental protocols and workflow diagrams presented in this guide offer a foundation for conducting further comparative studies under controlled and identical conditions to enable a more direct and definitive comparison of these important crosslinking agents. This will ultimately lead to the more rational design and optimization of polymeric materials for a wide range of applications.

References

evaluation of optical properties of silicones modified with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The optical properties of silicone elastomers are a critical consideration in a multitude of advanced applications, from microfluidics and optical waveguides to drug delivery systems and wearable sensors. Modification of standard polydimethylsiloxane (PDMS) with various crosslinkers and functional groups can significantly alter these properties, tailoring them to specific performance requirements. This guide provides a comparative evaluation of the optical properties of silicones modified with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4), contrasting them with unmodified silicones and other common alternatives.

Introduction to V4-Modified Silicones

This compound, commonly known as V4, is a cyclic siloxane with four vinyl functional groups.[1] This structure allows it to act as a highly effective crosslinking agent in addition-cure silicone systems, forming a stable, three-dimensional polymer network.[1] The incorporation of V4 into a silicone matrix can influence its mechanical and thermal properties, as well as its optical characteristics. This guide focuses on the latter, providing a data-driven comparison of refractive index and transparency.

Comparison of Optical Properties

The refractive index (RI) and optical transparency are key parameters for materials used in optical applications. The following tables summarize the available quantitative data for V4-modified silicones and compare them with standard PDMS and phenyl-modified silicones.

Table 1: Comparison of Refractive Index

Material TypeRefractive Index (nD at 20°C)Key Characteristics
Unmodified Silicone (PDMS) ~1.41[2]Standard optical silicone, highly transparent.[3]
This compound (V4) ~1.434[4][5]The pure crosslinking agent.
V4-Modified Silicone 1.4359–1.4655 (epoxy-functionalized polysiloxane with varied crosslink density)[6]Refractive index can be tuned by adjusting the crosslinker concentration.
Phenyl-Modified Silicone 1.46 - >1.55[2]Higher refractive index due to the presence of phenyl groups.[2]

Table 2: Comparison of Optical Transparency

Material TypeWavelength RangeTypical TransmittanceNotes
Unmodified Silicone (PDMS) Visible (400-800 nm)> 95%[7]Excellent optical clarity.
V4-Modified Silicone Visible (400-800 nm)60-80% (for an epoxy-functionalized system)[6]Higher crosslink density can improve transparency in the UV-visible region.[6]
Phenyl-Modified Silicone Visible (400-800 nm)High, but can be lower than PDMS depending on formulation.Maintains good transparency despite the presence of aromatic rings.[2]
UV-Cured Silicone Visible (400-800 nm)> 95%[7]Can achieve high transparency with rapid curing.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the preparation of V4-modified silicone films and the subsequent measurement of their optical properties, based on common laboratory practices.

Preparation of V4-Modified Silicone Films

This protocol describes a typical procedure for fabricating thin films of V4-modified silicone suitable for optical characterization.

  • Component Mixing : In a clean container, thoroughly mix a vinyl-terminated polydimethylsiloxane (PDMS) base polymer with a desired amount of this compound (V4) as the crosslinking agent. The ratio of vinyl groups in the base polymer to the vinyl groups in V4 will determine the crosslink density.

  • Catalyst Addition : Add a platinum-based catalyst, such as Karstedt's catalyst, to the mixture. The catalyst concentration is typically in the parts-per-million (ppm) range.

  • Degassing : Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause light scattering and reduce optical clarity.

  • Film Deposition : Deposit the bubble-free mixture onto a suitable substrate, such as a glass slide or a silicon wafer. The film thickness can be controlled by methods like spin coating or doctor blading. For molding, the mixture can be poured into a mold of the desired shape and thickness.

  • Curing : Cure the film by placing it in an oven at a specified temperature and time. Typical curing conditions for addition-cure silicones can range from room temperature for extended periods to elevated temperatures (e.g., 60-150°C) for shorter durations to ensure complete crosslinking.[8]

  • Post-Curing (Optional) : A post-curing step at a higher temperature can be performed to remove any residual volatile compounds and ensure the stability of the material's properties.

Measurement of Refractive Index

The refractive index of the cured silicone films can be measured using an Abbe refractometer.

  • Calibration : Calibrate the Abbe refractometer using a standard sample with a known refractive index.

  • Sample Placement : Place a small piece of the cured silicone film onto the prism of the refractometer.

  • Contact Liquid : Apply a drop of a suitable contact liquid (with a refractive index higher than the sample) between the prism and the silicone film to ensure good optical contact.

  • Measurement : View the scale through the eyepiece and adjust the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading : Read the refractive index value directly from the instrument's scale.

Measurement of Optical Transmittance (UV-Vis Spectroscopy)

The transparency of the silicone films can be quantified by measuring their transmittance spectrum using a UV-Vis spectrophotometer.

  • Sample Preparation : Ensure the cured silicone film has a uniform thickness and smooth surfaces. The film can be mounted in a sample holder suitable for solid films.

  • Baseline Correction : Record a baseline spectrum with the sample holder empty or with a reference substrate (if the film is on a transparent substrate).

  • Sample Measurement : Place the silicone film in the spectrophotometer's light path and record the transmittance spectrum over the desired wavelength range (e.g., 200-1100 nm).

  • Data Analysis : The resulting spectrum will show the percentage of light that passes through the film at each wavelength.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages in the preparation and evaluation of V4-modified silicones.

experimental_workflow cluster_prep Sample Preparation cluster_eval Optical Evaluation Mixing Component Mixing (PDMS + V4) Catalyst Catalyst Addition (Platinum-based) Mixing->Catalyst Degassing Degassing (Vacuum) Catalyst->Degassing Deposition Film Deposition (e.g., Spin Coating) Degassing->Deposition Curing Curing (Thermal) Deposition->Curing RI_Measurement Refractive Index Measurement (Abbe Refractometer) Curing->RI_Measurement UVVis_Measurement Transmittance Measurement (UV-Vis Spectroscopy) Curing->UVVis_Measurement

Caption: Experimental workflow for the preparation and optical evaluation of V4-modified silicone films.

Logical Relationship of Silicone Modifications to Optical Properties

The choice of silicone chemistry directly impacts the resulting optical properties. This can be visualized as a decision-making pathway for material selection.

logical_relationship Start Desired Optical Property High_RI High Refractive Index (>1.45) Start->High_RI Standard_RI Standard Refractive Index (~1.41) Start->Standard_RI Tunable_RI Tunable Refractive Index Start->Tunable_RI Phenyl_Silicone Phenyl-Modified Silicone High_RI->Phenyl_Silicone PDMS Unmodified PDMS Standard_RI->PDMS V4_Silicone V4-Modified Silicone Tunable_RI->V4_Silicone

Caption: Logical relationship between desired optical properties and silicone material selection.

Conclusion

The modification of silicones with this compound provides a valuable method for tuning the optical properties of the resulting elastomer. While unmodified PDMS offers excellent transparency with a refractive index around 1.41, the incorporation of V4 can potentially increase the refractive index, with the degree of modification influencing the final value. For applications requiring a significantly higher refractive index, phenyl-modified silicones remain a primary choice. The selection of the appropriate silicone system will ultimately depend on the specific optical and mechanical performance requirements of the intended application. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and professionals working with these advanced materials.

References

A Comparative Guide to the Rheological Behavior of Uncured Resins Featuring 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rheological behavior of uncured resins containing the crosslinking agent 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4). The following sections detail the influence of V4 on the flow properties of silicone resins, compare its effects with alternative crosslinking strategies, and provide standardized experimental protocols for rheological characterization. This information is critical for applications where the precise control of viscosity, shear thinning, and viscoelastic properties of uncures resins is paramount, such as in the formulation of medical-grade silicones, adhesives, and coatings.

I. Comparative Rheological Data

The rheological properties of uncured silicone resins are significantly influenced by the type and concentration of the crosslinking agent. V4, with its four reactive vinyl groups on a compact cyclosiloxane ring, imparts unique characteristics to the resin before curing. The following tables summarize the key rheological parameters of uncured silicone resins, offering a comparison between systems with varying crosslinker compositions.

Table 1: Influence of Crosslinker Type on the Viscosity of Uncured Polydimethylsiloxane (PDMS) Resins

Resin FormulationCrosslinker TypeZero-Shear Viscosity (η₀) [Pa·s]Shear Thinning Behavior
PDMS Resin System AThis compound (V4)HigherPronounced
PDMS Resin System BDivinyl-terminated PDMSLowerLess Pronounced

Note: The data presented is a qualitative summary based on general principles of polymer rheology. Specific quantitative values are highly dependent on the base polymer molecular weight, filler content, and temperature, and were not available in the public literature for a direct side-by-side comparison of uncured resins with V4 versus a specific alternative.

Table 2: Effect of Crosslinker Concentration on the Viscoelastic Properties of Uncured Silicone Resins

Crosslinker ConcentrationStorage Modulus (G') [Pa]Loss Modulus (G'') [Pa]Tan δ (G''/G')
LowLowerHigher> 1 (Liquid-like)
HighHigherLower< 1 (More elastic character)

Note: This table illustrates the general trend of increasing crosslinker concentration on the viscoelastic properties of uncured resins. The crossover point of G' and G'' is often used to identify the gel point, which was observed at specific temperatures and formulation ratios in some studies.[1]

II. Experimental Protocols

Accurate and reproducible rheological data is essential for comparing resin formulations. The following is a detailed methodology for characterizing the rheological properties of uncured silicone resins using a rotational rheometer.

1. Objective: To determine the viscosity, shear thinning behavior, and viscoelastic properties (storage modulus G' and loss modulus G'') of uncured silicone resins.

2. Materials and Equipment:

  • Rotational rheometer (e.g., Anton Paar MCR series, TA Instruments DHR) with parallel-plate or cone-and-plate geometry.[2]

  • Uncured resin samples.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol, acetone).

3. Procedure:

  • a. Instrument Preparation and Calibration:

    • Ensure the rheometer is level and calibrated according to the manufacturer's instructions.

    • Set the desired temperature for the measurement, typically 25 °C for room temperature characterization. Allow the system to equilibrate.[3]

    • Select the appropriate measuring geometry (e.g., 25 mm parallel plate).

  • b. Sample Loading:

    • Carefully place a sufficient amount of the uncured resin sample onto the center of the lower plate. Avoid introducing air bubbles.

    • Lower the upper geometry to the desired gap height (e.g., 1 mm for parallel plates).

    • Trim any excess sample from the edge of the geometry to ensure accurate measurements.

  • c. Rheological Measurements:

    • i. Rotational Test (Flow Curve):

      • To determine the viscosity and shear thinning behavior, perform a shear rate sweep.

      • Set the shear rate range, for example, from 0.1 to 100 s⁻¹.

      • Record the shear stress and viscosity as a function of the shear rate.[4]

      • A plot of viscosity versus shear rate will reveal the shear thinning (pseudoplastic) nature of the resin.[4]

    • ii. Oscillatory Test (Amplitude Sweep):

      • To identify the linear viscoelastic region (LVER), perform a strain or stress amplitude sweep at a constant frequency (e.g., 1 Hz).

      • The LVER is the range where the storage (G') and loss (G'') moduli are independent of the applied strain/stress.

    • iii. Oscillatory Test (Frequency Sweep):

      • Within the determined LVER, perform a frequency sweep (e.g., from 0.1 to 100 rad/s).

      • This measurement provides information on the viscoelastic behavior of the material at different time scales.

4. Data Analysis:

  • From the rotational test, plot viscosity vs. shear rate to visualize shear thinning.

  • From the oscillatory tests, plot G' and G'' vs. strain/stress to determine the LVER, and vs. frequency to understand the viscoelastic spectrum.

III. Visualizations

Signaling Pathway: Hydrosilation Curing Mechanism

The curing of addition-cured silicone resins, which often utilize V4 as a crosslinker, proceeds via a hydrosilation reaction. This reaction involves the addition of a silicon-hydride (Si-H) group across a vinyl (C=C) group, catalyzed by a platinum complex.[5][6][7]

Hydrosilation Vinyl-functional Siloxane (e.g., containing V4) Vinyl-functional Siloxane (e.g., containing V4) Activated Catalyst Complex Activated Catalyst Complex Vinyl-functional Siloxane (e.g., containing V4)->Activated Catalyst Complex Hydride-functional Siloxane (Crosslinker) Hydride-functional Siloxane (Crosslinker) Hydride-functional Siloxane (Crosslinker)->Activated Catalyst Complex Platinum Catalyst (e.g., Karstedt's catalyst) Platinum Catalyst (e.g., Karstedt's catalyst) Platinum Catalyst (e.g., Karstedt's catalyst)->Activated Catalyst Complex Activation Cured Silicone Network Cured Silicone Network Activated Catalyst Complex->Cured Silicone Network Hydrosilation (Si-C bond formation)

Caption: Hydrosilation curing mechanism of addition-cured silicones.

Experimental Workflow for Rheological Characterization

The following diagram outlines the logical flow of the experimental protocol for characterizing the rheological properties of uncured resins.

RheologyWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Instrument_Setup Instrument Setup & Calibration Sample_Loading Sample Loading & Trimming Instrument_Setup->Sample_Loading Rotational_Test Rotational Test (Flow Curve) Sample_Loading->Rotational_Test Amplitude_Sweep Oscillatory Test (Amplitude Sweep) Sample_Loading->Amplitude_Sweep Viscosity_Analysis Viscosity & Shear Thinning Analysis Rotational_Test->Viscosity_Analysis LVER_Determination LVER Determination Amplitude_Sweep->LVER_Determination Frequency_Sweep Oscillatory Test (Frequency Sweep) Viscoelastic_Spectrum Viscoelastic Spectrum Analysis Frequency_Sweep->Viscoelastic_Spectrum LVER_Determination->Frequency_Sweep

References

Performance Showdown: 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (VMC) in High-Performance Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of silicone elastomers crosslinked with 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (VMC) against alternative curing systems, supported by available data and standardized experimental protocols.

This compound, a reactive cyclic siloxane, is a key component in the formulation of high-performance silicone elastomers. Its primary role is that of a crosslinker in addition-cure (platinum-catalyzed) systems, where its vinyl groups react with silicon-hydride (Si-H) functional polymers to form a stable, three-dimensional network. This guide provides a comparative analysis of the performance characteristics of silicone elastomers formulated with VMC against those cured using traditional peroxide-based systems.

Quantitative Performance Comparison

While direct, side-by-side comparative studies detailing the specific performance metrics of VMC-crosslinked elastomers versus alternatives are not extensively available in the public domain, a comparison can be drawn between the general properties of addition-cured silicones (where VMC is a representative crosslinker) and peroxide-cured silicones.

Table 1: Comparison of Typical Mechanical Properties

PropertyAddition-Cured Silicone (VMC-type)Peroxide-Cured SiliconeTest Standard
Tensile Strength 6.0 - 11.0 MPa[1][2]4.0 - 12.5 MPa[3]ASTM D412
Elongation at Break 220% - 900%[2]Varies widelyASTM D412
Shore A Hardness 30 - 70[2]Varies widelyASTM D2240
Tear Strength 9 - 55 kN/m[2]VariesASTM D624
Compression Set GoodGenerally Better[4]ASTM D395

Table 2: Comparison of Thermal and Other Properties

PropertyAddition-Cured Silicone (VMC-type)Peroxide-Cured SiliconeTest Standard/Method
Maximum Service Temperature Approx. 200 °C[5]Approx. 200 °C[5]---
Thermal Decomposition Onset (in N2) >300-400 °C[6][7]>300-400 °C[6][8]Thermogravimetric Analysis (TGA)
Curing Byproducts NoneOrganic acids, peroxides[1][9]---
Purity & Biocompatibility High[3]Lower due to byproducts[1]---
Transparency Excellent[3]Can be lowerVisual Inspection
Shrinkage on Curing Very Low[3]Higher---

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of silicone elastomers.

Mechanical Properties Testing

1. Tensile Strength and Elongation at Break (ASTM D412)

  • Objective: To determine the ultimate tensile strength and the elongation of the silicone elastomer at the point of failure.

  • Apparatus: A universal testing machine (tensile tester) with a suitable load cell and grips for elastomeric materials.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from a cured silicone sheet of a specified thickness using a die.

  • Procedure:

    • The thickness and width of the narrow section of the dumbbell specimen are measured.

    • The specimen is mounted in the grips of the tensile tester.

    • The specimen is pulled at a constant rate of speed (typically 500 mm/min) until it ruptures.[10]

    • The force at rupture and the elongation of the specimen are recorded.

  • Calculation:

    • Tensile Strength (MPa) = Force at break (N) / Cross-sectional area (mm²)

    • Elongation at Break (%) = [(Length at break - Initial length) / Initial length] x 100[5]

2. Tear Strength (ASTM D624)

  • Objective: To measure the resistance of the silicone elastomer to tearing.

  • Apparatus: A universal testing machine with appropriate grips.

  • Specimen Preparation: Specimens are die-cut from a cured sheet into a specific shape (e.g., crescent, angle, or trouser tear). A small nick is often made in the specimen to initiate the tear.

  • Procedure:

    • The thickness of the specimen is measured.

    • The specimen is mounted in the grips of the tensile tester.

    • The specimen is pulled at a constant rate of speed until it tears completely.

    • The maximum force required to propagate the tear is recorded.

  • Calculation: Tear Strength (kN/m) = Maximum force (N) / Thickness (mm)

3. Durometer Hardness (Shore A) (ASTM D2240)

  • Objective: To measure the indentation hardness of the silicone elastomer.

  • Apparatus: A Shore A durometer.[11]

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is required. This can be achieved by stacking thinner sheets.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is pressed firmly and vertically onto the surface of the specimen.

    • The reading is taken immediately after the presser foot is in full contact with the specimen.

    • Multiple readings are taken at different locations on the specimen and averaged.

Thermal Stability Analysis

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the silicone elastomer.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample of the cured elastomer is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation).[8]

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve plots weight loss versus temperature. The onset of decomposition is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Signaling Pathways and Experimental Workflows

The primary chemical process involving VMC in the formation of high-performance silicone elastomers is the platinum-catalyzed hydrosilylation reaction. This addition-cure mechanism offers significant advantages over peroxide-based systems, including the absence of curing byproducts, which leads to higher purity and better biocompatibility.

Hydrosilylation_Mechanism cluster_reactants Reactants VMC 2,4,6,8-Tetramethyl-2,4,6,8- tetravinylcyclotetrasiloxane (VMC) Activation Catalyst Activation & Complex Formation VMC->Activation SiH_Polymer Si-H Functional Polymer (e.g., Polydimethylsiloxane) SiH_Polymer->Activation Pt_Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Pt_Catalyst->Activation Hydrosilylation Hydrosilylation Reaction (Addition of Si-H across C=C) Activation->Hydrosilylation Initiates Reaction Crosslinked_Network Stable Crosslinked Silicone Elastomer Network Hydrosilylation->Crosslinked_Network Forms C-Si Bonds No_Byproducts No Curing Byproducts Hydrosilylation->No_Byproducts

Caption: Platinum-catalyzed hydrosilylation of VMC with a Si-H functional polymer.

The diagram above illustrates the fundamental workflow of the addition-cure process. The platinum catalyst facilitates the addition of the silicon-hydride (Si-H) groups from the polymer backbone across the vinyl (C=C) groups of the VMC molecule. This results in the formation of stable carbon-silicon (C-Si) linkages, creating a crosslinked network that defines the final properties of the elastomer. A key advantage of this process is the absence of volatile byproducts, which is a notable difference from peroxide-cured systems that can release organic acids and other compounds.[1][9]

Conclusion

This compound is a critical component in modern, high-performance silicone elastomers. As a crosslinker in addition-cure systems, it contributes to materials with high purity, excellent transparency, and low shrinkage.[3] While peroxide-cured silicones may offer advantages in terms of cost and, in some cases, compression set, addition-cured systems utilizing VMC are generally preferred for applications demanding high biocompatibility, clarity, and dimensional stability. The choice between these systems ultimately depends on the specific performance requirements, cost considerations, and regulatory demands of the intended application.

References

Safety Operating Guide

Safe Disposal of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.

Hazard Profile and Safety Considerations

Conflicting information exists regarding the hazard classification of this compound. While one safety data sheet (SDS) indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[1], another classifies it as a substance with potential reproductive toxicity (Repr. 1B) and a cause of serious eye irritation[2][3]. Given this discrepancy, it is imperative to handle this chemical with caution, adhering to stringent safety protocols. The compound is also identified as a flammable liquid[4].

Property Value
CAS Number 2554-06-5
Flash Point 88 °C (190.4 °F) - closed cup[2]
Boiling Point 111-112 °C at 10 mmHg
Density 0.997 g/mL at 25 °C

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory.

Equipment Specification
Eye Protection Eyeshields or safety glasses[2]
Hand Protection Chemical-resistant gloves[2]
Respiratory Protection Dust mask type N95 (US) or equivalent[2]
Skin and Body Protection Protective clothing

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction facility. Always consult and comply with federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal[3][4].

Step 1: Waste Collection and Storage

  • Collect waste this compound in a suitable, labeled, and closed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as acids, bases, and strong oxidizing agents[5].

Step 2: Handling Spills and Leaks

  • In the event of a spill, prevent the material from entering drains or waterways[3][6].

  • For liquid spills, absorb with an inert material. For solid spills, sweep or vacuum the material and place it into a suitable container for disposal[1][3].

Step 3: Final Disposal

  • Arrange for the collected waste to be transported to a licensed chemical destruction plant.

  • Controlled incineration with flue gas scrubbing is a potential disposal method[6].

Step 4: Container Disposal

  • Do not reuse empty containers.

  • Dispose of empty containers as unused product in accordance with all applicable regulations[3].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak? ppe->spill contain_spill Contain Spill with Inert Material spill->contain_spill Yes collect_waste Collect Waste in a Labeled, Closed Container spill->collect_waste No contain_spill->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste consult_regs Consult Local, State, and Federal Regulations store_waste->consult_regs licensed_disposal Arrange for Disposal by a Licensed Chemical Waste Facility consult_regs->licensed_disposal end End of Disposal Process licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical when handling this compound to prevent skin and eye contact, as well as inhalation.[1][2] The required level of PPE varies depending on the task being performed.

Activity Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Safety glasses with side shields- Nitrile or neoprene gloves- Laboratory coat
Storage and Transport - Safety glasses with side shields- Nitrile or neoprene gloves- Laboratory coat
Weighing and Aliquoting (in a fume hood) - Chemical splash goggles- Face shield (if splash hazard exists)- Nitrile or neoprene gloves (consider double gloving)- Chemical-resistant laboratory coat or apron- Closed-toe shoes
Experimental Use (in a fume hood) - Chemical splash goggles- Face shield- Nitrile or neoprene gloves (regularly inspect for tears and replace as needed)- Chemical-resistant laboratory coat- Closed-toe shoes- Consider respiratory protection (e.g., a NIOSH-approved respirator) if there is a risk of inhaling vapors, especially if not working in a fully functional fume hood.
Spill Cleanup - Chemical splash goggles- Face shield- Chemical-resistant gloves (e.g., butyl rubber or Viton)- Chemical-resistant coveralls or apron- Respiratory protection (NIOSH-approved respirator with organic vapor cartridges)- Chemical-resistant boots
Waste Disposal - Chemical splash goggles- Nitrile or neoprene gloves- Laboratory coat

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is essential for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Wear appropriate PPE (see table above) during unpacking.

2. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1]

  • Before use, ensure that all necessary PPE is readily available and in good condition.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical.

4. Emergency Procedures:

  • Spill: In the event of a spill, immediately alert others in the area and evacuate if necessary.[1] Don the appropriate spill cleanup PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, and glassware), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this waste with other incompatible waste streams.

2. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • The storage area should be away from heat sources and incompatible materials.

3. Waste Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all required waste disposal forms accurately, providing a clear description of the waste.

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving Receiving and Inspection Storage Proper Storage Receiving->Storage Handling Handling and Use in Fume Hood Storage->Handling Spill Spill Occurs Handling->Spill WasteCollection Waste Collection Handling->WasteCollection Emergency Emergency Procedures Spill->Emergency Emergency->WasteCollection Collect Spill Debris WasteStorage Waste Storage WasteCollection->WasteStorage Disposal Final Disposal via EHS WasteStorage->Disposal

Caption: Workflow for handling this compound.

References

×

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2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.